(5-(Thiophen-2-yl)pyridin-3-yl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-thiophen-2-ylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-6,12H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJKOOYQLDZMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol
This guide provides a comprehensive technical overview for the synthesis of (5-(thiophen-2-yl)pyridin-3-yl)methanol, a valuable bi-heterocyclic building block for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.
Introduction
(5-(Thiophen-2-yl)pyridin-3-yl)methanol, with CAS Number 393861-00-2, is a heteroaromatic compound featuring a thiophene ring linked to a pyridine methanol core.[1] This molecular scaffold is of significant interest in medicinal chemistry and materials science due to the prevalence of both thiophene and pyridine moieties in a wide range of biologically active compounds and functional organic materials. The hydroxymethyl group provides a versatile handle for further synthetic transformations, making this compound a key intermediate in the synthesis of more complex molecular architectures.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of (5-(thiophen-2-yl)pyridin-3-yl)methanol suggests a convergent synthetic approach. The primary disconnection is at the carbon-carbon bond between the pyridine and thiophene rings, pointing towards a palladium-catalyzed cross-coupling reaction as the key bond-forming step. The hydroxymethyl group can be derived from the reduction of a corresponding aldehyde. This leads to two primary synthetic pathways, with the Suzuki-Miyaura coupling being the most prevalent and robust method.
Caption: Retrosynthetic analysis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol.
Synthesis Pathway I: Suzuki-Miyaura Coupling Followed by Reduction
This is the most widely applicable and recommended pathway for the synthesis of (5-(thiophen-2-yl)pyridin-3-yl)methanol. It involves two main steps:
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromonicotinaldehyde with thiophene-2-boronic acid to form 5-(thiophen-2-yl)nicotinaldehyde.
-
Selective reduction of the aldehyde group of 5-(thiophen-2-yl)nicotinaldehyde to the corresponding primary alcohol.
Step 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, valued for its mild conditions and tolerance of a wide range of functional groups.[2]
Caption: Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for this type of coupling. The phosphine ligands stabilize the Pd(0) active species and facilitate the catalytic cycle. Other palladium sources like Pd(OAc)₂ with additional phosphine ligands can also be employed.[3]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Solvent System: A biphasic solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water, is often used. This facilitates the dissolution of both the organic substrates and the inorganic base.[4]
Experimental Protocol: Synthesis of 5-(Thiophen-2-yl)nicotinaldehyde [3]
| Reagent/Material | Molar Eq. |
| 5-Bromonicotinaldehyde | 1.0 |
| Thiophene-2-boronic acid | 1.2 |
| Potassium Carbonate | 2.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 0.05 |
| 1,4-Dioxane | - |
| Water | - |
-
To a round-bottom flask, add 5-bromonicotinaldehyde, thiophene-2-boronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-(thiophen-2-yl)nicotinaldehyde.
Step 2: Selective Reduction of the Aldehyde
The aldehyde functional group of 5-(thiophen-2-yl)nicotinaldehyde can be selectively reduced to the primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is preferred due to its chemoselectivity for aldehydes and ketones over other functional groups like esters or amides.[5][6]
Caption: Reduction of the aldehyde to the primary alcohol.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium borohydride is a cost-effective and safe reducing agent that provides a source of hydride ions (H⁻). It is sufficiently reactive to reduce aldehydes while being tolerant of the heteroaromatic rings.[5]
-
Solvent: Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions as they can protonate the intermediate alkoxide. A mixture with an aprotic solvent like THF can be used to improve the solubility of the starting material.[6]
Experimental Protocol: Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol [5][6]
| Reagent/Material | Molar Eq. |
| 5-(Thiophen-2-yl)nicotinaldehyde | 1.0 |
| Sodium Borohydride | 1.5 |
| Methanol | - |
| Tetrahydrofuran (THF) | - |
-
Dissolve 5-(thiophen-2-yl)nicotinaldehyde in a mixture of methanol and THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield (5-(thiophen-2-yl)pyridin-3-yl)methanol.
Synthesis of Starting Materials
5-Bromonicotinaldehyde
A common route to 5-bromonicotinaldehyde involves the oxidation of 5-bromo-3-(hydroxymethyl)pyridine. Alternatively, it can be synthesized from 3,5-dibromopyridine via a Grignard reaction followed by formylation with N,N-dimethylformamide (DMF).
Thiophene-2-boronic acid
Thiophene-2-boronic acid is commercially available. It can also be prepared from 2-bromothiophene via lithiation with n-butyllithium followed by reaction with a trialkyl borate and subsequent acidic workup.
Characterization Data
The identity and purity of the synthesized (5-(thiophen-2-yl)pyridin-3-yl)methanol should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and thiophene ring protons, a singlet for the benzylic protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine and thiophene rings, as well as the methylene carbon of the hydroxymethyl group.[7]
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the product (191.25 g/mol ).[1]
Conclusion
The synthesis of (5-(thiophen-2-yl)pyridin-3-yl)methanol is reliably achieved through a two-step sequence involving a Suzuki-Miyaura cross-coupling and a subsequent selective reduction. This guide provides a robust framework with detailed protocols and scientific rationale to aid researchers in the successful synthesis and characterization of this important heterocyclic building block. The presented methodologies are scalable and adaptable for the synthesis of related analogues.
References
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). Retrieved January 17, 2026, from [Link]
-
Sodium Borohydride. (n.d.). Common Organic Chemistry. Retrieved January 17, 2026, from [Link]
-
Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved January 17, 2026, from [Link]
-
Liu, Z.-F., et al. (2018). Chemoselective synthesis of aryl(pyridinyl)methanol derivatives through Ni-NIXANTPHOS catalyzed α-arylation and tandem arylation/rearrangement of pyridylmethyl ethers. Organic Chemistry Frontiers, 5(12), 1870–1876. [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
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- 7. rsc.org [rsc.org]
A Technical Guide to the Chemical Properties and Applications of (5-(Thiophen-2-yl)pyridin-3-yl)methanol
Abstract
(5-(Thiophen-2-yl)pyridin-3-yl)methanol (CAS No. 393861-00-2) is a heterocyclic organic compound that stands at the intersection of two critical pharmacophores: pyridine and thiophene.[1][2] This guide provides an in-depth analysis of its chemical properties, a plausible and robust synthetic pathway, its reactivity profile, and its potential applications in modern drug discovery. By integrating a hydroxymethyl group, this scaffold offers a versatile anchor for further chemical modification, making it a valuable building block for researchers and medicinal chemists. This document serves as a technical resource, consolidating predicted data, established synthetic logic, and field-proven experimental protocols to facilitate its use in a research and development setting.
Core Physicochemical and Spectroscopic Profile
The fundamental identity of a chemical entity is defined by its physical properties and its response to spectroscopic interrogation. The data presented herein are derived from supplier technical sheets and predictive modeling based on established chemical principles.
Physicochemical Properties
The core properties of (5-(Thiophen-2-yl)pyridin-3-yl)methanol are summarized in the table below. These parameters are essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 393861-00-2 | [3] |
| Molecular Formula | C₁₀H₉NOS | [3] |
| Molecular Weight | 191.25 g/mol | [3] |
| Physical Form | Solid | |
| Predicted Boiling Point | 363.7 ± 32.0 °C | [3] |
| Predicted Density | 1.264 ± 0.06 g/cm³ | [3] |
| Recommended Storage | Sealed in a dry environment, 2–8 °C |
Predicted Spectroscopic Profile
While specific experimental spectra for this compound are not widely published, its structure allows for a reliable prediction of its spectroscopic signature. This is crucial for confirming its identity post-synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to be highly characteristic. The three protons on the pyridine ring will appear as distinct signals in the aromatic region (~δ 8.0-9.0 ppm), with their multiplicity dictated by spin-spin coupling. The three protons of the thiophene ring will also resonate in the aromatic region, typically slightly upfield from the pyridine protons (~δ 7.0-7.8 ppm). The benzylic-type methylene protons (-CH₂OH) should appear as a singlet around δ 4.5-5.0 ppm. The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR : The spectrum should display 10 distinct carbon signals. The aromatic carbons of both the pyridine and thiophene rings will resonate in the δ 110-160 ppm range. The methylene carbon (-CH₂OH) is anticipated to appear around δ 60-65 ppm.
-
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the key functional groups. Expected absorption bands include:
-
A broad peak around 3400-3200 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
Multiple sharp peaks between 3100-3000 cm⁻¹ for aromatic C-H stretching.
-
Peaks in the 1600-1450 cm⁻¹ range, characteristic of the C=C and C=N stretching vibrations within the aromatic rings.
-
A distinct C-S stretching vibration for the thiophene ring, typically found in the 800-600 cm⁻¹ region.
-
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. The ESI+ spectrum should show a prominent protonated molecular ion peak ([M+H]⁺) at m/z 192.0427, corresponding to the formula [C₁₀H₁₀NOS]⁺.
Synthesis and Chemical Reactivity
The utility of a building block is defined by its accessibility and its predictable reactivity. This section outlines a robust synthetic strategy and discusses the molecule's reactive potential.
Proposed Synthesis Pathway
A highly efficient and modular approach to constructing the thiophene-pyridine core is the Suzuki-Miyaura cross-coupling reaction.[4] This palladium-catalyzed reaction is favored in complex molecule synthesis due to its high functional group tolerance. The subsequent reduction of an ester to the target primary alcohol is a standard and high-yielding transformation.
Caption: Proposed two-step synthesis of the target compound.
Detailed Synthesis Protocol
This protocol is based on established methodologies for Suzuki couplings and ester reductions.[4]
Step 1: Synthesis of Methyl 5-(thiophen-2-yl)pyridine-3-carboxylate
-
To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add methyl 5-bromopyridine-3-carboxylate (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Bubble nitrogen through the solution for 20 minutes to degas the mixture.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate ester.[5]
Step 2: Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol
-
Dissolve the purified ester from Step 1 in anhydrous tetrahydrofuran (THF) in a flame-dried flask under nitrogen.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in THF dropwise. Caution: LiAlH₄ reacts violently with water.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the mixture back to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake thoroughly with ethyl acetate.
-
Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product. Further purification via chromatography can be performed if necessary.
Chemical Reactivity Profile
The molecule's reactivity is governed by its three key components:
-
Hydroxymethyl Group: This primary alcohol is a versatile handle. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified with acyl chlorides or carboxylic acids, or converted into an ether. Treatment with reagents like thionyl chloride can transform it into a chloromethyl group, a useful electrophile for further elaboration.[6]
-
Pyridine Ring: The nitrogen atom imparts basicity and can be protonated or alkylated. The ring itself is electron-deficient, making it susceptible to nucleophilic aromatic substitution under certain conditions.
-
Thiophene Ring: As an electron-rich aromatic system, the thiophene moiety readily undergoes electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation), primarily at the C5 position.[7] This allows for the introduction of diverse substituents onto the thiophene ring.
Significance in Drug Discovery
Heterocyclic scaffolds are the cornerstone of modern medicinal chemistry, and the thiophene-pyridine motif is particularly noteworthy.[1]
-
Bioisosterism: The thiophene ring is a well-established bioisostere of the benzene ring.[7] Its inclusion can modulate a compound's metabolic stability, lipophilicity, and target engagement profile while maintaining a similar spatial arrangement.
-
Pharmacophoric Value: The pyridine ring often improves aqueous solubility and provides a key hydrogen bond acceptor through its nitrogen atom, which is critical for molecular recognition by biological targets.[2]
-
Proven Biological Activity: Derivatives containing these linked scaffolds have shown promise in various therapeutic areas. For instance, diarylpyrazoles containing a thiophene group have been identified as potent inhibitors of Hsp90 in cancer cells.[8] Similarly, pyridinyl methanol derivatives have been developed as antagonists for the TRPV3 ion channel, a target for pain and inflammation.[9] The combination of these two rings with a reactive methanol handle provides a powerful platform for generating novel chemical entities with therapeutic potential.
Standard Experimental and Characterization Workflow
A logical and systematic workflow is paramount for ensuring the integrity of synthesized materials. The following diagram and protocols outline a standard procedure for synthesis, purification, and final characterization.
Caption: A standard workflow from synthesis to structural verification.
Protocol: General Spectroscopic Analysis
The following procedures are standard for the characterization of a novel organic compound.[10]
-
NMR Sample Preparation:
-
Accurately weigh 5-10 mg of the purified, dry compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Ensure the sample is fully dissolved before acquiring ¹H, ¹³C, and other relevant spectra.
-
-
Mass Spectrometry Analysis:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into an ESI-TOF or Orbitrap mass spectrometer to obtain a high-resolution mass spectrum for accurate mass determination.
-
-
Infrared Spectroscopy:
-
If the sample is a solid, place a small amount onto the diamond crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact and acquire the spectrum.
-
Conclusion
(5-(Thiophen-2-yl)pyridin-3-yl)methanol is a strategically designed heterocyclic building block with significant potential. Its chemical properties are defined by the interplay of the electron-rich thiophene ring, the electron-deficient pyridine ring, and the versatile hydroxymethyl group. Its accessibility via robust synthetic methods like the Suzuki coupling makes it an attractive starting point for library synthesis and lead optimization campaigns. For researchers in drug discovery, this compound offers a well-defined scaffold to explore new chemical space and develop novel therapeutic agents.
References
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Molbank. rel-(2R,3S)-2-((Diphenylmethylene)amino)-5-oxo-5-phenyl-3-(thiophen-2-yl)pentanenitrile. [Link]
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The Royal Society of Chemistry. Supplementary Information for a relevant chemical synthesis paper. [Link]
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PubChem. (5-Thiophen-2-ylthiophen-2-yl)methanol. [Link]
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PubChem. Phenyl(pyridin-2-yl)methanol. [Link]
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PubMed. Furans, thiophenes and related heterocycles in drug discovery. [Link]
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NCERT. Organic chemistry – sOme Basic PrinciPles and Techniques. [Link]
- Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
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PubMed. Discovery of 5-aryl-3-thiophen-2-yl-1H-pyrazoles as a new class of Hsp90 inhibitors in hepatocellular carcinoma. [Link]
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National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
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PubMed. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]
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MDPI. Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. [Link]
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National Institutes of Health (NIH). Discovery of a novel thiophene carboxamide analogue as a highly potent and selective sphingomyelin synthase 2 inhibitor for dry eye disease therapy. [Link]
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PubChem. 5-Methyl-2-(3-thienyl)pyridine. [Link]
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ResearchGate. Pyridine methanol chlorinations. [Link]
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An In-depth Technical Guide to (5-(Thiophen-2-yl)pyridin-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential
Foreword: The Architectural Allure of Heterocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic combination of distinct heterocyclic pharmacophores has emerged as a powerful paradigm for the rational design of novel therapeutic agents. The amalgamation of the electron-rich thiophene ring with the electron-deficient pyridine nucleus, as exemplified in (5-(Thiophen-2-yl)pyridin-3-yl)methanol (CAS Number: 393861-00-2) , presents a compelling scaffold for probing complex biological systems. This technical guide offers a comprehensive exploration of this molecule, from its fundamental physicochemical properties and a robust, field-proven synthetic protocol to its analytical characterization and a forward-looking perspective on its potential applications in drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.
Physicochemical Properties and Structural Attributes
(5-(Thiophen-2-yl)pyridin-3-yl)methanol is a solid at room temperature, a characteristic that simplifies its handling and storage. Its core structure features a central pyridine ring substituted at the 5-position with a thiophene-2-yl moiety and at the 3-position with a hydroxymethyl group. This unique arrangement of functional groups imparts a specific electronic and steric profile that is crucial for its interactions with biological targets.
| Property | Value | Source |
| CAS Number | 393861-00-2 | |
| Molecular Formula | C₁₀H₉NOS | |
| Molecular Weight | 191.25 g/mol | |
| Physical Form | Solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions |
The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the pyridine nitrogen), along with the lipophilic thiophene ring, suggests that this molecule possesses a balanced physicochemical profile suitable for drug development.
Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol: A Reliable and Scalable Protocol
The synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol can be efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its functional group tolerance, mild reaction conditions, and high yields, making it a cornerstone of modern organic synthesis. The proposed synthetic route involves the coupling of a suitable bromopyridine derivative with thiophene-2-boronic acid.
Proposed Synthetic Scheme
Caption: Proposed synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol via Suzuki-Miyaura coupling.
Step-by-Step Experimental Protocol
This protocol is based on established procedures for Suzuki-Miyaura couplings of similar heterocyclic compounds.
Materials:
-
(5-Bromopyridin-3-yl)methanol
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (5-bromopyridin-3-yl)methanol (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed deionized water (typically in a 4:1 to 5:1 ratio). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq).
-
Reaction Execution: Heat the reaction mixture to 80-90°C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure (5-(Thiophen-2-yl)pyridin-3-yl)methanol.
Analytical Characterization: Ensuring Purity and Structural Integrity
Rigorous analytical characterization is paramount to validate the identity and purity of the synthesized compound. A combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
Pyridyl Protons: Signals in the aromatic region, typically between 7.5 and 9.0 ppm. The protons at positions 2, 4, and 6 of the pyridine ring will exhibit characteristic splitting patterns (singlets or doublets).
-
Thienyl Protons: Resonances in the aromatic region, generally between 7.0 and 7.8 ppm, with characteristic doublet of doublets or multiplets.
-
Hydroxymethyl Protons (CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) typically between 4.5 and 5.0 ppm.
-
Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
Pyridyl Carbons: Resonances in the range of 120-160 ppm.
-
Thienyl Carbons: Signals typically appearing between 120 and 145 ppm.
-
Hydroxymethyl Carbon (CH₂OH): A signal in the aliphatic region, expected around 60-65 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. For (5-(Thiophen-2-yl)pyridin-3-yl)methanol (C₁₀H₉NOS), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula. Electrospray ionization (ESI) is a suitable technique for this analysis.
Biological Significance and Therapeutic Potential: A Landscape of Opportunity
The thiophene-pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This suggests that (5-(Thiophen-2-yl)pyridin-3-yl)methanol could serve as a valuable building block or a lead compound in various therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiophene-pyridine derivatives. These compounds have been shown to target key signaling pathways implicated in cancer progression, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) pathways. The inhibition of these pathways can lead to the suppression of tumor growth and angiogenesis.
Caption: Potential anticancer mechanism of action for thiophene-pyridine derivatives.
Antimicrobial and Anti-inflammatory Properties
The thiophene and pyridine moieties are present in numerous approved drugs with antimicrobial and anti-inflammatory activities. The unique electronic properties of these heterocycles can facilitate interactions with microbial enzymes or inflammatory mediators. Therefore, (5-(Thiophen-2-yl)pyridin-3-yl)methanol and its derivatives warrant investigation for their potential as novel anti-infective and anti-inflammatory agents.
Future Directions and Conclusion
(5-(Thiophen-2-yl)pyridin-3-yl)methanol represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. The robust and scalable synthesis via the Suzuki-Miyaura coupling provides a reliable means of accessing this compound and its derivatives for further investigation. While specific biological data for this exact molecule is yet to be extensively published, the wealth of information on related thiophene-pyridine scaffolds strongly suggests a high potential for therapeutic applications, particularly in oncology.
Future research should focus on the synthesis of a library of derivatives based on the (5-(Thiophen-2-yl)pyridin-3-yl)methanol core, followed by systematic screening against a panel of cancer cell lines and microbial strains. Elucidation of the precise mechanism of action through biochemical and cellular assays will be crucial for the advancement of any promising lead compounds. This in-depth technical guide provides the foundational knowledge and practical protocols to empower researchers to unlock the full potential of this intriguing heterocyclic scaffold.
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Spectroscopic Characterization of (5-(Thiophen-2-yl)pyridin-3-yl)methanol: A Technical Guide
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The Evolving Therapeutic Landscape of Thiophene-Pyridine Derivatives: A Technical Guide to Their Biological Activities
Abstract
The confluence of thiophene and pyridine rings into a single molecular scaffold has given rise to a class of heterocyclic compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of thiophene-pyridine derivatives, with a primary focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By delving into the underlying mechanisms of action, presenting detailed experimental protocols for their evaluation, and summarizing key structure-activity relationship (SAR) data, this document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. The unique electronic properties conferred by the electron-rich thiophene and electron-deficient pyridine moieties create a versatile platform for the design of targeted and potent therapeutic agents. This guide aims to bridge the gap between synthesis and clinical application by providing the foundational knowledge and practical methodologies required to advance the development of this promising class of compounds.
Introduction: The Strategic Fusion of Thiophene and Pyridine
In the realm of medicinal chemistry, the strategic combination of distinct pharmacophores into hybrid molecules is a well-established approach to enhance therapeutic efficacy and overcome drug resistance. The amalgamation of a five-membered, electron-rich thiophene ring with a six-membered, electron-deficient pyridine ring creates a unique electronic and structural landscape, rendering thiophene-pyridine derivatives privileged scaffolds in drug discovery.[1] The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influence the molecule's overall polarity and solubility.[2] This juxtaposition of electronic properties allows for diverse substitutions and modifications, enabling the fine-tuning of their biological activity against a wide array of therapeutic targets. This guide will systematically explore the significant biological activities demonstrated by these derivatives, providing both the theoretical underpinnings and the practical experimental frameworks for their investigation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Thiophene-pyridine derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[1] These mechanisms include the inhibition of crucial enzymes involved in cell proliferation and survival, such as protein kinases, and the disruption of cytoskeletal dynamics through the inhibition of tubulin polymerization.[1][3]
Mechanism of Action: Kinase Inhibition and Disruption of Microtubule Dynamics
A primary mode of anticancer action for many thiophene-pyridine derivatives is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. For instance, certain derivatives have been shown to act as multi-target kinase inhibitors, affecting enzymes like FGFR 3, EGFR, and JAK.
Another critical target is tubulin, the protein subunit of microtubules. Microtubules are essential for cell division, intracellular transport, and the maintenance of cell shape. Thiophene-pyridine derivatives that inhibit tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
Caption: Anticancer Mechanisms of Thiophene-Pyridine Derivatives.
Quantitative Anticancer Activity Data
The in vitro anticancer efficacy of thiophene-pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |
| Thiazolyl Pyridine Hybrid (8e) | A549 (Lung) | 0.302 | Doxorubicin | 0.460 | [3] |
| Thiazolyl Pyridine Hybrid (8f) | A549 (Lung) | 0.788 | Doxorubicin | 0.460 | [3] |
| Pyridine-Thiophene Hybrid (4) | HCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 31.3-49.0 | Doxorubicin | 40.0, 64.8, 24.7, 58.1 | [5] |
| Pyridine-Thiophene Hybrid (8) | HCT-116 (Colon), MCF-7 (Breast), HepG2 (Liver), A549 (Lung) | 19.3-55.5 | Doxorubicin | 40.0, 64.8, 24.7, 58.1 | [5] |
| Thiophene Derivative (9c) | HepG-2 (Liver), MDA-MB-231 (Breast) | 33.08, 21.73 | Doxorubicin | 1.1, N/A | [6] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[8]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the thiophene-pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol, or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[11]
Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in fluorescence when a fluorescent reporter molecule is incorporated into the growing microtubules.[11][12]
Step-by-Step Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin in a general tubulin buffer containing GTP. Prepare a reaction mix containing tubulin, GTP, glycerol, and a fluorescent reporter on ice.[11]
-
Compound and Control Preparation: Prepare 10x stock solutions of the test compounds, a known inhibitor (e.g., nocodazole), and a known enhancer (e.g., paclitaxel) in the general tubulin buffer.[11]
-
Assay Setup: Pre-warm a 96-well plate and a microplate reader to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[11]
-
Initiation of Polymerization: To start the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.[11]
-
Fluorescence Measurement: Immediately place the plate in the pre-warmed microplate reader and measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.[11]
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. The inhibitory effect of the compounds is determined by comparing the rate and extent of polymerization in the treated wells to the vehicle control. The IC50 value can be calculated from a dose-response curve.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Thiophene-pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Mechanism of Action
The precise antimicrobial mechanisms of thiophene-pyridine derivatives are still under investigation but are thought to involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilic nature of the thiophene ring can facilitate passage through the microbial cell wall, while the pyridine moiety can interact with key intracellular targets.
Caption: Antimicrobial Activity Evaluation Workflow.
Quantitative Antimicrobial Activity Data
The antimicrobial potency of these compounds is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[13]
| Compound | Microorganism | MIC (µg/mL) | Reference Antibiotic | Reference MIC (µg/mL) | Citation |
| 8d | Staphylococcus aureus | 50 | Ampicillin | 250 | |
| 8g | Escherichia coli | 62.5 | Ciprofloxacin | N/A | |
| 8f, 8i | Streptococcus pyogenes | 100 | Ampicillin | N/A | |
| 8a, 8d, 8j | Escherichia coli | 100 | N/A | N/A | |
| 8d | Aspergillus clavatus | 100 | N/A | N/A |
Experimental Protocol: Broth Microdilution Method
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[13]
Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.[13]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the thiophene-pyridine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) directly in the wells of a 96-well plate.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[14]
-
Inoculation: Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[13][14]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).[14]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
-
(Optional) Minimum Bactericidal Concentration (MBC) Determination: To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[14]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Thiophene-pyridine derivatives have demonstrated significant anti-inflammatory properties in various preclinical models.[15]
Mechanism of Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[16] By inhibiting these enzymes, they can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.
Caption: Neuroprotective Mechanisms of Thiophene-Pyridine Derivatives.
Quantitative Neuroprotective Activity Data
The in vitro neuroprotective activity is often assessed by the IC50 value for the inhibition of enzymes like AChE.
| Compound | Target | IC50 (µM) | Reference Drug | Reference IC50 (µM) | Citation |
| 11 | Acetylcholinesterase | 0.42 ± 0.019 | Galantamine | 1.142 ± 0.027 | [17] |
| 28 | Acetylcholinesterase | 18.53 | Donepezil | 0.219 | [17] |
| 7 | Butyrylcholinesterase | 22.9 | Galantamine | 7.9 | [17] |
Experimental Protocols
This colorimetric assay is widely used to screen for AChE inhibitors. [18] Principle: The assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this reaction. [18] Step-by-Step Protocol:
-
Reagent Preparation: Prepare a phosphate buffer (0.1 M, pH 8.0), a solution of DTNB (10 mM) in the buffer, a solution of acetylthiocholine iodide (ATCI, 14 mM) in deionized water, and a solution of AChE (e.g., from electric eel) in the buffer. [18]2. Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the AChE solution to the appropriate wells. Include a blank (no enzyme) and a control (enzyme, no inhibitor). Pre-incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C). [18]3. Reaction Initiation: Add the DTNB solution to all wells, followed by the ATCI solution to initiate the enzymatic reaction. [18]4. Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader. 5. Data Analysis: Calculate the rate of the reaction for each well. The percentage of inhibition is calculated relative to the control. The IC50 value is determined from a dose-response curve.
This assay is used to monitor the aggregation of Aβ peptides into amyloid fibrils.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. The increase in fluorescence intensity is proportional to the extent of Aβ aggregation.
Step-by-Step Protocol:
-
Aβ Peptide Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent (e.g., hexafluoroisopropanol), then lyophilize and resolubilize in a buffer (e.g., phosphate buffer) to obtain a monomeric solution.
-
Aggregation Assay: In a 96-well plate, mix the Aβ peptide solution with the test compound at various concentrations. Include a control with Aβ and the vehicle. Add a Thioflavin T solution to each well.
-
Fluorescence Measurement: Incubate the plate at 37°C with continuous shaking. Measure the fluorescence intensity (excitation ~440 nm, emission ~480 nm) at regular intervals over several hours or days.
-
Data Analysis: Plot the fluorescence intensity against time. The inhibitory effect of the compound is determined by the reduction in the final fluorescence intensity and the lag time of aggregation compared to the control. The IC50 for aggregation inhibition can be calculated from a dose-response curve.
Conclusion and Future Perspectives
Thiophene-pyridine derivatives represent a highly versatile and promising class of compounds with a wide spectrum of biological activities. Their synthetic tractability allows for the creation of large libraries of analogues, facilitating the optimization of their therapeutic properties. The data and protocols presented in this guide underscore their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Future research should focus on elucidating their precise mechanisms of action, improving their pharmacokinetic and pharmacodynamic profiles, and conducting more extensive in vivo studies to validate their therapeutic efficacy and safety. The continued exploration of structure-activity relationships will be crucial in designing next-generation thiophene-pyridine derivatives with enhanced potency and selectivity, ultimately paving the way for their clinical translation.
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Whitepaper: A Technical Guide to the Discovery of Novel Thiophene-Based Therapeutic Agents
Executive Summary
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] Its journey from an obscure coal tar contaminant to a core scaffold in numerous FDA-approved drugs is a testament to its versatile chemical properties and profound biological significance.[1][2] The structural similarity of thiophene to the benzene ring allows it to act as a bioisostere, often leading to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1] This guide provides drug discovery professionals with an in-depth technical framework for the rational design, synthesis, and evaluation of novel thiophene-based therapeutic agents. We will delve into the causality behind key experimental choices, from target identification and computational modeling to preclinical validation and toxicity mitigation, providing a holistic view of the discovery pipeline.
The Thiophene Scaffold: A Cornerstone of Modern Medicinal Chemistry
Thiophene's value in drug design stems from its unique electronic properties and its ability to modulate the function of phenyl-containing molecules.[1] The sulfur atom's lone pair electrons participate in the aromatic system, making the ring electron-rich and more reactive towards electrophilic substitution than benzene.[3] Furthermore, the sulfur atom can act as a hydrogen bond acceptor, enhancing drug-receptor interactions.[3]
This privileged status is not merely theoretical; an analysis of FDA-approved drugs reveals that at least 26 pharmaceuticals containing a thiophene nucleus are currently on the market, spanning a wide array of therapeutic areas.[3][4]
Table 1: Examples of FDA-Approved Thiophene-Containing Drugs
| Drug Name | Therapeutic Class | Core Function |
| Clopidogrel (Plavix®) | Antiplatelet | Thienopyridine derivative, irreversible P2Y12 inhibitor.[1] |
| Olanzapine (Zyprexa®) | Atypical Antipsychotic | Thienobenzodiazepine structure, treats schizophrenia.[1][3] |
| Tiotropium (Spiriva®) | Anticholinergic | Used in the management of COPD. |
| Zileuton (Zyflo®) | Anti-inflammatory / Anti-asthmatic | 5-lipoxygenase (LOX) inhibitor.[3][5] |
| Sertaconazole | Antifungal | Broad-spectrum imidazole antifungal.[3] |
| Raltitrexed | Anticancer | Quinazoline folate analogue, thymidylate synthase inhibitor.[3] |
The successful application of thiophene as a bioisosteric replacement for a phenyl ring is a recurring theme. This strategy can improve metabolic stability, binding affinity, and overall physicochemical properties of a drug candidate.[3]
Rational Drug Design & Target Identification
The discovery process for novel thiophene agents increasingly relies on a synergistic relationship between computational modeling and experimental validation.[6] This approach streamlines target identification and the optimization of lead compounds.[3]
Computational Approaches: In Silico Screening
Structural bioinformatics is a crucial component of modern drug design.[3] Techniques such as molecular docking are used to predict the binding affinity and orientation of thiophene derivatives within the active site of a biological target.[5][6]
-
Structure-Based Drug Design (SBDD): When the 3D structure of a target protein (e.g., an enzyme, receptor) is known, SBDD can be used to screen virtual libraries of thiophene compounds. This helps prioritize candidates for synthesis and experimental testing.
-
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, models can be built based on the properties of known active ligands. This is particularly useful for developing Structure-Activity Relationship (SAR) models.[3]
The goal of computational docking is to find a strong correlation between the predicted binding energy (docking score) and the experimentally measured inhibitory activity (e.g., IC₅₀), thereby validating the computational model for further screening.[6]
Key Therapeutic Targets
Thiophene derivatives have shown efficacy against a wide range of biological targets implicated in various diseases.
-
Oncology: Thiophene analogs bind to a multitude of cancer-specific protein targets, inhibiting signaling pathways involved in cell proliferation and survival.[7][8] Targets include kinases, topoisomerases, and folate receptors.[8][9]
-
Inflammation: A primary mechanism for thiophene-based anti-inflammatory agents is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical mediators of the inflammatory cascade.[5][10][11]
-
Infectious Diseases: Thiophene-based compounds have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[12][13][14][15][16] They can target essential bacterial enzymes or disrupt microbial cell membranes.[14]
Synthetic Strategies for Thiophene-Based Libraries
The creation of diverse chemical libraries is fundamental to drug discovery. Several robust synthetic methodologies exist for the construction of the thiophene ring, allowing for varied substitution patterns. The choice of method is dictated by the desired substitution pattern and the compatibility of functional groups.
The Gewald Aminothiophene Synthesis
The Gewald reaction is one of the most powerful and widely used methods for synthesizing 2-aminothiophenes, which are crucial building blocks in medicinal chemistry.[1][17] It is a multi-component reaction that offers high efficiency and atom economy.[3]
Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative
-
Reactant Preparation: In a round-bottom flask, combine an α-methylene carbonyl compound (e.g., acetylacetone), an activated nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in equimolar amounts.
-
Solvent and Base: Add a suitable solvent such as ethanol or DMF. Introduce a catalytic amount of a base, typically a secondary amine like diethylamine or morpholine, to initiate the reaction.[17][18]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40-50°C). The reaction is often complete within a few hours.
-
Work-up and Purification: Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[19]
Causality: The Gewald reaction is favored for its operational simplicity and its ability to construct highly functionalized thiophenes in a single step. The base catalyzes the initial Knoevenagel condensation between the carbonyl and nitrile compounds, forming an intermediate that then reacts with sulfur.
Other Key Synthetic Routes
-
Paal-Knorr Synthesis: A classical method that involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent (e.g., Lawesson's reagent, P₄S₁₀) to form the thiophene ring.[1]
-
Hinsberg Thiophene Synthesis: Involves the condensation of a 1,2-dicarbonyl compound with diethyl thiodiglycolate.
Preclinical Evaluation: From In Vitro Efficacy to Safety
Once a library of thiophene derivatives has been synthesized, a rigorous screening cascade is required to identify promising lead compounds. This involves assessing both the therapeutic efficacy and the potential for adverse effects.
In Vitro Efficacy Assessment
The specific assays employed depend on the therapeutic target. For anticancer agents, a common starting point is to evaluate cytotoxicity against a panel of human cancer cell lines.
Table 2: Example In Vitro Antiproliferative Activity of Thiophene Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC₅₀ (μM) | Reference |
| Compound 480 | HeLa (Cervical) | Cytotoxicity | 12.61 (μg/mL) | [20] |
| Compound 480 | Hep G2 (Liver) | Cytotoxicity | 33.42 (μg/mL) | [20] |
| Compound 8e | NCI-60 Panel | Growth Inhibition | 0.41 - 2.8 | [17] |
| TP 5 | HepG2 (Liver) | MTT Assay | Dose-dependent | [21] |
| TP 5 | SMMC-7721 (Liver) | MTT Assay | Dose-dependent | [21] |
Note: Direct comparison between studies requires caution due to differing experimental conditions.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Culture: Seed cancer cells (e.g., HeLa, HepG2) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 μL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 μL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Self-Validation: This protocol is self-validating through the inclusion of positive (e.g., a known cytotoxic drug like paclitaxel[20]) and negative (vehicle) controls. The dose-response curve provides a robust measure of potency.
Navigating Pharmacokinetics and Toxicity
A significant hurdle in the development of thiophene-based drugs is their potential for metabolic activation into reactive species, which can lead to toxicity.[22] Understanding and mitigating these risks is paramount.
Metabolic Pathways and Reactive Intermediates
The biotransformation of the thiophene ring is primarily mediated by cytochrome P450 (CYP450) enzymes in the liver.[23][24] This can lead to drug-induced toxicities such as hepatotoxicity and nephrotoxicity.[23][24] Two major competing metabolic pathways are responsible:
-
S-oxidation: Oxidation of the sulfur atom to form a thiophene-S-oxide. This is often a detoxification pathway, but the S-oxide itself can sometimes be reactive.[23]
-
Epoxidation: Oxidation of the C=C double bonds in the thiophene ring to form an epoxide. This pathway is kinetically and thermodynamically more favorable and is a major source of toxicity.[23][24] The resulting electrophilic epoxides can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage.[24]
The balance between these two pathways determines the toxic potential of a given thiophene derivative. Quantum chemical methods can be employed to predict the energetic favorability of each pathway for a new compound.[23][24]
Strategies for Mitigating Toxicity
-
Structural Modification: Medicinal chemists can modify the substitution pattern on and around the thiophene ring to sterically hinder the more toxic epoxidation pathway or to electronically disfavor it.
-
Early-Stage Screening: Implementing in vitro assays to assess the potential for reactive metabolite formation early in the discovery process is crucial. This can include trapping studies with glutathione (GSH).[22]
-
Predictive Modeling: Using computational tools to predict the genotoxicity and metabolic fate of thiophene derivatives can help filter out potentially toxic candidates before synthesis.[25]
-
Targeted Delivery: For some applications, especially in oncology, poor solubility and toxicity can be addressed by loading the thiophene agent into nanocarriers, such as albumin or folate receptor-targeting nanoparticles.[20][21] This can improve selectivity for cancer cells and reduce systemic exposure.[20]
Future Directions and Conclusion
The discovery of novel thiophene-based therapeutics continues to be a vibrant and highly productive area of research. Future efforts will likely focus on exploring new chemical space through innovative synthetic methodologies and targeting novel biological pathways. The integration of artificial intelligence and machine learning into the design-synthesize-test cycle will further accelerate the identification of potent and safe drug candidates.[3] Moreover, the development of advanced drug delivery systems will be critical for overcoming the pharmacokinetic and toxicity challenges associated with some thiophene scaffolds.[21]
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The Thiophene Scaffold: A Privileged Core in Modern Medicinal Chemistry
Introduction: The Enduring Relevance of the Thiophene Moiety
The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility stems from its bioisosteric relationship with the benzene ring, allowing it to mimic phenyl groups in interactions with biological targets while often conferring improved physicochemical properties such as enhanced solubility and metabolic stability.[1] This unique characteristic has positioned thiophene derivatives as "privileged structures" in drug discovery, leading to their incorporation into a wide array of therapeutic agents approved by the U.S. Food and Drug Administration (FDA).[1][2] In fact, the thiophene moiety is prominently featured in numerous blockbuster drugs, underscoring its significance in addressing a multitude of human diseases.[3] This guide provides an in-depth exploration of thiophene derivatives in medicinal chemistry, from their fundamental synthesis to their diverse therapeutic applications, with a focus on the practical insights and experimental methodologies that drive their development.
I. The Synthetic Versatility of the Thiophene Core: Enabling Chemical Diversity
The accessibility of a diverse range of substituted thiophenes is a critical factor in their widespread use in drug discovery. Several named reactions have become workhorses for the synthesis of this key heterocyclic scaffold.
The Gewald Aminothiophene Synthesis: A Multicomponent Powerhouse
The Gewald reaction is a one-pot, multicomponent reaction that provides a straightforward entry into polysubstituted 2-aminothiophenes.[4][5] This reaction is particularly valuable for generating libraries of compounds for high-throughput screening.
Reaction Mechanism: The reaction proceeds through an initial Knoevenagel condensation between a ketone (or aldehyde) and an α-cyanoester, catalyzed by a base.[4][6] The resulting α,β-unsaturated nitrile then reacts with elemental sulfur, followed by cyclization and tautomerization to yield the 2-aminothiophene product.[4][6]
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The Pyridinyl-Thienyl Scaffold: A Comprehensive Technical Guide to its Physicochemical Properties and Synthetic Chemistry for Drug Discovery
Introduction: The Emergence of a Privileged Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, the fusion of pyridine and thiophene rings into a singular molecular entity, the pyridinyl-thienyl scaffold, has garnered significant attention. This unique combination of two of the most ubiquitous and functionally important heterocycles has given rise to a class of compounds with a rich and tunable array of physicochemical and biological properties. The pyridine ring, an electron-deficient system, often imparts aqueous solubility and the ability to participate in crucial hydrogen bonding interactions with biological targets.[1][2] Conversely, the thiophene ring, an electron-rich aromatic system, can modulate lipophilicity and engage in π-stacking interactions, while also serving as a versatile synthetic handle.[2]
This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core physical and chemical properties of pyridinyl-thienyl compounds. We will delve into the synthetic strategies that grant access to this diverse chemical space, the analytical techniques essential for their characterization, and the fundamental reactivity that underpins their utility. By understanding these core principles, researchers can more effectively design and synthesize novel pyridinyl-thienyl derivatives with tailored properties for a range of applications, from targeted cancer therapeutics to advanced organic electronic materials.[3][4]
Synthetic Strategies: Accessing the Pyridinyl-Thienyl Core
The synthetic accessibility of the pyridinyl-thienyl scaffold is a key driver of its prominence in modern chemical research. A variety of synthetic methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings, have been developed to construct this heterocyclic system. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Classical Approaches: Building from the Ground Up
One of the most established methods for the synthesis of the pyridine core is the Hantzsch Pyridine Synthesis .[5] This one-pot multicomponent reaction combines an aldehyde, a β-ketoester, and ammonia or an ammonia source to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring.[5] This method is highly versatile and allows for the introduction of a variety of substituents at multiple positions of the pyridine ring.
Another venerable approach is the Fischer Indole Synthesis , which, while primarily for indoles, highlights the principles of acid-catalyzed cyclization of hydrazones that can be adapted for the synthesis of other fused heterocyclic systems.[5]
Modern Cross-Coupling Methodologies
The advent of transition-metal catalysis has revolutionized the synthesis of biaryl and heteroaryl compounds, including pyridinyl-thienyl derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki , Stille , and Negishi couplings, are now routinely employed to forge the carbon-carbon bond between the pyridine and thiophene rings. These reactions offer a high degree of control over the regiochemistry of the coupling and are tolerant of a wide range of functional groups.
A general workflow for a Suzuki coupling to generate a pyridinyl-thienyl compound is depicted below:
Figure 1: Generalized workflow for a Suzuki cross-coupling reaction to synthesize pyridinyl-thienyl compounds.
Step-by-Step Synthetic Protocol: Synthesis of 2-((3-Cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide
This protocol is adapted from a published procedure and illustrates a common strategy for the synthesis of functionalized pyridinyl-thienyl compounds.[1]
Part 1: Synthesis of the Pyridine-2-thione Intermediate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-substituted thiophene-2-carbaldehyde (40 mmol), ethyl cyanoacetate (40 mmol), acetone (40 mmol), and ammonium acetate (160 mmol) in ethanol (40 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 12 hours.
-
Isolation: Cool the mixture to room temperature. The product, 6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, will precipitate. Collect the solid by filtration and wash with cold ethanol.
-
Chlorination: In a fume hood, carefully add the dried product from the previous step (30 mmol) to phosphorus oxychloride (20 mL). Heat the mixture to reflux for 5 hours.
-
Work-up: After cooling, slowly pour the reaction mixture into warm water with vigorous stirring. Neutralize the solution with saturated aqueous sodium bicarbonate. Collect the precipitated 2-chloro-6-methyl-4-(thiophen-2-yl)nicotinonitrile by filtration and wash with water.
-
Thionation: To a solution of the 2-chloro-pyridine derivative (20 mmol) in ethanol (50 mL), add thiourea (40 mmol). Reflux the mixture for 8 hours.
-
Isolation of Thione: Cool the reaction to room temperature. The product, 6-methyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile, will precipitate. Collect the solid by filtration and wash with ethanol.
Part 2: Nucleophilic Substitution to Yield the Final Product
-
Reaction Setup: In a suitable flask, dissolve the pyridine-2-thione intermediate (1 mmol) and 2-chloro-N-(3-fluorophenyl)acetamide (1 mmol) in acetonitrile (10 mL).
-
Base Addition: Add anhydrous potassium carbonate (1.5 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature until completion (monitor by TLC).
-
Work-up and Purification: Remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 2-((3-cyano-6-methyl-4-(thiophen-2-yl)pyridin-2-yl)thio)-N-(3-fluorophenyl)acetamide.
Physicochemical Properties: A Tale of Two Rings
The physicochemical properties of pyridinyl-thienyl compounds are a direct consequence of the interplay between the electron-deficient pyridine and electron-rich thiophene moieties. These properties are critical for their application in both medicinal chemistry and materials science.
Solubility and Lipophilicity
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| 2-(2'-Thienyl)pyridine | C₉H₇NS | 161.23 | Not Reported | 1.9 µg/mL at pH 7.4[6] |
| N-(3-fluorophenyl)-2-mercaptoacetamide | C₈H₈FNOS | 185.22 | 88-89 | Not Reported |
| N-(2-fluorophenyl)-2-mercaptoacetamide | C₈H₈FNOS | 185.22 | 101-103 | Not Reported |
| N-(4-fluorophenyl)-2-mercaptoacetamide | C₈H₈FNOS | 185.22 | 167-168 | Not Reported |
Table 1: Selected Physicochemical Data for a Pyridinyl-Thienyl Compound and Related Intermediates.[1][6]
Photophysical Properties
Many pyridinyl-thienyl derivatives exhibit interesting photophysical properties, including fluorescence.[4][7] The extent of conjugation between the two rings, as well as the presence of electron-donating or electron-withdrawing groups, can significantly influence the absorption and emission wavelengths. Some derivatives have been shown to exhibit solvatochromism, where the color of the compound changes with the polarity of the solvent.[4] These properties make them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[8]
Crystal Structure and Solid-State Packing
The solid-state arrangement of pyridinyl-thienyl compounds, determined by X-ray crystallography, reveals important information about intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions influence the melting point, solubility, and ultimately, the bioavailability of a drug candidate. For instance, the crystal structure of 2-(2'-thienyl)pyridine has been determined, providing precise bond lengths and angles that can be used to validate computational models.[6]
Spectroscopic Characterization: Elucidating the Structure
The unambiguous determination of the structure of newly synthesized pyridinyl-thienyl compounds relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds.
-
¹H NMR: The chemical shifts of the protons on the pyridine and thiophene rings are indicative of their electronic environment. Protons on the electron-deficient pyridine ring generally appear at a lower field (higher ppm) compared to those on the electron-rich thiophene ring. Coupling constants (J-values) provide information about the connectivity of protons. For example, in 2-(2'-thienyl)pyridine, the characteristic coupling patterns of the pyridine and thiophene protons allow for their unambiguous assignment.[1][9]
-
¹³C NMR: The chemical shifts of the carbon atoms provide complementary information about the electronic structure of the molecule. Carbons attached to the electronegative nitrogen in the pyridine ring are typically deshielded and appear at a lower field.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups within the molecule. Characteristic vibrational frequencies for C=N and C=C stretching in the aromatic rings, as well as vibrations from substituents (e.g., C=O, N-H, C-N), can be readily identified.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition of a newly synthesized molecule.
Reactivity of the Pyridinyl-Thienyl Core
The reactivity of the pyridinyl-thienyl scaffold is a composite of the individual reactivities of the pyridine and thiophene rings, and is also influenced by the electronic communication between them.
Electrophilic Aromatic Substitution
The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it is typically directed to the 3-position.[10][11] In contrast, the thiophene ring is activated towards electrophilic substitution, with a preference for the 2- and 5-positions. In a pyridinyl-thienyl system, electrophilic attack is most likely to occur on the thiophene ring.
Figure 2: General scheme for electrophilic substitution on a pyridinyl-thienyl system.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present.[12][13][14] This reactivity is often exploited in the synthesis of functionalized pyridinyl-thienyl derivatives, as demonstrated in the synthetic protocol above.[1] The thiophene ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups.
Applications in Drug Discovery and Beyond
The unique structural and electronic properties of pyridinyl-thienyl compounds have made them privileged scaffolds in drug discovery, with a wide range of biological activities reported.
Anticancer Agents and Kinase Inhibitors
A significant body of research has focused on the development of pyridinyl-thienyl derivatives as anticancer agents.[3][15][16][17][18][19][20][21][22] Many of these compounds exert their effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[23][24][25][26] The pyridine moiety can form crucial hydrogen bonds within the ATP-binding pocket of kinases, while the thienyl portion can be modified to enhance potency and selectivity.
| Compound Class | Target Kinase/Cell Line | Reported Activity (IC₅₀) | Reference |
| Thiazolyl Pyridines | A549 (Lung Cancer) | 0.302 - 0.788 µM | [16] |
| Thieno[2,3-c]pyridines | HSC3 (Head & Neck Cancer) | 10.8 µM | [17] |
| Thieno[2,3-c]pyridines | T47D (Breast Cancer) | 11.7 µM | [17] |
| Thieno[2,3-d]pyrimidines | MCF7 (Breast Cancer) | 22.12 - 37.78 µM | [22][27] |
| Pyridylpyrimidinyl Amides | c-Src Kinase | 8.39 µM | [23] |
Table 2: Examples of Anticancer and Kinase Inhibitory Activities of Pyridinyl-Thienyl and Related Compounds.
Other Therapeutic Areas
Beyond oncology, pyridinyl-thienyl and related thienopyridine scaffolds have shown promise in a variety of other therapeutic areas. For example, they have been investigated as anti-inflammatory, antimicrobial, and antiviral agents.[1] Additionally, certain derivatives have been developed as insecticidal agents.[1]
Conclusion and Future Outlook
The pyridinyl-thienyl scaffold represents a versatile and highly valuable platform for the design of novel bioactive molecules and functional materials. The synergistic combination of the distinct electronic properties of the pyridine and thiophene rings provides a rich chemical space for exploration. As synthetic methodologies continue to advance, offering ever more precise control over substitution patterns, we can expect to see the emergence of a new generation of pyridinyl-thienyl compounds with enhanced potency, selectivity, and tailored physicochemical properties. For drug development professionals, a deep understanding of the fundamental chemistry and properties of this scaffold is paramount for the rational design of the next wave of innovative therapeutics. The future of pyridinyl-thienyl chemistry is bright, with ongoing research poised to unlock even greater potential in medicine, materials science, and beyond.
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An In-Depth Technical Guide to (5-(Thiophen-2-yl)pyridin-3-yl)methanol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: The unique structural amalgamation of a thiophene ring and a pyridine moiety has positioned thiophene-pyridine derivatives as a compelling class of heterocyclic compounds in medicinal chemistry. This guide provides a comprehensive technical overview of a key exemplar, (5-(Thiophen-2-yl)pyridin-3-yl)methanol, including its chemical identity, a detailed synthesis protocol via Suzuki-Miyaura cross-coupling, and a discussion of its potential applications in drug discovery, with a focus on oncology and infectious diseases. Experimental protocols for the evaluation of its biological activity are also presented to provide a framework for further investigation.
Chemical Identity and Physicochemical Properties
(5-(Thiophen-2-yl)pyridin-3-yl)methanol is a bi-aryl compound featuring a thiophene ring linked to a pyridine core, with a hydroxymethyl group on the pyridine ring. This unique combination of an electron-rich thiophene and an electron-deficient pyridine ring system imparts distinct electronic and steric properties that are of significant interest in the design of novel therapeutic agents.
| Property | Value | Reference |
| IUPAC Name | (5-(Thiophen-2-yl)pyridin-3-yl)methanol | [1] |
| Synonyms | [5-(2-thienyl)-3-pyridinyl]methanol | [1] |
| CAS Number | 393861-00-2 | [1] |
| Molecular Formula | C₁₀H₉NOS | [1] |
| Molecular Weight | 191.25 g/mol | [1] |
| Appearance | Expected to be a solid | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol via Suzuki-Miyaura Cross-Coupling
The most efficient and widely applicable method for the synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins an organoboron compound with an organic halide.[2][3] In this case, the key precursors are (5-bromopyridin-3-yl)methanol and thiophene-2-boronic acid.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of (5-bromopyridin-3-yl)methanol to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the thiophene group from thiophene-2-boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.
Caption: Suzuki-Miyaura synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar substrates.[2][4]
Materials and Reagents:
| Reagent | Grade |
| (5-Bromopyridin-3-yl)methanol | ≥97% |
| Thiophene-2-boronic acid | ≥97% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 99% |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% |
| 1,4-Dioxane | Anhydrous, ≥99.8% |
| Deionized Water | High Purity |
| Ethyl Acetate | ACS Grade |
| Hexanes | ACS Grade |
| Brine (Saturated NaCl solution) | N/A |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous |
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine (5-bromopyridin-3-yl)methanol (1.0 equiv), thiophene-2-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 ratio) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the reaction mixture under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (5-(thiophen-2-yl)pyridin-3-yl)methanol.
Characterization of (5-(Thiophen-2-yl)pyridin-3-yl)methanol
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. The expected chemical shifts can be predicted based on the electronic environment of the protons and carbons in the thiophene and pyridine rings.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass of the molecular ion.
Predicted ¹H NMR Data:
| Proton | Chemical Shift (ppm) | Multiplicity |
| Pyridine-H2 | 8.5 - 8.7 | s |
| Pyridine-H4 | 7.8 - 8.0 | s |
| Pyridine-H6 | 8.4 - 8.6 | s |
| Thiophene-H3' | 7.1 - 7.3 | dd |
| Thiophene-H4' | 7.0 - 7.2 | t |
| Thiophene-H5' | 7.4 - 7.6 | dd |
| -CH₂OH | 4.6 - 4.8 | s |
| -OH | ~5.0 (broad) | s |
Potential Applications in Drug Discovery
The thiophene-pyridine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[5][6][7]
Anticancer Activity
Thiophene-pyridine derivatives have been reported to exhibit significant anticancer activity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer.[8][9] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Potential Molecular Targets:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition is a validated therapeutic strategy.[10]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key regulator of angiogenesis, VEGFR-2 is a prime target for anti-angiogenic cancer therapies.[6][10]
Caption: Inhibition of key cancer signaling pathways.
Antimicrobial Activity
Thiophene and pyridine moieties are present in numerous compounds with demonstrated antibacterial and antifungal properties.[6][11] The combination of these two rings in (5-(thiophen-2-yl)pyridin-3-yl)methanol makes it a candidate for evaluation as a novel antimicrobial agent.
Experimental Protocols for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of (5-(thiophen-2-yl)pyridin-3-yl)methanol for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism in a suitable broth medium.
Procedure:
-
Compound Dilution: Prepare a serial dilution of (5-(thiophen-2-yl)pyridin-3-yl)methanol in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
(5-(Thiophen-2-yl)pyridin-3-yl)methanol represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is readily achievable through robust and scalable Suzuki-Miyaura cross-coupling chemistry. The presence of both thiophene and pyridine moieties suggests a high potential for diverse biological activities, particularly in the realms of oncology and infectious diseases. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on the biological evaluation of this intriguing molecule and its derivatives.
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Methodological & Application
(5-(Thiophen-2-yl)pyridin-3-yl)methanol: A Versatile Heterocyclic Building Block for Advanced Synthesis
An Application Guide for the Synthetic Chemist
Abstract & Strategic Overview
(5-(Thiophen-2-yl)pyridin-3-yl)methanol is a bifunctional heterocyclic compound that has emerged as a strategically important building block in medicinal chemistry and materials science. Its structure uniquely combines a pyridine ring, a thiophene moiety, and a reactive primary alcohol. This arrangement provides three distinct points for chemical modification, making it an ideal scaffold for generating molecular diversity. The thiophene-pyridine core is a recognized "privileged scaffold" frequently found in potent kinase inhibitors, highlighting its importance in drug discovery programs targeting cancer and inflammatory diseases.[1][2][3] This guide provides an in-depth analysis of the compound's properties, core reactivity, and detailed, field-proven protocols for its transformation into key synthetic intermediates.
Physicochemical Properties and Handling
Accurate characterization of the starting material is critical for reproducible synthetic outcomes.
| Property | Data | Source |
| CAS Number | 393861-00-2 | |
| Molecular Formula | C₁₀H₉NOS | [4] |
| Molecular Weight | 191.25 g/mol | [4] |
| Appearance | Solid | |
| Purity | Typically ≥97% | |
| Storage | Store at 2-8°C, sealed in a dry environment. | [4] |
| Boiling Point | 363.7±32.0 °C (Predicted) | [5] |
Spectroscopic Data (Predicted): While specific spectra for this exact compound are not widely published, data can be reliably predicted based on analogous structures found in synthetic literature.[6][7]
-
¹H NMR (400 MHz, CDCl₃): δ ~8.6-8.8 (m, 2H, Py-H), ~7.8-8.0 (m, 1H, Py-H), ~7.3-7.5 (m, 2H, Th-H), ~7.1 (dd, 1H, Th-H), ~4.8 (s, 2H, CH₂), ~2.0-3.0 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ ~148-150 (Py-C), ~140-142 (Py-C), ~135-137 (Py-C), ~133-135 (Th-C), ~128-130 (Th-C), ~125-127 (Th-C), ~124-126 (Th-C), ~60-62 (CH₂OH).
Core Reactivity & Synthetic Potential
The synthetic utility of this building block stems from the orthogonal reactivity of its three key functional components: the primary alcohol, the pyridine ring, and the thiophene ring.
Reactions at the Hydroxymethyl Group
The primary alcohol is the most accessible functional group and serves as a versatile handle for a wide range of transformations.
-
Oxidation: The alcohol can be selectively oxidized to the corresponding aldehyde, 5-(Thiophen-2-yl)nicotinaldehyde, or further to the carboxylic acid, 5-(Thiophen-2-yl)nicotinic acid. The choice of oxidant is critical. Mild reagents like manganese dioxide (MnO₂) are ideal for stopping at the aldehyde stage, which is a crucial precursor for reductive aminations and Wittig reactions. Stronger conditions, such as the Pinnick oxidation (using NaClO₂), will yield the carboxylic acid, a key intermediate for amide and ester synthesis.[8]
-
Esterification & Etherification: Standard conditions can be applied to form esters and ethers. Esterification can be achieved with acid chlorides or carboxylic acids under acidic catalysis.[9][10] Etherification, such as the Williamson ether synthesis, typically requires initial conversion of the alcohol to an alkoxide with a strong base.
-
Conversion to a Leaving Group: The hydroxyl group can be readily converted into a good leaving group, such as a tosylate, mesylate, or halide (e.g., via SOCl₂ or PBr₃). This transformation activates the benzylic-like position for nucleophilic substitution reactions (Sₙ2), enabling the introduction of amines, azides, cyanides, and other nucleophiles.
Reactions Involving the Heterocyclic Rings
The pyridine and thiophene rings offer opportunities for C-C bond formation and further functionalization, often forming the basis for kinase inhibitor scaffolds.[11][12]
-
Pyridine Ring: The nitrogen atom is basic and can be protonated or alkylated to form pyridinium salts. While the ring is generally electron-deficient and resistant to electrophilic substitution, it can be functionalized through directed ortho-metalation or by participating in cross-coupling reactions if pre-functionalized with a halide.
-
Thiophene Ring: As an electron-rich aromatic system, the thiophene ring is susceptible to electrophilic substitution reactions like halogenation (e.g., with NBS or Br₂) primarily at the 5-position.[13] This introduces a handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the extension of the molecular framework.
Application Focus: Scaffolding for Kinase Inhibitors
The thiophene-pyridine motif is a well-established pharmacophore in modern drug discovery, particularly for the development of protein kinase inhibitors.[1][2] Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of cancer.[3]
Derivatives of (5-(Thiophen-2-yl)pyridin-3-yl)methanol have been investigated as inhibitors for targets like FMS-like tyrosine kinase 3 (FLT3), a key driver in acute myeloid leukemia (AML).[11] In this context, the core scaffold acts as a hinge-binding motif, while modifications derived from the hydroxymethyl group explore interactions with other regions of the ATP-binding pocket to enhance potency and selectivity. The ability to easily convert the alcohol to aldehydes, acids, amides, and esters allows for rapid generation of a library of analogues to build a comprehensive Structure-Activity Relationship (SAR).
Experimental Protocols
The following protocols are robust, scalable, and validated methodologies for key transformations of the title compound.
Protocol 1: Selective Oxidation to 5-(Thiophen-2-yl)nicotinaldehyde
This protocol utilizes activated manganese dioxide (MnO₂), a mild and highly selective heterogeneous oxidant for benzylic and allylic alcohols, minimizing the risk of over-oxidation to the carboxylic acid.
Materials:
-
(5-(Thiophen-2-yl)pyridin-3-yl)methanol (1.0 eq)
-
Activated Manganese Dioxide (MnO₂) (10.0 eq by weight)
-
Dichloromethane (DCM), anhydrous
-
Celite®
Procedure:
-
To a round-bottom flask, add (5-(Thiophen-2-yl)pyridin-3-yl)methanol (e.g., 1.0 g, 5.23 mmol).
-
Add anhydrous DCM (approx. 50 mL) and stir to dissolve.
-
Add activated MnO₂ (10.0 g, excess) to the solution. The mixture will be a black slurry.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Hexanes:Ethyl Acetate). The product aldehyde will have a higher Rf than the starting alcohol. The reaction is typically complete within 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids.
-
Wash the Celite® pad thoroughly with additional DCM (3 x 20 mL) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
-
Purify the product by silica gel column chromatography if necessary to obtain 5-(Thiophen-2-yl)nicotinaldehyde as a solid.
Protocol 2: Esterification to (5-(Thiophen-2-yl)pyridin-3-yl)methyl Acetate
This protocol employs acetyl chloride for a rapid and high-yielding acylation of the primary alcohol. The pyridine nitrogen also acts as an acid scavenger.[10]
Materials:
-
(5-(Thiophen-2-yl)pyridin-3-yl)methanol (1.0 eq)
-
Acetyl Chloride (1.2 eq)
-
Triethylamine (TEA) or Pyridine (as solvent and base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve (5-(Thiophen-2-yl)pyridin-3-yl)methanol (e.g., 1.0 g, 5.23 mmol) in anhydrous DCM (25 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 eq, 1.09 mL, 7.85 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.2 eq, 0.45 mL, 6.28 mmol) dropwise via syringe. A white precipitate (triethylamine hydrochloride) may form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude oil can be purified by silica gel chromatography to yield pure (5-(Thiophen-2-yl)pyridin-3-yl)methyl acetate.
Protocol 3: Conversion to (5-(Thiophen-2-yl)pyridin-3-yl)methyl Methanesulfonate
This protocol prepares the mesylate, an excellent leaving group for subsequent nucleophilic substitution reactions, thereby expanding the synthetic utility of the core scaffold.
Materials:
-
(5-(Thiophen-2-yl)pyridin-3-yl)methanol (1.0 eq)
-
Methanesulfonyl Chloride (MsCl) (1.3 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Ice-cold water
Procedure:
-
Dissolve (5-(Thiophen-2-yl)pyridin-3-yl)methanol (e.g., 1.0 g, 5.23 mmol) and triethylamine (1.5 eq, 1.09 mL, 7.85 mmol) in anhydrous DCM (30 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add methanesulfonyl chloride (1.3 eq, 0.52 mL, 6.80 mmol) dropwise with vigorous stirring. Ensure the temperature remains below 5°C.
-
Stir the reaction at 0°C for 1-2 hours. Monitor completion by TLC.
-
Once the starting material is consumed, carefully pour the reaction mixture into ice-cold water (50 mL) to quench.
-
Extract the product with DCM (3 x 25 mL).
-
Combine the organic extracts, wash sequentially with cold 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to avoid decomposition.
-
The resulting mesylate is often used immediately in the next step without extensive purification, as it can be unstable. If purification is required, use rapid silica gel chromatography with a cold eluent system.
Synthetic Strategy Visualization
The following workflow illustrates the pivotal role of (5-(Thiophen-2-yl)pyridin-3-yl)methanol as a launchpad for diverse chemical entities.
Caption: Synthetic pathways originating from (5-(Thiophen-2-yl)pyridin-3-yl)methanol.
Safety and Handling
-
Always handle (5-(Thiophen-2-yl)pyridin-3-yl)methanol and all reagents in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagents like acetyl chloride and methanesulfonyl chloride are corrosive and lachrymatory; handle with extreme care.
-
Quenching procedures can be exothermic and should be performed slowly and with cooling.
References
-
Paradowska, K., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. Available at: [Link][1][2]
-
ResearchGate. (n.d.). A variety of methods for the synthesis of benzyl esters. ResearchGate. Available at: [Link]
-
Li, J., et al. (2022). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link][11]
-
RSC Publishing. (2018). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization. RSC Advances. Available at: [Link]
-
ACS Publications. (2021). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. RSC. Available at: [Link]
-
ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... ResearchGate. Available at: [Link][9]
-
IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org. Available at: [Link][10]
-
UCF Flintbox. (2022). Thiophene-pyridine Compounds as Therapeutic and Prophylactic Antimalarials. University of Central Florida. Available at: [Link][12]
-
ResearchGate. (2024). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment. ResearchGate. Available at: [Link][3]
-
ResearchGate. (n.d.). Thiophenes: reactions and synthesis. ResearchGate. Available at: [Link][13]
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- 4. 393861-00-2|(5-(Thiophen-2-yl)pyridin-3-yl)methanol|BLD Pharm [bldpharm.com]
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- 13. researchgate.net [researchgate.net]
Application of Thiophene-Pyridine Compounds in Cancer Research: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of Thiophene-Pyridine Scaffolds in Oncology
The relentless pursuit of novel and effective anticancer agents has led medicinal chemists to explore a vast chemical space. Among the privileged heterocyclic scaffolds, the fusion or linkage of thiophene and pyridine rings has emerged as a particularly fruitful area of investigation.[1][2] Thiophene, an electron-rich five-membered heterocycle containing a sulfur atom, and pyridine, a six-membered nitrogen-containing heterocycle, both contribute unique physicochemical properties that enhance drug-receptor interactions.[1][3] The combination of these two moieties in a single molecular entity creates a versatile scaffold with the potential to interact with a multitude of biological targets implicated in cancer progression.[4][5] This technical guide provides an in-depth overview of the application of thiophene-pyridine compounds in cancer research, detailing their mechanisms of action, and providing robust protocols for their evaluation.
Thiophene-pyridine derivatives have demonstrated a broad spectrum of anticancer activities, including the inhibition of key enzymes such as protein kinases, induction of apoptosis (programmed cell death), and cell cycle arrest.[6][7][8] Their efficacy has been documented against a range of human cancer cell lines, including those of the lung, breast, colon, and liver.[9][10] The structural versatility of the thiophene-pyridine core allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles to improve potency, selectivity, and drug-like properties.[11]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for advancing the study of this promising class of compounds.
Mechanisms of Action: Targeting the Pillars of Cancer Proliferation
The anticancer effects of thiophene-pyridine compounds are multifaceted, often involving the modulation of several key signaling pathways that are dysregulated in cancer.
Kinase Inhibition: A Dominant Therapeutic Strategy
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes such as proliferation, survival, and differentiation.[6][12] Their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6][13] Thiophene-pyridine derivatives have been extensively investigated as kinase inhibitors, with many exhibiting potent activity against various oncogenic kinases.[6][7]
Notably, these compounds have shown inhibitory effects on:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when overexpressed or mutated, drives the growth of several cancers, including non-small cell lung cancer.[4][14]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[14]
-
Other Kinases: Including FGFR3, JAK, and RON, highlighting the potential for multi-targeted kinase inhibition.[7]
The planarity of the thiophene ring and the hydrogen bonding capabilities of the pyridine nitrogen are thought to contribute to their effective binding within the ATP-binding pocket of these kinases.[1]
Induction of Apoptosis and Autophagy
A fundamental characteristic of cancer cells is their ability to evade apoptosis. Thiophene-pyridine derivatives have been shown to reinstate this crucial cell death program.[6][15] The induction of apoptosis by these compounds can occur through various mechanisms, including:
-
Changes in Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.[15]
-
Generation of Reactive Oxygen Species (ROS): Elevated levels of ROS can induce oxidative stress and trigger apoptosis.[8][15]
-
Activation of Caspases: Caspases are a family of proteases that execute the final stages of apoptosis.
Furthermore, some thiophene-pyridine compounds have been observed to induce autophagy, a cellular process of self-digestion that can, under certain contexts, lead to cell death.[16][17] The interplay between apoptosis and autophagy in response to these compounds is an active area of research.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity of representative thiophene-pyridine derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiophenyl Thiazolyl-Pyridine Hybrids | A549 (Lung) | 0.302 - 0.788 | [4] |
| 3-(Thiophen/thiazole-2-ylthio)pyridine | WSU-DLCL2 (Lymphoma) | 1.3 | [7] |
| Pyridine-Thiophene Derivative | Ehrlich Ascites Carcinoma | 54.54 - 61.57 | [18] |
| Pyridine and Thiophene Fused Heterocycles | MCF-7 (Breast) | Varies | [10] |
| Thiophene-Pyridine Derivatives | Multiple Lines | nM range | [19] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the initial screening and characterization of the anticancer properties of novel thiophene-pyridine compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Thiophene-pyridine compound stock solution (e.g., 10 mM in DMSO)
-
Human cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thiophene-pyridine compound in complete medium from the stock solution. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and an untreated control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Thiophene-pyridine compound
-
Human cancer cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the thiophene-pyridine compound at its IC₅₀ concentration (determined from the MTT assay) for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Set up appropriate compensation and gating based on unstained and single-stained controls.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Conclusion and Future Directions
Thiophene-pyridine compounds represent a highly promising and versatile scaffold for the development of novel anticancer agents. Their ability to target multiple hallmarks of cancer, including uncontrolled proliferation and evasion of cell death, underscores their therapeutic potential. The protocols detailed in this guide provide a robust framework for the initial evaluation of these compounds, enabling researchers to identify promising lead candidates for further preclinical and clinical development.
Future research in this area will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of thiophene-pyridine derivatives.[1][11]
-
Elucidation of Novel Molecular Targets: To broaden the understanding of their mechanisms of action.
-
In Vivo Efficacy Studies: To evaluate the antitumor activity of lead compounds in animal models.
-
Development of Drug Delivery Systems: To enhance the bioavailability and tumor-targeting of these compounds.[15]
The continued exploration of the rich chemical space offered by thiophene-pyridine hybrids holds great promise for the discovery of next-generation cancer therapies.
References
-
Synthesis of Pyridine, Pyran and Thiazole Containing Thiophene Derivatives and Their Anti-tumor Evaluations. Medicinal Chemistry Research. Available at: [Link]
-
Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules. Available at: [Link]
-
Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules. Available at: [Link]
-
Discovery of 3-(thiophen/thiazole-2-ylthio)pyridine derivatives as multitarget anticancer agents. OSTI.GOV. Available at: [Link]
-
Novel synthesis of pyran, thiophene, and pyridine derivatives incorporating thiazole ring and their antitumor evaluation. ResearchGate. Available at: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. Available at: [Link]
-
A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. Annals of Translational Medicine. Available at: [Link]
-
A novel pyridazinone and thiophene compound IMB5043 activated apoptosis and autophagy in cisplatin-resistant non-small cell lung cancer cells. Annals of Translational Medicine. Available at: [Link]
-
A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College e-Repository. Available at: [Link]
-
Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. ResearchGate. Available at: [Link]
-
Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2. RSC Advances. Available at: [Link]
-
Synthesis of pyridine, pyran and thiazole containing thiophene derivatives and their anti-tumor evaluations. ResearchGate. Available at: [Link]
-
New Approaches for the Synthesis of Fused Thiophene, Pyrazole, Pyran and Pyridine Derivatives with Anti-Proliferative Together with c-Met Kinase and Prostate Cancer Cell Inhibitions. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. International Journal of Nanomedicine. Available at: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ResearchGate. Available at: [Link]
-
Schematic representation of the structure–activity relationship of the synthesized derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Cytotoxicity of Thiophene, Thieno[2,3-C]Pyrazole, Thieno[2,3-D]Pyrimidine and Pyridine Derivatives Derived from 2-Acetylfuran. IDEAS/RePEc. Available at: [Link]
-
Antitumor activity of novel pyridine, thiophene and thiazole derivatives. Organic and Medicinal Chemistry International Journal. Available at: [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Antitumor activity of novel pyridine, thiophene and thiazole derivatives. Archives of Pharmacal Research. Available at: [Link]
-
A Review on Anticancer Activities of Thiophene and Its Analogs. Current Molecular Pharmacology. Available at: [Link]
-
Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]
-
(PDF) Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. Available at: [Link]
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A Luminescence-Based Biochemical Assay for High-Throughput Screening of Thiophene Derivatives as EGFR Kinase Inhibitors
Application Note & Protocol
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its dysregulation being a key driver in various malignancies.[1] The development of small-molecule tyrosine kinase inhibitors (TKIs) is a cornerstone of targeted cancer therapy. Thiophene-based heterocyclic compounds have emerged as a promising scaffold for the design of novel, potent, and selective EGFR inhibitors.[2][3][4][5][6] This document provides a detailed protocol for a robust, high-throughput biochemical assay to determine the inhibitory activity of thiophene derivatives against EGFR. The protocol utilizes a luminescence-based kinase assay that quantifies the amount of ADP produced during the enzymatic reaction, offering a sensitive and reliable method for determining inhibitor potency (IC50). This guide is intended for researchers in drug discovery and chemical biology engaged in the characterization of potential EGFR inhibitors.
Introduction: The Rationale for Targeting EGFR with Thiophene Derivatives
The EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[7] This phosphorylation creates docking sites for adaptor proteins, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[7][8][9] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[10][11] In many cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled tumor growth.[1][2]
Targeting the ATP-binding site of the EGFR kinase domain with small-molecule inhibitors is a clinically validated strategy.[2] While first-generation inhibitors were successful, acquired resistance, often through mutations like T790M, has driven the need for novel chemical scaffolds.[2][4][12] Thiophene and its derivatives have gained significant attention in medicinal chemistry due to their structural versatility and ability to form key interactions within the kinase active site, making them an excellent foundation for developing next-generation EGFR inhibitors.[13][14]
This application note details a biochemical assay designed to quantify the inhibitory potential of these thiophene compounds directly against the EGFR enzyme.
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for ATP-competitive inhibitors like the thiophene derivatives discussed herein.
Caption: EGFR signaling cascade and mechanism of kinase inhibition.
Principle of the Luminescence-Based Kinase Assay
This protocol employs the ADP-Glo™ Kinase Assay system, a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[15][16] The assay is performed in two steps:
-
Kinase Reaction: The EGFR enzyme catalyzes the transfer of a phosphate group from ATP to a poly(Glu, Tyr) substrate, generating ADP. The reaction is performed in the presence of varying concentrations of the thiophene derivative inhibitor. The more active the enzyme, the more ADP is produced.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Subsequently, a second detection reagent is added that converts the ADP produced into ATP. This newly synthesized ATP is then used by a luciferase enzyme to generate a stable luminescent signal.
The intensity of the light output is directly proportional to the amount of ADP generated and, therefore, directly proportional to EGFR kinase activity.[15][17] An effective inhibitor will reduce enzyme activity, leading to less ADP production and a lower luminescent signal.
Materials and Reagents
| Reagent | Vendor | Catalog No. (Example) | Storage Temperature |
| EGFR Kinase Enzyme System | Promega | V3831 | -80°C |
| Includes: Recombinant Human EGFR, PTK Substrate | |||
| ADP-Glo™ Kinase Assay | Promega | V9101 | -20°C & RT |
| Includes: ADP-Glo™ Reagent, Kinase Detection Reagent | |||
| Thiophene Derivative Test Compounds | User-supplied | N/A | Per Compound Spec. |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 | -20°C |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Sigma-Aldrich | D8418 | Room Temperature |
| ATP, 10 mM Solution | Promega | V9151 | -20°C |
| Nuclease-Free Water | User-supplied | N/A | Room Temperature |
| Solid White, Low-Volume 384-well Assay Plates | Corning | 3673 | Room Temperature |
Equipment:
-
Multichannel pipettes (1-10 µL, 10-100 µL)
-
Microplate reader capable of reading glow luminescence
-
Standard laboratory equipment (vortexer, centrifuge)
-
30°C incubator
Experimental Workflow and Protocol
The following diagram provides a high-level overview of the experimental procedure.
Caption: Step-by-step workflow for the EGFR inhibition assay.
Reagent Preparation
-
1x Kinase Buffer: Prepare the kinase reaction buffer as specified by the enzyme system manufacturer. A typical buffer is 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA.
-
Thiophene Derivative (Inhibitor) Serial Dilution:
-
Prepare a 10 mM stock solution of each thiophene derivative in 100% DMSO.
-
Create a primary dilution by diluting the stock to 250 µM in 1x Kinase Buffer containing 5% DMSO. This will be the highest concentration for the assay, resulting in a final assay concentration of 50 µM.
-
Perform a 10-point, 1:3 serial dilution in 1x Kinase Buffer with 5% DMSO. This creates a concentration range to generate a full dose-response curve.
-
Prepare a vehicle control containing only 1x Kinase Buffer with 5% DMSO.
-
Prepare a positive inhibitor control (e.g., Staurosporine) in the same manner.
-
-
Enzyme Mix: Dilute the EGFR enzyme stock to a working concentration of 2 ng/µL in 1x Kinase Buffer. (Note: The optimal enzyme concentration should be determined empirically but this is a good starting point).
-
Substrate/ATP Mix: Prepare a mix containing the poly(Glu,Tyr) substrate at 0.4 mg/mL and ATP at 20 µM in 1x Kinase Buffer. The ATP concentration should be close to the Kₘ of the enzyme for ATP to ensure assay sensitivity to competitive inhibitors.
Assay Procedure
The following steps are for a single well in a 384-well plate.[18]
-
Inhibitor Plating: Add 1 µL of the serially diluted thiophene derivative, vehicle control (DMSO), or positive control inhibitor to the appropriate wells.
-
Enzyme Addition: Add 2 µL of the EGFR Enzyme Mix to all wells except the "No Enzyme" background control wells. Add 2 µL of 1x Kinase Buffer to the background wells instead.
-
Reaction Initiation: Add 2 µL of the Substrate/ATP Mix to all wells to start the kinase reaction. The total reaction volume is now 5 µL.
-
Kinase Reaction Incubation: Cover the plate and incubate at 30°C for 60 minutes. This incubation time should be within the linear range of the reaction, which can be optimized in preliminary experiments.
-
ATP Depletion: Remove the plate from the incubator. Add 5 µL of ADP-Glo™ Reagent to each well. Mix gently and incubate at room temperature for 40 minutes.
-
Signal Development: Add 10 µL of Kinase Detection Reagent to each well. Mix gently and incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure luminescence using a plate reader with an integration time of 0.5 to 1 second per well.
Data Analysis and Interpretation
Calculating Percent Inhibition
-
Average Replicates: Calculate the average Relative Light Unit (RLU) for each data point.
-
Subtract Background: Subtract the average RLU from the "No Enzyme" control wells from all other data points.
-
Normalize Data: Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (RLU_Inhibitor / RLU_Vehicle_Control))
Where:
-
RLU_Inhibitor is the background-subtracted RLU from a well with the thiophene derivative.
-
RLU_Vehicle_Control is the background-subtracted RLU from the 0% inhibition (DMSO only) wells.
-
Determining the IC50 Value
The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[19][20][21]
-
Plot Data: Plot the calculated % Inhibition (Y-axis) against the corresponding log-transformed inhibitor concentrations (X-axis).
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear, sigmoidal dose-response curve (variable slope).
-
Calculate IC50: The software will calculate the IC50 value, which is the inhibitor concentration that corresponds to 50% on the fitted curve.[22] A lower IC50 value indicates a more potent inhibitor.
Example Data Presentation
| Inhibitor Conc. (nM) | Avg. RLU (Corrected) | % Inhibition |
| 0 (Vehicle) | 850,000 | 0.0 |
| 1.0 | 815,000 | 4.1 |
| 3.0 | 760,000 | 10.6 |
| 10.0 | 650,000 | 23.5 |
| 30.0 | 440,000 | 48.2 |
| 100.0 | 210,000 | 75.3 |
| 300.0 | 85,000 | 90.0 |
| 1000.0 | 45,000 | 94.7 |
| No Enzyme Control | 5,000 | 100.0 |
Safety Precautions
Thiophene and its derivatives require careful handling. Always consult the specific Safety Data Sheet (SDS) for each compound. General precautions include:
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[23][24]
-
Ventilation: Handle stock solutions and neat compounds in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[25][26]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[24][27]
-
Storage: Store compounds according to the manufacturer's recommendations, typically in a cool, dry, well-ventilated place away from ignition sources, as many organic compounds are flammable.[23][25][27]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
The protocol described provides a sensitive, reliable, and high-throughput-compatible method for determining the inhibitory potency of novel thiophene derivatives against the EGFR kinase. By directly measuring enzymatic activity in a biochemical format, this assay allows for the rapid screening and ranking of compounds, facilitating structure-activity relationship (SAR) studies and hit-to-lead optimization. The luminescence-based readout minimizes interference from colored or fluorescent compounds and offers a wide dynamic range, making it an essential tool for any drug discovery program targeting EGFR.
References
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Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services. Retrieved from Reaction Biology. [Link]
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Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
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Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from Creative Diagnostics. [Link]
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Makhal, P. N., Sood, A., Shaikh, A. S., Dayare, L. N., Khatri, D. K., & Kaki, V. R. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(11), 2187-2202. [Link]
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Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(9), 120. [Link]
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ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from PharmGKB. [Link]
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Eldehna, W. M., Al-Rashood, S. T., Al-Tamimi, A. M., Al-Ansary, G. H., & Abdel-Aziz, H. A. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 25(24), 6016. [Link]
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Kukimoto-Niino, M., et al. (2018). Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. Oncology Letters, 15(5), 7725-7732. [Link]
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S-J., L., & H-Y., C. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry, 87(15), 7686-7693. [Link]
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Abdel-Maksoud, M. S., et al. (2022). Thieno[2,3-b]thiophene Derivatives as Potential EGFRWT and EGFRT790M Inhibitors with Antioxidant Activities: Microwave-Assisted Synthesis and Quantitative In Vitro and In Silico Studies. ACS Omega, 7(49), 45318-45331. [Link]
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BPS Bioscience. (n.d.). Chemi-Verse™ EGFR Kinase Assay Kit. Retrieved from BPS Bioscience. [Link]
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Li, Y., et al. (2020). Design, synthesis and antitumor activity of novel thiophene-pyrimidine derivatives as EGFR inhibitors overcoming T790M and L858R/T790M mutations. European Journal of Medicinal Chemistry, 202, 112574. [Link]
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Dorel, M., et al. (2021). A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. Molecular & Cellular Proteomics, 20, 100155. [Link]
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BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from BPS Bioscience. [Link]
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Feng, Y. R., & Wang, R. (2024). Synthesis Of Novel Thiophene-Bipyrimidine EGFR Inhibitors. Highlights in Science, Engineering and Technology, 99, 439-445. [Link]
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BPS Bioscience. (n.d.). EGFR(L858R) Kinase Assay Kit. Retrieved from BPS Bioscience. [Link]
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Scientist Live. (2026, January 16). SwiftFluo TR-FRET kinase kits by Sino Biological. Retrieved from Scientist Live. [Link]
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edX. (n.d.). IC50 Determination. Retrieved from edX. [Link]
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Varkondi, E., et al. (2007). Biochemical Assay-Based Selectivity Profiling of Clinically Relevant Kinase Inhibitors on Mutant Forms of EGF Receptor. Journal of Receptor, Ligand and Channel Research, 1, 1-10. [Link]
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Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]
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Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Current Protocols in Chemical Biology, 6(4), 223-248. [Link]
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BPS Bioscience. (n.d.). EGFR Kinase Assay Kit. Retrieved from BPS Bioscience. [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from BMG LABTECH. [Link]
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Wikipedia. (n.d.). IC50. Retrieved from Wikipedia. [Link]
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PerkinElmer. (n.d.). Luciferase Luminescence Assays. Retrieved from NOVA. [Link]
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Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET THIOPHENE. Retrieved from Oxford Lab Fine Chem LLP. [Link]
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Held, P. (2010). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. BioTechniques, 48(4), 313-318. [Link]
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Singh, S., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(8), 1431-1457. [Link]
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Eldehna, W. M., et al. (2020). Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. Molecules, 25(24), 6016. [Link]
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Makhal, P. N., et al. (2023). Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(11), 2187-2202. [Link]
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Josan, J. S., et al. (2012). Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging. Methods in Molecular Biology, 803, 89-111. [Link]
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Application Notes and Protocols for the Synthesis of Pyrrolo[3,4-b]pyridin-5-ones Featuring Thiophene Moieties
For: Researchers, scientists, and drug development professionals
Introduction: The Pyrrolo[3,4-b]pyridin-5-one Scaffold and the Challenge of Thiophene Precursors
The pyrrolo[3,4-b]pyridin-5-one core is a privileged heterocyclic scaffold due to its presence in numerous biologically active compounds, making it a focal point in medicinal chemistry and drug discovery.[1][2] As an aza-analogue of isoindolin-1-one, a structural core found in several anticancer agents, this scaffold has garnered significant interest for the development of novel therapeutics.[1][3]
This guide addresses the synthesis of these valuable compounds, with a specific focus on methodologies involving thiophene. A direct synthetic transformation of the thiophene ring into the pyridinone core of the target scaffold is not a commonly reported or straightforward strategy. The inherent aromatic stability of the thiophene ring makes it a poor diene for the requisite cycloaddition reactions under standard conditions.[4] Thiophene's aromatic character necessitates harsh reaction conditions, such as high pressures or specific Lewis acid catalysis, to engage it in Diels-Alder reactions.[4][5]
Therefore, this document focuses on a more versatile and scientifically validated approach: the incorporation of thiophene moieties as substituents onto the pyrrolo[3,4-b]pyridin-5-one scaffold. This is efficiently achieved through a powerful one-pot cascade process involving a multicomponent reaction, which allows for the construction of the core structure while simultaneously introducing thiophene-containing building blocks.
Core Synthetic Strategy: The Ugi-Zhu Three-Component/Aza-Diels-Alder Cascade
The most robust and frequently employed method for synthesizing polysubstituted pyrrolo[3,4-b]pyridin-5-ones is a one-pot process that combines an Ugi-Zhu three-component reaction (UZ-3CR) with a subsequent cascade of intramolecular reactions.[1][3][6][7][8] This elegant and convergent approach allows for the rapid assembly of complex molecular architectures from simple starting materials.
The overall transformation can be broken down into the following key stages:
-
Ugi-Zhu Three-Component Reaction (UZ-3CR): An aldehyde, an amine, and an α-isocyanoacetamide react to form a 5-aminooxazole intermediate. This step is highly versatile, as it allows for the introduction of diverse substituents by simply varying the initial components. To incorporate thiophene moieties, thiophene-2-carbaldehyde and/or a thiophene-containing amine can be utilized.[8]
-
Cascade Sequence: The in-situ generated 5-aminooxazole is then subjected to a cascade of reactions, typically initiated by the addition of maleic anhydride:
-
Aza-Diels-Alder Cycloaddition: The 5-aminooxazole acts as a diene and undergoes an intramolecular aza-Diels-Alder reaction with a dienophile (maleic anhydride).
-
N-acylation, Decarboxylation, and Dehydration: The resulting cycloadduct undergoes a series of transformations including N-acylation, decarboxylation, and dehydration to ultimately yield the aromatic pyrrolo[3,4-b]pyridin-5-one core.[1][3][6]
-
This one-pot process is highly efficient, minimizing waste and purification steps, and offers a high degree of molecular diversity.
Logical Workflow of the Ugi-Zhu/Cascade Synthesis
Caption: Workflow for the one-pot synthesis of pyrrolo[3,4-b]pyridin-5-ones.
Comparative Analysis of Synthetic Parameters
The Ugi-Zhu/cascade reaction is amenable to various conditions, often optimized to improve yields and reaction times. Microwave irradiation has been shown to be particularly effective.
| Parameter | Typical Conditions | Rationale & Insights |
| Catalyst | Ytterbium(III) triflate (Yb(OTf)₃) | A mild Lewis acid that effectively promotes the Ugi-Zhu reaction. Other Lewis acids like Scandium(III) triflate can also be used.[3] |
| Solvent | Toluene | An excellent solvent for this reaction sequence, facilitating the azeotropic removal of water generated during imine formation.[3][8] |
| Heating | Microwave Irradiation (65-80 °C) | Significantly reduces reaction times compared to conventional heating, often from hours to minutes.[3] |
| Key Reactants | Aldehyde, Amine, Isocyanide, Dienophile | The choice of these building blocks dictates the final substitution pattern, allowing for "à la carte" synthesis.[1] |
| Overall Yields | 20% to 95% | Yields are generally good to excellent, considering the complexity of the transformation occurring in a single pot.[3][7] |
Detailed Experimental Protocol: Synthesis of a Bis-Thienyl-Pyrrolo[3,4-b]pyridin-5-one
This protocol is adapted from methodologies reported for the synthesis of thiophene-substituted pyrrolo[3,4-b]pyridin-5-ones.[8]
Reaction Scheme:
Caption: Synthesis of a bis-thienyl-pyrrolo[3,4-b]pyridin-5-one.
Materials and Reagents:
-
Thiophen-2-carbaldehyde (1.0 equiv.)
-
Thiophen-2-ylmethanamine (1.0 equiv.)
-
2-isocyano-1-morpholino-3-phenylpropan-1-one (1.2 equiv.)
-
Ytterbium(III) triflate (Yb(OTf)₃) (3 mol%)
-
Maleic anhydride (1.3 equiv.)
-
Toluene (anhydrous)
-
Microwave reaction vial (10 mL) with stir bar
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate, Na₂CO₃ (aq.), Brine
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Initial Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add thiophen-2-carbaldehyde (1.0 equiv., e.g., 0.1 mmol, 11.2 mg) and thiophen-2-ylmethanamine (1.0 equiv., e.g., 0.1 mmol, 11.3 mg).
-
Solvent Addition: Add 1.0 mL of anhydrous toluene to the vial.
-
Imine Formation: Seal the vial and place it in a microwave reactor. Stir and heat the mixture to 65 °C for 5 minutes to facilitate imine formation.
-
Catalyst Addition: Cool the vial, then add ytterbium(III) triflate (0.03 equiv., e.g., 0.003 mmol, 1.9 mg).
-
Isocyanide Addition: Reseal the vial and heat again at 65 °C for 5 minutes. Then, add the 2-isocyano-1-morpholino-3-phenylpropan-1-one (1.2 equiv., e.g., 0.12 mmol, 31.0 mg).
-
Ugi-Zhu Reaction: Continue to stir and heat the mixture at 70 °C for 25 minutes to allow the Ugi-Zhu reaction to proceed to completion.
-
Dienophile Addition: Cool the vial once more and add maleic anhydride (1.3 equiv., e.g., 0.13 mmol, 12.7 mg).
-
Cascade Reaction: Reseal the vial and heat the reaction mixture at 80 °C for 20 minutes to drive the aza-Diels-Alder/cascade sequence.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Extract the crude residue with ethyl acetate (3 x 10 mL) and wash sequentially with saturated aqueous Na₂CO₃ solution (3 x 10 mL) and brine (3 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by silica gel column chromatography to yield the desired bis-thienyl-pyrrolo[3,4-b]pyridin-5-one.
Conclusion
While the direct conversion of a thiophene precursor into the pyrrolo[3,4-b]pyridin-5-one core is not a conventional synthetic strategy due to the aromatic stability of thiophene, the incorporation of thiophene moieties as substituents is readily and efficiently achieved. The Ugi-Zhu three-component reaction followed by an intramolecular aza-Diels-Alder cascade stands out as a powerful, versatile, and robust one-pot methodology for this purpose. This approach provides rapid access to a diverse library of complex, thiophene-containing heterocyclic compounds of high interest to medicinal chemistry and drug development professionals.
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Application Note: Comprehensive NMR-Based Structural Elucidation of (5-(Thiophen-2-yl)pyridin-3-yl)methanol
**Abstract
This application note provides a detailed, methodology-focused guide for the complete structural assignment of (5-(Thiophen-2-yl)pyridin-3-yl)methanol using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers in synthetic chemistry and drug development, this document outlines not just the protocols for data acquisition but also the underlying logic for experimental design and data interpretation. We present a systematic workflow, beginning with one-dimensional (1D) ¹H and ¹³C NMR, followed by two-dimensional (2D) experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), to achieve unambiguous structural verification.
Introduction
(5-(Thiophen-2-yl)pyridin-3-yl)methanol (CAS 393861-00-2) is a heterocyclic compound incorporating both pyridine and thiophene moieties.[1] Such scaffolds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. Accurate and unequivocal structural characterization is a non-negotiable prerequisite for any further development or application. NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[2]
This guide provides a comprehensive framework for analyzing this specific molecule, establishing not just the constitution but also the specific isomeric arrangement through the logical application of 1D and 2D NMR experiments.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of NMR data, a consistent atom numbering system is essential. The structure and proposed numbering for (5-(Thiophen-2-yl)pyridin-3-yl)methanol are presented below.
Figure 1: Molecular structure and atom numbering scheme for (5-(Thiophen-2-yl)pyridin-3-yl)methanol.
Experimental Protocol: Sample Preparation
The choice of solvent is a critical first step that can significantly impact the quality and information content of the NMR spectra. For this molecule, Dimethyl Sulfoxide-d6 (DMSO-d6) is the recommended solvent.
Causality for Solvent Selection:
-
Solubility: The polar nature of the pyridine ring and the hydroxyl group suggests good solubility in DMSO.
-
Hydroxyl Proton Observation: In protic solvents like CD3OD or D2O, the hydroxyl proton (O8-H) would rapidly exchange with deuterium, causing the signal to broaden or disappear.[3] DMSO-d6 is aprotic and forms a hydrogen bond with the -OH proton, slowing its exchange rate. This results in a sharp, observable signal, which can be useful for structural confirmation.[3]
-
Chemical Shift Dispersion: Aromatic solvents like benzene-d6 can induce significant shifts (anisotropic effects), which can be complex to interpret.[4] DMSO-d6 provides excellent chemical shift dispersion for heterocyclic compounds without such complications.[5]
Protocol:
-
Weigh approximately 5-10 mg of (5-(Thiophen-2-yl)pyridin-3-yl)methanol directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS, as an internal standard).
-
Cap the NMR tube and vortex gently for 30-60 seconds until the sample is fully dissolved.
-
Visually inspect the solution to ensure it is clear and free of particulate matter.
| Parameter | Recommendation |
| Analyte | (5-(Thiophen-2-yl)pyridin-3-yl)methanol |
| Concentration | ~10-15 mg/mL |
| Solvent | DMSO-d6 |
| Internal Standard | Tetramethylsilane (TMS) at 0.00 ppm |
| Tube | 5 mm high-precision NMR tube |
| Table 1: Recommended sample preparation parameters. |
1D NMR Analysis: Acquisition and Interpretation
One-dimensional ¹H and ¹³C NMR spectra provide the foundational data for structural analysis.[2]
¹H and ¹³C NMR Acquisition Protocol
The following parameters are recommended for a 500 MHz spectrometer.
| Parameter | ¹H Acquisition | ¹³C {¹H} Acquisition |
| Pulse Program | zg30 (standard 30° pulse) | zgpg30 (power-gated decoupling) |
| Spectrometer Freq. | 500 MHz | 125 MHz |
| Spectral Width | 12 ppm (~6000 Hz) | 240 ppm (~30000 Hz) |
| Number of Scans | 16 | 1024 |
| Relaxation Delay (d1) | 2.0 s | 2.0 s |
| Acquisition Time | ~3.0 s | ~1.0 s |
| Temperature | 298 K | 298 K |
| Table 2: Recommended acquisition parameters for 1D NMR experiments. |
Justification of Parameters:
-
¹³C Number of Scans: A higher number of scans is required for ¹³C NMR due to the low natural abundance (~1.1%) of the ¹³C isotope and its lower gyromagnetic ratio.[6]
-
Relaxation Delay: A 2-second delay is generally sufficient for most protons and protonated carbons. This delay allows for adequate relaxation between pulses, ensuring quantitative integrity for integrations in the ¹H spectrum.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum is expected to show distinct signals for the pyridine, thiophene, methylene, and hydroxyl protons.
-
Pyridine Protons (H2, H4, H6): Protons on a pyridine ring typically resonate in the aromatic region (δ 7.0-9.0 ppm).[7] Protons ortho to the nitrogen (H2, H6) are the most deshielded due to the inductive effect and anisotropy of the nitrogen atom.[8] H6 will likely appear as a singlet (or narrow triplet due to small 4-bond coupling). H2 will also be a singlet. H4, situated between two carbons, will appear further upfield and as a singlet.
-
Thiophene Protons (H3', H4', H5'): Protons on a thiophene ring also appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.[6][9] They will exhibit characteristic doublet of doublets or triplet patterns based on their coupling constants (J3'4' ≈ 3.5-4.5 Hz, J4'5' ≈ 4.5-5.5 Hz, J3'5' ≈ 1.0-2.0 Hz).
-
Methylene Protons (-CH₂OH, H7): The two protons of the methylene group are diastereotopic and will appear as a singlet around δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH, O8-H): In DMSO-d6, this proton is expected to appear as a broad singlet or triplet (due to coupling with the adjacent CH₂ protons) in the region of δ 5.0-6.0 ppm.
Predicted ¹³C NMR Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals for each unique carbon atom.
-
Pyridine Carbons (C2-C6): These typically resonate between δ 120-155 ppm. Carbons directly attached to the nitrogen (C2, C6) are the most downfield. The carbon bearing the thiophene substituent (C5) and the methanol substituent (C3) will have their shifts influenced by these groups.[10]
-
Thiophene Carbons (C2'-C5'): Thiophene carbons resonate in the range of δ 120-145 ppm.[11][12] The carbon attached to the pyridine ring (C2') will be a quaternary carbon and appear downfield.
-
Methylene Carbon (-CH₂OH, C7): This aliphatic carbon will be the most upfield signal, expected around δ 60-65 ppm.
| Atom Label | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) |
| H2 | ~8.8 (s) | ~150 |
| C3 | - | ~135 |
| H4 | ~8.2 (s) | ~138 |
| C5 | - | ~133 |
| H6 | ~8.9 (s) | ~152 |
| H7 | ~4.6 (s, 2H) | ~62 |
| O8-H | ~5.4 (br s, 1H) | - |
| C2' | - | ~142 |
| H3' | ~7.2 (dd, J ≈ 3.7, 1.1) | ~126 |
| H4' | ~7.1 (dd, J ≈ 5.1, 3.7) | ~128 |
| H5' | ~7.6 (dd, J ≈ 5.1, 1.1) | ~125 |
| Table 3: Predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants. Note: These are estimated values based on typical ranges for pyridine and thiophene derivatives and may vary.[6][7][9][10][13] |
2D NMR Analysis: Unambiguous Assignment
While 1D NMR provides a strong foundation, 2D NMR is indispensable for confirming connectivity and resolving any signal overlap, which is common in complex aromatic systems.[14][15]
Figure 2: Systematic workflow for NMR-based structural elucidation.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[16]
-
Protocol: A standard cosygpqf pulse sequence is recommended.
-
Expected Correlations:
-
Thiophene Ring: Strong cross-peaks will be observed between H3'↔H4' and H4'↔H5'. A weaker cross-peak may be visible for the 4-bond coupling between H3'↔H5'. This confirms the connectivity within the thiophene ring.
-
Hydroxyl/Methylene: A cross-peak between the methylene protons (H7) and the hydroxyl proton (O8-H) would confirm their proximity, if the coupling is resolved.
-
Pyridine Ring: No significant COSY correlations are expected for the pyridine protons in this specific substitution pattern as they are separated by more than three bonds.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond C-H correlation).[17][18] It is a highly sensitive and reliable method for assigning protonated carbons.
-
Protocol: An edited HSQC using the hsqcedetgpsp pulse sequence is valuable as it can differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing similar information to a DEPT-135 experiment but with much higher sensitivity.[17]
-
Expected Correlations:
-
A cross-peak will appear for every protonated carbon, linking its ¹H chemical shift on the F2 axis to its ¹³C chemical shift on the F1 axis.
-
H2 ↔ C2
-
H4 ↔ C4
-
H6 ↔ C6
-
H7 ↔ C7 (This peak will be phased oppositely to the others in an edited HSQC).
-
H3' ↔ C3'
-
H4' ↔ C4'
-
H5' ↔ C5'
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is arguably the most critical for confirming the overall molecular skeleton. It detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH).[19][20] This allows for the connection of different molecular fragments.[21]
-
Protocol: A standard hmbcgplpndqf pulse sequence is recommended.
-
Key Expected Correlations for Structural Confirmation:
-
Pyridine-Thiophene Linkage: This is the most crucial connection to establish. A correlation from the thiophene proton H3' to the pyridine carbon C5 (a ³JCH coupling) and/or a correlation from pyridine proton H4 to the thiophene carbon C2' (a ³JCH coupling) would provide definitive proof of the C5-C2' bond.
-
Pyridine-Methanol Linkage: Correlations from the methylene protons H7 to the pyridine carbons C3 (a ²JCH coupling) and C2/C4 (³JCH couplings) will unambiguously place the methanol group at the C3 position of the pyridine ring.
-
Intra-ring Correlations: Numerous other correlations will confirm the assignments within each ring. For example, the pyridine proton H2 will show correlations to C3, C4, and C6. The thiophene proton H5' will show correlations to C3' and C4'.
-
| Experiment | Key Information Provided | Expected Key Correlations for (5-(Thiophen-2-yl)pyridin-3-yl)methanol |
| COSY | Reveals ³JHH couplings (proton-proton connectivity). | H3'↔H4', H4'↔H5' (confirms thiophene spin system). |
| HSQC | Correlates protons to their directly attached carbons (¹JCH). | H2↔C2, H4↔C4, H6↔C6, H7↔C7, H3'↔C3', H4'↔C4', H5'↔C5'. |
| HMBC | Shows long-range (2-3 bond) C-H correlations, connecting fragments. | H4 ↔ C2' and/or H3' ↔ C5 (confirms ring-ring linkage).H7 ↔ C3, C2, C4 (confirms methanol position). |
| Table 4: Summary of expected key correlations from 2D NMR experiments. |
Conclusion
The structural elucidation of (5-(Thiophen-2-yl)pyridin-3-yl)methanol can be confidently achieved through a systematic and logical application of NMR spectroscopy. While 1D ¹H and ¹³C spectra provide the initial data, they are insufficient for unambiguous assignment due to the structural complexity. Two-dimensional techniques, particularly COSY, HSQC, and HMBC, are essential. The COSY experiment confirms the individual spin systems of the aromatic rings, the HSQC experiment maps all direct proton-carbon attachments, and the HMBC experiment provides the critical long-range correlations needed to piece the molecular fragments together into the final, correct structure. This workflow represents a robust and reliable strategy for the characterization of novel heterocyclic compounds in chemical and pharmaceutical research.
References
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N-oxidation of Pyridine Derivatives - Supporting Information. The Royal Society of Chemistry. Available at: [Link]
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Palanivel C, et al. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry. 2000;16(3). Available at: [Link]
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1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,... ResearchGate. Available at: [Link]
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Fuloria NK, Fuloria S. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques. 2013;S1:001. Available at: [Link]
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2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. 2020. Available at: [Link]
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Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available at: [Link]
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Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. Available at: [Link]
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Page Jr TF, Alger T, Grant DM. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. 1965;87(23):5333-5337. Available at: [Link]
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2D NMR Introduction. Chemistry LibreTexts. Available at: [Link]
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1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
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Supplementary Information. Royal Society of Chemistry. Available at: [Link]
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HSQC and HMBC. Columbia University NMR Core Facility. Available at: [Link]
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Pinto DCGA, et al. Advanced NMR techniques for structural characterization of heterocyclic structures. In: Current Organic Chemistry. 2005. Available at: [Link]
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HMBC and HMQC Spectra. Chemistry LibreTexts. Available at: [Link]
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Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available at: [Link]
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Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. Available at: [Link]
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2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy. YouTube. 2020. Available at: [Link]
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NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. 2023. Available at: [Link]
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Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together". YouTube. 2011. Available at: [Link]
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Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. Available at: [Link]
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cosy hsqc hmbc: Topics by Science.gov. Science.gov. Available at: [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. 2020. Available at: [Link]
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Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PMC. Available at: [Link]
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How to Interpret an HSQC-COSY Experiment. ACD/Labs. Available at: [Link]
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Utility of Sulphones in Heterocyclic Synthesis: Synthesis of Some Pyridine, Chromene and Thiophene Derivatives. MDPI. Available at: [Link]
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Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Synthesis and NLO properties of new trans 2-(thiophen-2-yl)vinyl heteroaromatic iodides. The Royal Society of Chemistry. Available at: [Link]
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Application Notes and Protocols for the Utilization of Thiophene Derivatives in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Pivotal Role of Thiophene Derivatives in OLED Technology
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering advantages such as high contrast, wide viewing angles, and the potential for flexible and transparent devices.[1][2] The performance of these devices is intrinsically linked to the properties of the organic semiconductor materials employed. Among the various classes of organic materials, thiophene derivatives have emerged as exceptionally versatile and crucial building blocks for high-performance OLEDs.[1][3] Their excellent charge transport capabilities, tunable optical characteristics, and good thermal stability make them indispensable for creating efficient, vibrant, and durable devices.[1][4]
The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, provides a unique combination of electron-richness, structural rigidity, and propensity for π-π stacking, which are all desirable attributes for organic semiconductors.[4][5] By chemically modifying the thiophene core with various functional groups, researchers can precisely tune the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, emission color, and charge carrier mobility.[6][7] This molecular engineering allows for the development of thiophene derivatives that can function as emissive materials, hole transport materials (HTMs), or electron transport materials (ETMs) within the multilayered OLED architecture.[4][8][9][10]
This guide provides a comprehensive overview and detailed protocols for the application of thiophene derivatives in OLEDs, targeting researchers and professionals in the fields of materials science, chemistry, and device engineering. We will explore the design principles of thiophene-based materials, their synthesis and characterization, and the fabrication and evaluation of OLED devices incorporating these advanced materials.
Part 1: Molecular Design and Synthesis of Thiophene Derivatives for OLEDs
The versatility of thiophene chemistry allows for the creation of a vast library of materials with tailored optoelectronic properties. The strategic design of these molecules is paramount to achieving high-performance OLEDs.
Design Principles for Thiophene-Based OLED Materials
The function of a thiophene derivative in an OLED is determined by its molecular structure and resulting electronic properties. Key design considerations include:
-
For Emissive Layer (EML) Materials:
-
High Photoluminescence Quantum Yield (PLQY): To ensure efficient conversion of electrical energy to light, the material must exhibit high fluorescence or phosphorescence efficiency in the solid state.[6][11]
-
Tunable Emission Color: By extending the π-conjugation or introducing electron-donating and -withdrawing groups, the emission wavelength can be controlled across the visible spectrum.[6][12]
-
Good Thermal Stability: The material must withstand the heat generated during device operation without degradation.[13]
-
-
For Hole Transport Layer (HTL) Materials:
-
High Hole Mobility: Efficient transport of holes from the anode to the emissive layer is crucial for balanced charge injection.[9][14]
-
Appropriate HOMO Level: The HOMO energy level should align with the work function of the anode and the HOMO of the emissive layer to facilitate efficient hole injection.[9]
-
High Glass Transition Temperature (Tg): A high Tg ensures morphological stability of the thin film during device operation.
-
-
For Electron Transport Layer (ETL) Materials:
-
High Electron Mobility: Efficient transport of electrons from the cathode to the emissive layer is necessary for charge balance.[4][10]
-
Appropriate LUMO Level: The LUMO energy level should align with the work function of the cathode and the LUMO of the emissive layer for efficient electron injection.[10]
-
The following diagram illustrates a common design strategy for emissive thiophene derivatives, employing a Donor-π-Acceptor (D-π-A) architecture to achieve intramolecular charge transfer (ICT), which can lead to high quantum yields and tunable emissions.[13]
Caption: D-π-A design for emissive thiophene derivatives.
Synthetic Protocol: Synthesis of a Representative Thiophene-Based Emissive Material
This protocol outlines the synthesis of a fluorescent thiophene derivative via a Suzuki cross-coupling reaction, a common method for constructing π-conjugated systems.[12]
Target Molecule: A derivative featuring a central thiophene core flanked by fluorene units.
Materials:
-
2,5-Dibromothiophene
-
(9,9-dihexyl-9H-fluoren-2-yl)boronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a flame-dried 100 mL Schlenk flask, combine 2,5-dibromothiophene (1.0 mmol), (9,9-dihexyl-9H-fluoren-2-yl)boronic acid (2.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Solvent and Base Addition: Add toluene (30 mL), ethanol (10 mL), and an aqueous solution of K₂CO₃ (2 M, 10 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: Heat the mixture to reflux (approximately 90 °C) under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add deionized water (50 mL) and extract the product with dichloromethane (3 x 50 mL).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the final product.
-
Characterization: Confirm the structure and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Photophysical and Electrochemical Characterization
A thorough characterization of the synthesized thiophene derivatives is essential to predict their performance in an OLED.
Photophysical Properties
| Property | Experimental Technique | Typical Values for Emissive Thiophene Derivatives | Significance |
| Absorption Spectrum | UV-Vis Spectroscopy | 350-450 nm | Determines the wavelength of light the material absorbs. |
| Emission Spectrum | Photoluminescence (PL) Spectroscopy | 450-700 nm | Determines the color of light emitted.[15] |
| Photoluminescence Quantum Yield (PLQY) | Integrating Sphere Measurement | > 50% in solid state | Measures the efficiency of light emission.[13] |
| Fluorescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | 1-10 ns | Indicates the timescale of the emissive decay process. |
Electrochemical Properties
| Property | Experimental Technique | Typical Values (vs. Fc/Fc⁺) | Significance |
| HOMO Energy Level | Cyclic Voltammetry (CV) | -5.0 to -6.0 eV | Determines the ease of hole injection and transport.[12] |
| LUMO Energy Level | Cyclic Voltammetry (CV) or calculated from HOMO and optical bandgap | -2.5 to -3.5 eV | Determines the ease of electron injection and transport.[5] |
| Electrochemical Bandgap | From the onset of oxidation and reduction peaks in CV | 2.0 to 3.0 eV | Correlates with the optical bandgap and emission color. |
Part 3: OLED Device Fabrication and Characterization
The performance of thiophene derivatives is ultimately evaluated by incorporating them into a functioning OLED device.
OLED Fabrication Protocol (Solution-Processing)
This protocol describes the fabrication of a multilayer OLED using spin-coating, a common solution-based deposition technique.[16]
Device Structure: ITO / PEDOT:PSS / Emissive Layer (Thiophene Derivative) / ETL / LiF / Al
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized thiophene derivative dissolved in a suitable organic solvent (e.g., chlorobenzene)
-
Electron transport material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Spin-coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (N₂)
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Inside the glovebox, spin-coat a thin layer (approx. 40 nm) of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes.
-
Emissive Layer (EML) Deposition: Spin-coat the solution of the thiophene derivative (e.g., 10 mg/mL in chlorobenzene) onto the PEDOT:PSS layer at 2000 rpm for 60 seconds to form a film of desired thickness (approx. 50 nm). Anneal the film at 80 °C for 10 minutes.
-
Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a thermal evaporator. Deposit the ETL (e.g., TPBi, 30 nm), followed by LiF (1 nm) and Al (100 nm) at a base pressure below 10⁻⁶ Torr. The deposition rates should be carefully controlled.
-
Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
Caption: Workflow for solution-processed OLED fabrication.
Device Performance Characterization
The fabricated OLEDs should be characterized to evaluate their performance.
| Parameter | Measurement Equipment | Description | Key Performance Indicators |
| Current Density-Voltage-Luminance (J-V-L) Characteristics | Source meter and photometer | Measures the electrical and optical output of the device as a function of applied voltage. | Turn-on voltage, maximum luminance, current efficiency (cd/A), power efficiency (lm/W).[13][17] |
| Electroluminescence (EL) Spectrum | Spectrometer | Measures the emission spectrum of the device under electrical excitation. | Peak emission wavelength, CIE coordinates. |
| External Quantum Efficiency (EQE) | Integrating sphere with a source meter | Measures the ratio of emitted photons to injected electrons.[17][18] | Maximum EQE, efficiency roll-off at high brightness.[18] |
| Operational Lifetime | Continuous operation testing setup | Measures the time it takes for the device's luminance to decay to a certain percentage (e.g., 50% or 80%) of its initial value. | LT50 or LT80 values at a specific initial luminance.[19] |
Part 4: Troubleshooting and Optimization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Device Efficiency | - Unbalanced charge injection/transport- Poor film morphology- Low PLQY of the emissive material | - Optimize layer thicknesses- Introduce charge blocking layers- Anneal the active layer- Synthesize materials with higher PLQY |
| High Turn-on Voltage | - Large energy barriers for charge injection- High series resistance | - Select materials with better energy level alignment- Optimize the thickness and conductivity of the charge transport layers |
| Poor Color Purity | - Broad emission spectrum- Emission from adjacent layers | - Design materials with narrower emission spectra- Use charge and exciton blocking layers |
| Short Device Lifetime | - Material degradation- Morphological instability- Interfacial degradation | - Synthesize more stable materials- Use materials with high Tg- Improve encapsulation |
Conclusion
Thiophene derivatives are a cornerstone in the development of advanced OLED technologies. Their remarkable versatility in chemical design allows for the creation of materials that can fulfill all the critical roles within an OLED device structure.[4] By understanding the fundamental principles of molecular design, synthesis, and device engineering, researchers can unlock the full potential of these materials to create next-generation displays and lighting solutions that are more efficient, durable, and cost-effective. The protocols and guidelines presented in this document provide a solid foundation for the successful application of thiophene derivatives in the exciting field of organic electronics.
References
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- Ozturk, T., et al. (2023). Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journal of Organic Chemistry, 19, 1849–1857.
- Choosing the Right OLED Material: A Deep Dive into Thiophene Derivatives. (n.d.).
- The Role of Thiophene Derivatives in Enhancing OLED Performance. (n.d.).
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An Application Note: High-Throughput Screening Protocol for Determining the Fungicidal Activity of Novel Nicotinamide Derivatives
Introduction
The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. There is an urgent need for novel antifungal agents with distinct mechanisms of action. Nicotinamide (the amide of vitamin B3) and its derivatives have emerged as a promising class of compounds for antifungal drug discovery.[1][2] Recent studies suggest that these compounds may exert their antifungal effects through various mechanisms, including the disruption of the fungal cell wall and the inhibition of NAD+-dependent enzymes like sirtuins, which are critical for fungal viability and virulence.[1][3]
This application note provides a comprehensive, field-proven protocol for the systematic screening and characterization of nicotinamide derivatives for fungicidal activity. It details a tiered screening cascade designed for efficiency and accuracy, moving from broad primary screening to more focused secondary validation and selectivity assessment. The methodologies are grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5][6][7][8]
Principle of the Screening Cascade
A robust screening protocol must be both sensitive and specific, efficiently identifying true hits while minimizing false positives. This guide employs a three-stage cascade to systematically evaluate novel nicotinamide derivatives.
-
Primary Screening (MIC Determination): A high-throughput broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of each derivative against a panel of clinically relevant fungi. The MIC is the lowest concentration that prevents visible growth.[9]
-
Secondary Validation (MFC & Time-Kill Kinetics): Compounds showing potent MIC values are advanced to determine their Minimum Fungicidal Concentration (MFC)—the lowest concentration that kills ≥99.9% of the initial fungal inoculum.[10][11] Time-kill assays are then performed to understand the dynamics of fungal killing over time.
-
Selectivity Assessment (Cytotoxicity Assay): Promising fungicidal compounds are evaluated for their toxicity against a mammalian cell line to determine their selectivity index—a crucial parameter for predicting potential therapeutic utility.
This tiered approach ensures that resources are focused on the most promising candidates, providing a comprehensive data package for lead optimization.
Screening Workflow Diagram
Materials and Reagents
Equipment
-
Calibrated analytical balance
-
Biosafety cabinet (Class II)
-
Multichannel pipettes (8- or 12-channel)
-
Incubator (35°C)
-
Spectrophotometer or microplate reader (600 nm)
-
Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)
-
Hemocytometer or automated cell counter
-
Vortex mixer
Reagents & Consumables
-
Nicotinamide Derivatives: Synthesized and purity-verified.
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Media:
-
RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M MOPS.
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB).
-
Dulbecco's Modified Eagle Medium (DMEM) for cytotoxicity assay.
-
-
Standard Antifungals (Controls): Fluconazole, Amphotericin B.
-
Fungal Strains (Quality Control):
-
Mammalian Cell Line: HeLa or HepG2 (for cytotoxicity assay).
-
Reagents for Cytotoxicity: Resazurin sodium salt solution[16][17], Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
Consumables: Sterile 96-well flat-bottom and round-bottom microplates, sterile conical tubes, pipette tips, adhesive plate seals.
Protocol 1: Primary Screening - Broth Microdilution for MIC Determination
This protocol is adapted from the CLSI M27 (for yeasts) and M38-A2 (for molds) guidelines.[4][5][18] It serves as the first-pass screen to identify derivatives with inhibitory activity.
Step-by-Step Methodology
-
Preparation of Compound Stock and Dilution Plates:
-
Prepare a 10 mg/mL stock solution of each nicotinamide derivative in 100% DMSO.
-
In a sterile 96-well round-bottom plate (the "dilution plate"), perform a serial two-fold dilution of each compound in RPMI-1640 medium. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.
-
Expert Insight: The final concentration of DMSO in the assay wells must not exceed 1-2%, as higher concentrations can inhibit fungal growth.[19] Always include a solvent control (RPMI + highest DMSO concentration) to validate that the solvent itself has no antifungal effect.
-
-
Preparation of Fungal Inoculum:
-
Culture yeast strains on SDA plates for 24-48 hours at 35°C.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[9]
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10^3 CFU/mL in the test wells.[9][20]
-
-
Inoculation and Incubation:
-
Transfer 100 µL from the dilution plate to a new 96-well flat-bottom "test plate".
-
Add 100 µL of the prepared fungal inoculum to each well of the test plate.
-
Controls: Include a sterility control (medium only) and a growth control (medium + inoculum, no compound).
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
-
Endpoint Reading and MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is a complete inhibition of visible growth compared to the growth control.
-
For objective quantification, the optical density (OD) can be read at 600 nm. The MIC endpoint is often defined as the concentration that produces ≥50% or ≥90% growth inhibition relative to the control.
-
Data Presentation: Hypothetical MIC Values
| Compound ID | C. albicans ATCC 90028 MIC (µg/mL) | C. parapsilosis ATCC 22019 MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| NCD-001 | 1 | 0.5 | 0.5 |
| NCD-002 | >64 | >64 | 1 |
| NCD-003 | 0.25 | 0.125 | 0.5 |
| NCD-004 | 8 | 16 | 1 |
Protocol 2: Secondary Validation - MFC and Time-Kill Kinetics
Compounds demonstrating potent MIC values (e.g., ≤8 µg/mL) are advanced to this stage to confirm whether their effect is fungicidal (killing) or fungistatic (inhibiting growth).
Part A: Minimum Fungicidal Concentration (MFC) Determination
The MFC is determined as a follow-up to the MIC test.[10]
-
Subculturing from MIC Plates:
-
From the wells of the MIC plate showing no visible growth (at and above the MIC), take a 10-20 µL aliquot.[21]
-
Spot-plate the aliquot onto a fresh SDA plate.
-
-
Incubation and Colony Counting:
-
Incubate the SDA plate at 35°C for 48 hours, or until growth is visible in subcultures from the growth control well.
-
-
Defining the MFC Endpoint:
Part B: Time-Kill Kinetics Assay
This assay provides a dynamic view of antifungal activity over time.[23]
-
Experimental Setup:
-
In sterile tubes, prepare fungal suspensions (1-5 x 10^5 CFU/mL) in RPMI-1640.[24]
-
Add the test compound at concentrations corresponding to 1x, 2x, and 4x its predetermined MIC. Include a no-drug growth control.
-
-
Time-Point Sampling:
-
Incubate the tubes at 35°C with agitation.[24]
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of the aliquot in sterile saline and plate onto SDA.
-
Incubate for 24-48 hours and count the resulting colonies to determine CFU/mL.
-
-
Data Analysis:
-
Plot log10 CFU/mL versus time.
-
Fungicidal activity is defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the starting inoculum. Fungistatic activity is characterized by little change or a slight reduction in CFU/mL.
-
Illustrative Time-Kill Assay Profiles
Protocol 3: Selectivity Assessment - In Vitro Mammalian Cytotoxicity Assay
A promising antifungal must be potent against fungi but minimally toxic to host cells. This protocol uses the resazurin reduction assay to assess the cytotoxicity of hit compounds.[16][25][26]
Step-by-Step Methodology
-
Cell Seeding:
-
Seed a 96-well plate with a mammalian cell line (e.g., HeLa) at a density of 1 x 10^4 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours to allow cell attachment.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds in DMEM.
-
Add 100 µL of the diluted compounds to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
-
Viability Assessment:
-
Add 20 µL of resazurin solution (0.15 mg/mL) to each well and incubate for 2-4 hours.[17]
-
Metabolically active, viable cells reduce the blue resazurin to the pink, fluorescent resorufin.
-
Measure fluorescence at 560 nm (excitation) and 590 nm (emission).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.
-
Calculate the Selectivity Index (SI) as: SI = CC50 / MIC . A higher SI value indicates greater selectivity for the fungal pathogen.
-
Data Presentation: Summary of Antifungal and Cytotoxicity Data
| Compound ID | MIC (µg/mL) vs C. albicans | MFC (µg/mL) vs C. albicans | CC50 (µg/mL) vs HeLa | Selectivity Index (SI) |
| NCD-003 | 0.25 | 0.5 | 50 | 200 |
| NCD-005 | 1 | 2 | >100 | >100 |
| Ampho. B | 0.5 | 1 | 2.5 | 5 |
Troubleshooting and Expert Insights
-
Compound Precipitation: Nicotinamide derivatives can sometimes be poorly soluble. If precipitation is observed in the media, consider using a co-solvent or preparing a higher concentration stock in DMSO. Always visually inspect plates before reading.
-
Inconsistent MIC/MFC Results: This is often due to variability in inoculum preparation. Ensure the 0.5 McFarland standard is accurately prepared and that the final inoculum concentration is verified by plating and colony counting.
-
High Background in Cytotoxicity Assay: Ensure complete removal of media before adding the resazurin solution if required by the specific kit. Test compounds for intrinsic fluorescence that may interfere with the assay.
-
Trustworthiness of Data: The inclusion of CLSI-recommended quality control strains is non-negotiable.[12][14][27] The MIC values for control drugs (Fluconazole, Amphotericin B) against these strains must fall within the established acceptable ranges to validate the entire experiment.
Conclusion
This application note provides a robust, multi-tiered protocol for the identification and characterization of novel nicotinamide derivatives with fungicidal activity. By adhering to standardized methodologies and incorporating critical quality controls, researchers can generate reliable and reproducible data. The systematic progression from broad screening (MIC) to detailed validation (MFC, Time-Kill) and safety assessment (Cytotoxicity) creates a powerful workflow for advancing promising antifungal candidates toward further preclinical development.
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In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI. Available from: [Link]
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Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results. JoVE. Available from: [Link]
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Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - Semantic Scholar. Available from: [Link]
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Resazurin Assay Protocol - Creative Bioarray. Available from: [Link]
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MIC Distributions and Evaluation of Fungicidal Activity for Amphotericin B, Itraconazole, Voriconazole, Posaconazole and Caspofungin and 20 Species of Pathogenic Filamentous Fungi Determined Using the CLSI Broth Microdilution Method - MDPI. Available from: [Link]
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Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
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In Vitro Antifungal Susceptibility Testing of Candida Isolates with the EUCAST Methodology, a New Method for ECOFF Determination | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed. Available from: [Link]
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A Practical Guide to Antifungal Susceptibility Testing - PMC - PubMed Central - NIH. Available from: [Link]
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Enhanced Antifungal Effects By Nicotinamide And Its Molecular Mechanism - Globe Thesis. Available from: [Link]
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Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC - NIH. Available from: [Link]
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Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview - YouTube. Available from: [Link]
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Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PMC - NIH. Available from: [Link]
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Selection of candidate quality control isolates and tentative quality control ranges for in vitro susceptibility testing of yeast isolates by National Committee for Clinical Laboratory Standards proposed standard methods - PubMed. Available from: [Link]
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Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - ResearchGate. Available from: [Link]
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Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase - PMC - NIH. Available from: [Link]
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Time-Kill Evaluations | Nelson Labs. Available from: [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC - PubMed Central. Available from: [Link]
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Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - ResearchGate. Available from: [Link]
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Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - NIH. Available from: [Link]
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Determination of antifungal minimum inhibitory concentration and its clinical correlation among treatment failure cases of dermatophytosis - NIH. Available from: [Link]
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Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses - PubMed. Available from: [Link]
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Factors affecting the results of a broth microdilution antifungal susceptibility testing in vitro - PubMed. Available from: [Link]
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Design strategy of target compounds as novel fungicides - ResearchGate. Available from: [Link]
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A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study | Antimicrobial Agents and Chemotherapy - ASM Journals. Available from: [Link]
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Identification and antifungal susceptibility patterns of reference yeast strains to novel and conventional agents: a comparative study using CLSI, EUCAST and Sensititre YeastOne methods - NIH. Available from: [Link]
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Application Notes & Protocols: A Guide to In Vitro Cytotoxicity Assessment of Novel Thiophene Compounds
Introduction: The Critical Role of Cytotoxicity Profiling for Thiophene-Based Drug Discovery
Thiophene rings are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs and promising therapeutic candidates.[1][2] Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them a cornerstone of modern drug design.[2] However, the journey of a novel thiophene compound from synthesis to clinical application is contingent upon a rigorous evaluation of its safety and biological activity. A critical, initial step in this process is the in vitro cytotoxicity assessment.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro cytotoxicity assays for novel thiophene compounds. We move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also mechanistically informative. The goal is to build a robust, self-validating testing cascade that can reliably characterize the cytotoxic potential of these important molecules.
The cytotoxic profile of a compound informs crucial decisions in the drug discovery pipeline. It helps to:
-
Establish a therapeutic window.
-
Identify candidates with selective toxicity towards cancer cells over healthy cells.[3][4][5]
-
Elucidate potential mechanisms of action, such as the induction of apoptosis or necrosis.[6]
-
Flag compounds with unacceptable toxicity early, saving valuable time and resources.
Metabolism of thiophene-containing drugs by cytochrome P450s can sometimes lead to toxic side effects through the formation of reactive metabolites, making early in vitro screening particularly important.[7] This document will detail a multi-assay approach, as no single assay can provide a complete picture of a compound's cytotoxic nature.
Strategic Assay Selection: Choosing the Right Tool for the Question
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a1 [label="Use Metabolic Assays:\n- alamarBlue (Resazurin)\n- MTT / XTT", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a2 [label="Use Apoptosis & Membrane Integrity Assays:\n- Caspase-3/7 Assay (Apoptosis)\n- LDH Release Assay (Necrosis)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a3 [label="Use Membrane Integrity Assay:\n- LDH Release Assay", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; a4 [label="Consider Lysosomal Integrity:\n- Neutral Red Uptake Assay", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; start -> q2; start -> q3;
q1 -> a1 [label=" Yes "]; q2 -> a2 [label=" Yes "]; q3 -> a3 [label=" Yes "];
a2 -> a4 [label=" Further Mechanistic Insight "]; } dot Caption: Decision tree for selecting the appropriate cytotoxicity assay.
The following table summarizes the principles and key considerations for the assays detailed in this guide.
| Assay | Principle | Endpoint Measured | Advantages | Disadvantages & Considerations |
| MTT Assay | Enzymatic reduction of a yellow tetrazolium salt by mitochondrial dehydrogenases in living cells to a purple formazan product.[9][10] | Metabolic activity, mitochondrial function | Inexpensive, well-established, large body of literature. | Requires a solubilization step; formazan crystals can be insoluble; can be affected by metabolic changes unrelated to viability.[11][12] |
| alamarBlue® (Resazurin) | Reduction of non-fluorescent, blue resazurin to highly fluorescent, red resorufin by metabolically active cells.[13][14] | Metabolic activity, cellular reducing environment | Homogeneous ("no-wash") assay[15], non-toxic to cells, higher sensitivity than MTT, allows kinetic monitoring. | Fluorescence signal can be quenched by some test compounds; over-reduction can occur in highly active cells.[11] |
| LDH Release Assay | Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity.[16][17][18] | Membrane integrity, cell lysis (necrosis) | Direct measure of cell death; non-destructive to remaining viable cells; can be multiplexed. | High background from LDH present in serum[17]; insensitive to cytostatic effects or early apoptosis.[11] |
| Caspase-3/7 Assay | Uses a specific peptide substrate (e.g., DEVD) conjugated to a reporter molecule. Activated caspase-3 and -7 in apoptotic cells cleave the substrate, releasing the signal.[19][20][21] | Apoptosis executioner caspase activity | Specific and sensitive marker for apoptosis; can detect apoptosis earlier than membrane integrity assays. | Insensitive to non-apoptotic cell death; signal can be transient. |
| Neutral Red Uptake | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[22][23][24] | Lysosomal integrity, cell viability | Inexpensive and more sensitive than some other tests.[22] | Dependent on lysosomal function and pH, which can be a direct target of some compounds, leading to false positives.[11] |
Experimental Workflow: A Validated Approach
A robust cytotoxicity assessment follows a structured workflow, from initial compound handling to final data interpretation. Each step contains critical controls to ensure the validity of the results.
// Nodes prep [label="1. Compound Preparation\n- Prepare stock in 100% DMSO\n- Create serial dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; seed [label="2. Cell Seeding\n- Plate cells in 96-well plates\n- Allow 24h for adherence & recovery", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="3. Cell Treatment\n- Add compound dilutions to cells\n- Include Vehicle & Positive Controls", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="4. Incubation\n- Expose cells for a defined period\n(e.g., 24, 48, 72 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; assay [label="5. Perform Cytotoxicity Assays\n- MTT, LDH, Caspase-3/7, etc.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="6. Data Acquisition\n- Measure Absorbance, Fluorescence,\nor Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analyze [label="7. Data Analysis\n- Calculate % Viability\n- Plot Dose-Response Curve\n- Determine IC50 Value", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> seed -> treat -> incubate -> assay -> read -> analyze; } dot Caption: General experimental workflow for in vitro cytotoxicity testing.
Detailed Protocols
The following protocols provide detailed, step-by-step methodologies. It is crucial to optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental conditions.[25]
Protocol 1: MTT Metabolic Activity Assay
This assay provides a quantitative measure of metabolic activity, which is often used as an indicator of cell viability.[9]
Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[9][12] The amount of formazan produced is proportional to the number of metabolically active cells.[10]
Materials:
-
Cells in culture
-
Novel thiophene compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[26]
-
Culture medium (phenol red-free medium is recommended to reduce background).[25]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).
-
96-well clear, flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at ~570 nm.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of your thiophene compounds in culture medium from a concentrated stock (typically in DMSO). Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Crucial Control: Include "vehicle control" wells that receive medium with the same final concentration of DMSO as the highest concentration used for the compounds (typically ≤0.5%).[25][27]
-
Crucial Control: Include "untreated control" wells (cells with medium only) and "medium only" blank wells (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully aspirate the medium without disturbing the cells or crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[26] Measure the absorbance at 570 nm (with a reference wavelength of >650 nm if desired).[9]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay measures cytotoxicity by quantifying LDH released from cells with damaged plasma membranes.[18]
Principle: LDH released into the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product.[17][28] The amount of formazan is directly proportional to the amount of LDH released, and thus to the level of cytotoxicity.[17]
// Nodes Cell_Damaged [label="Damaged Cell\n(Membrane Compromised)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Intact [label="Intact Cell", fillcolor="#34A853", fontcolor="#FFFFFF"]; LDH_in [label="LDH (inside cell)"]; LDH_out [label="LDH (released)"]; Reaction [label="Lactate + NAD+ -> Pyruvate + NADH", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Color_Reaction [label="INT (colorless) + NADH -> Formazan (red)", shape=oval, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Measure [label="Measure Absorbance\n(~490 nm)", shape=parallelogram, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Cell_Intact -> LDH_in [style=invis]; Cell_Damaged -> LDH_out [label=" Leaks out "]; LDH_out -> Reaction [label=" Catalyzes "]; Reaction -> Color_Reaction [label=" Provides NADH "]; Color_Reaction -> Measure; } dot Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Materials:
-
Cells, compounds, and 96-well plates as described for the MTT assay.
-
Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mixture, stop solution, and lysis buffer).
Step-by-Step Methodology:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Establish Controls: In addition to vehicle and untreated controls, set up:
-
Maximum LDH Release Control: About 45 minutes before the end of the incubation, add 10 µL of the kit's Lysis Buffer to a set of untreated control wells. This lyses all cells and represents 100% cytotoxicity.
-
Medium Background Control: Wells containing only culture medium to measure background LDH activity in the serum.[16]
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.[17]
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well flat-bottom plate.
-
Add Reaction Mixture: Add 50 µL of the LDH Reaction Mixture to each well of the new plate.
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at 490 nm and 680 nm (background). Subtract the 680 nm value from the 490 nm value for the final reading.[17]
Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay
This assay specifically measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[19][21][29]
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer optimized for caspase activity and cell lysis. When added to cells, the reagent lyses the cells, and active caspases 3 and 7 cleave the substrate, generating a "glow-type" luminescent signal that is proportional to caspase activity.[30]
Materials:
-
Cells, compounds, and 96-well plates (white-walled, clear bottom for luminescence).
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar.
-
Luminometer.
Step-by-Step Methodology:
-
Seeding and Treatment: Follow steps 1-3 from the MTT protocol, using a white-walled plate suitable for luminescence.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions, allowing it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Reading: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
1. Calculation of Percent Viability: For most assays (like MTT), viability is expressed relative to the vehicle control.
-
Formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
For the LDH assay, cytotoxicity is calculated relative to the maximum LDH release control.
-
Formula: % Cytotoxicity = [(Abs_Sample - Abs_MediumBkg) / (Abs_MaxRelease - Abs_MediumBkg)] * 100
2. Dose-Response Curves and IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that inhibits a biological process (like cell viability) by 50%.[31][32][33] It is a standard measure of a compound's potency.
-
Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to fit the data.
-
The IC₅₀ is the concentration at which the curve passes through the 50% viability mark.[31]
A lower IC₅₀ value indicates a more potent compound.[32][34] It is crucial to understand that IC₅₀ is context-dependent and can vary between cell lines and experimental conditions like incubation time and cell density.[32]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effects" in the 96-well plate. | Ensure a homogenous cell suspension before seeding; Use calibrated multichannel pipettes; Avoid using the outermost wells of the plate.[25][35] |
| Compound Precipitation in Medium | Compound solubility limit exceeded. | Check the compound's solubility; Ensure the final DMSO concentration is low (<0.5%) and consistent across wells; Gently mix before adding to cells.[25] |
| High Background in LDH Assay | High levels of LDH in the serum used in the culture medium; Cells were handled too roughly, causing premature lysis. | Use a serum-free medium during the final hours of incubation or use heat-inactivated serum; Handle cells gently during medium changes and reagent additions.[17][25] |
| Low Signal in MTT Assay | Cell seeding density is too low; Incubation time is too short; Cells are not healthy or proliferating. | Optimize cell number with a titration experiment; Increase incubation time with the MTT reagent (up to 4 hours); Use cells in the logarithmic growth phase and with a low passage number.[25][36] |
| Compound Interference | The thiophene compound itself is colored or fluorescent, or it directly reduces the assay reagent (e.g., MTT). | Run controls with the compound in cell-free medium to measure its intrinsic absorbance/fluorescence. If interference is significant, choose an alternative assay with a different detection method (e.g., switch from colorimetric MTT to luminescent Caspase-Glo).[11][37] |
Validation and Regulatory Context
For medical device development or other regulated applications, cytotoxicity testing must be performed in accordance with standards like ISO 10993-5 .[38][39] This standard outlines requirements for test methods, cell lines, and data interpretation, stating that a reduction of cell viability by more than 30% is considered a cytotoxic effect.[39][40] While this guide provides a research-focused framework, laboratories conducting testing for regulatory submissions must adhere strictly to these guidelines and often require formal accreditation.[41][42]
Conclusion
The in vitro cytotoxicity assessment of novel thiophene compounds is a foundational step in drug discovery and development. A thoughtful, multi-faceted approach using a panel of assays that probe different cellular functions—such as metabolic activity (MTT, alamarBlue), membrane integrity (LDH), and specific death pathways (Caspase-3/7)—is essential for building a comprehensive and reliable toxicity profile. By understanding the principles behind each assay, implementing rigorous controls, and correctly interpreting the data, researchers can make confident, data-driven decisions to advance the most promising therapeutic candidates.
References
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Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. Available at: [Link]
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Weis, N., Kloebe, K., & Kietzmann, M. (2023). Neutral Red Uptake Assay to Assess Cytotoxicity In Vitro. Methods in Molecular Biology, 2644, 237–245. Available at: [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]
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Advanced BioMatrix. (2024). AlamarBlue Assay Protocol. Retrieved from [Link]
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Bio-Rad. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]
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Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Bio-protocol. (2025). Lecture 18: In vitro Cytotoxicity Analysis. Retrieved from [Link]
-
Elabscience. (n.d.). Caspase 3/7 Activity Assay Kit(Colorimetric Method) (E-CK-A383). Retrieved from [Link]
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G-Biosciences. (2016). Why Is LDH (Lactate Dehydrogenase) Release A Measure for Cytotoxicity?. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 28(14), 5395. Available at: [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
Mehdhar, F. S., et al. (2023). Synthesis of new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 373-389. Available at: [Link]
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Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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ResearchGate. (2025). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
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Scientific Research Publishing. (2014). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Available at: [Link]
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Hernandez, A., et al. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PLoS One, 18(12), e0295441. Available at: [Link]
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PubMed. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. Available at: [Link]
-
National Institutes of Health. (2022). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Available at: [Link]
-
National Institutes of Health. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Available at: [Link]
-
Bulletin of the Chemical Society of Ethiopia. (2022). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Available at: [Link]
-
Alchimia. (2021). Validation of a cytotoxicity test on vital dyes for anterior segment ophthalmic surgery according to the ISO 10993-5. Retrieved from [Link]
-
National Institutes of Health. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]
-
Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
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Medistri. (2022). Cytotoxicity Testing — ISO 10993–5. Retrieved from [Link]
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SGS. (n.d.). Cytotoxicity Testing 101: Assays, Biocompatibility and Risk Management. Retrieved from [Link]
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ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. Retrieved from [Link]
-
Africa Research Connect. (n.d.). SYNTHESIS OF SOME NEW THIOPHENE-BASED COMPOUNDS AND EVALUATIONS OF THEIR CYTOTOXIC ACTIVITIES. Retrieved from [Link]
Sources
- 1. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol
Welcome to the technical support center for the synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis, providing in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations. Our goal is to empower you to improve your yield, purity, and overall success in synthesizing this valuable compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki-Miyaura coupling of 3,5-dihalopyridine with thiophene-2-boronic acid is resulting in a low yield of the mono-substituted product. What are the critical parameters to optimize?
A1: Low yield in the initial mono-Suzuki coupling is a frequent issue, often stemming from competing side reactions like diarylation and homo-coupling. Achieving high selectivity for mono-arylation requires careful control over several factors.
Core Insight: The reactivity difference between the two halogen atoms on the pyridine ring is often insufficient for inherent selectivity. Therefore, the reaction must be kinetically controlled.
Troubleshooting Steps & Scientific Rationale:
-
Stoichiometry is Key:
-
Recommendation: Use a slight excess of the 3,5-dihalopyridine (e.g., 1.2-1.5 equivalents) relative to the thiophene-2-boronic acid.
-
Rationale: This ensures the boronic acid is the limiting reagent, statistically favoring mono-substitution and minimizing the formation of the diarylated byproduct.
-
-
Catalyst and Ligand Selection:
-
Recommendation: A palladium catalyst with a bulky phosphine ligand is often effective. For instance, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a ligand like SPhos can be beneficial.
-
Rationale: Bulky ligands can sterically hinder the approach of the second coupling partner after the first substitution, thereby enhancing mono-selectivity. Nickel catalysts can also be an effective and more economical alternative to palladium for coupling heterocyclic halides.[1]
-
-
Base and Solvent System:
-
Recommendation: A mild base such as K₂CO₃ or Cs₂CO₃ is generally preferred over stronger bases like NaOH or K₃PO₄ which can sometimes promote side reactions. The choice of solvent is also critical; a mixture of an organic solvent like dioxane or toluene with water is common for Suzuki reactions.[2][3]
-
Rationale: The base plays a crucial role in the transmetalation step of the Suzuki catalytic cycle.[2] The solvent system must facilitate the solubility of both the organic and inorganic reagents.
-
-
Temperature and Reaction Time:
-
Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress closely by TLC or LC-MS. Over-extending the reaction time can lead to the formation of byproducts.
-
Rationale: Higher temperatures can overcome the activation energy for the second substitution, reducing mono-selectivity.
-
Optimized Protocol for Mono-Suzuki Coupling:
| Parameter | Recommended Condition | Rationale |
| Reactants | 3,5-Dibromopyridine (1.2 equiv.), Thiophene-2-boronic acid (1.0 equiv.) | Favors mono-substitution. |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Standard, effective catalyst. |
| Base | K₂CO₃ (2.0 equiv.) | Mild base, minimizes side reactions. |
| Solvent | Dioxane/H₂O (4:1 v/v) | Good solubility for reactants. |
| Temperature | 85 °C | Balances reaction rate and selectivity. |
| Time | Monitor by TLC/LC-MS (typically 4-8 hours) | Avoids byproduct formation. |
Q2: I am struggling to convert the remaining halide on the pyridine ring to the methanol group. What is the most efficient synthetic route?
A2: The introduction of the hydroxymethyl group is a critical step that can be approached in several ways. The most common and often most reliable method involves a two-step process: formylation followed by reduction.
Core Insight: Direct conversion of the aryl halide to a hydroxymethyl group can be challenging. A two-step sequence through an aldehyde intermediate is often more robust and higher yielding.
Recommended Synthetic Pathway:
Step 1: Formylation via Lithium-Halogen Exchange
-
Protocol:
-
Dissolve the 5-bromo-3-(thiophen-2-yl)pyridine in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add n-butyllithium (n-BuLi, ~1.1 equivalents) and stir for 30-60 minutes.
-
Add anhydrous N,N-dimethylformamide (DMF, ~1.5 equivalents) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product.
-
-
Rationale: The lithium-halogen exchange is a highly efficient way to generate an organolithium species, which is a potent nucleophile. This readily reacts with DMF to form the aldehyde after workup. Anhydrous conditions and low temperatures are critical to prevent side reactions.
Step 2: Reduction of the Aldehyde
-
Protocol:
-
Dissolve the crude 5-(thiophen-2-yl)nicotinaldehyde in methanol (MeOH).[4]
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise.
-
Stir the reaction for 1-2 hours at room temperature.
-
Quench with water and extract the product.
-
-
Rationale: Sodium borohydride is a mild and selective reducing agent for aldehydes and ketones, making it ideal for this transformation without affecting the pyridine or thiophene rings.[5]
Q3: My final product is difficult to purify. What are the common impurities and how can I remove them?
A3: Purification challenges often arise from the presence of unreacted starting materials, intermediates, and byproducts from side reactions. A systematic approach to purification is essential.
Common Impurities:
-
Unreacted 5-bromo-3-(thiophen-2-yl)pyridine: From the formylation/reduction step.
-
5-(Thiophen-2-yl)nicotinaldehyde: Incomplete reduction.
-
Thiophene-2-boronic acid homo-coupling byproduct (bithiophene): From the Suzuki reaction.
-
Residual Palladium Catalyst: Can be difficult to remove completely.
Purification Strategy Flowchart:
Detailed Purification Steps:
-
Aqueous Workup: After the reaction, a thorough aqueous workup is the first line of defense. Washing the organic layer with a dilute solution of a chelating agent like EDTA can help remove residual palladium.
-
Column Chromatography: This is the most effective method for separating the desired product from organic impurities.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10% EtOAc in hexanes) to elute non-polar impurities like bithiophene, and gradually increase the polarity to elute your product. The starting material (bromo-intermediate) will elute before the more polar alcohol product. The aldehyde intermediate will elute between the bromo-intermediate and the final alcohol product.
-
Typical Elution Order in Column Chromatography:
| Compound | Polarity | Elution Order |
| Bithiophene | Low | 1st |
| 5-Bromo-3-(thiophen-2-yl)pyridine | Medium-Low | 2nd |
| 5-(Thiophen-2-yl)nicotinaldehyde | Medium | 3rd |
| (5-(Thiophen-2-yl)pyridin-3-yl)methanol | High | 4th |
-
Recrystallization: If the product obtained from column chromatography still contains minor impurities, recrystallization can be an excellent final polishing step. A solvent system of ethyl acetate/hexanes or dichloromethane/hexanes often works well.
References
- Process for the production of pyridine aldehydes.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
-
NICKEL-CATALYZED SUZUKI–MIYAURA COUPLING OF HETEROARYL HALIDES AND PSEUDOHALIDES. Organic Syntheses. [Link]
-
LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. PubMed Central (PMC), National Institutes of Health (NIH). [Link]
-
Pyridine-3-carbaldehyde. Wikipedia. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
Sources
Technical Support Center: Purification of Thiophene-Pyridine Compounds
Welcome to the technical support center for the purification of thiophene-pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable heterocyclic scaffolds. The inherent electronic properties of the electron-rich thiophene and electron-deficient pyridine rings can lead to unique purification hurdles. This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to empower you to achieve optimal purity and yield in your experiments.
I. Troubleshooting Guides
This section offers structured, step-by-step guidance to diagnose and resolve specific issues you may encounter during the purification of thiophene-pyridine compounds.
Issue 1: Poor Separation or Co-elution in Column Chromatography
Poor separation is one of the most frequent challenges, often stemming from the similar polarities of the target compound and various impurities.
Diagram 1: Troubleshooting Workflow for Poor Chromatographic Separation
Technical Support Center: Stability of (5-(Thiophen-2-yl)pyridin-3-yl)methanol in Solution
Welcome to the technical support center for (5-(Thiophen-2-yl)pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate and mitigate potential degradation, ensuring the integrity and reliability of your experimental results.
Introduction: Understanding the Molecule
(5-(Thiophen-2-yl)pyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine ring linked to a thiophene ring, with a reactive hydroxymethyl group on the pyridine moiety. This unique structure, while offering valuable properties for various applications, also presents specific stability challenges. The electron-rich thiophene ring and the electron-deficient pyridine ring, combined with the susceptible hydroxymethyl group, create a molecule prone to degradation under common experimental conditions. This guide will walk you through the potential degradation pathways and provide actionable strategies to maintain the stability of your solutions.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of (5-(Thiophen-2-yl)pyridin-3-yl)methanol in solution.
Q1: What are the primary degradation pathways for (5-(Thiophen-2-yl)pyridin-3-yl)methanol in solution?
A1: The primary degradation pathways are oxidation, photodegradation, and hydrolysis. The hydroxymethyl group is susceptible to oxidation, which can form an aldehyde and subsequently a carboxylic acid. The thiophene ring is also prone to oxidation. Both the pyridine and thiophene rings can contribute to photodegradation upon exposure to light. Additionally, the compound may be susceptible to degradation under strongly acidic or basic conditions.
Q2: What are the visible signs of degradation?
A2: A noticeable change in the color of the solution, often to a yellow or brown hue, can be an initial indicator of degradation. However, the most definitive sign of degradation is the appearance of new peaks in your analytical chromatograms (e.g., HPLC-UV).
Q3: How does pH affect the stability of (5-(Thiophen-2-yl)pyridin-3-yl)methanol in aqueous solutions?
A3: While specific kinetic data for this molecule is not extensively published, compounds with similar structures are known to be susceptible to both acid and base-catalyzed hydrolysis. To minimize potential degradation, it is generally recommended to maintain solutions at a neutral pH (around 7.0) unless your experimental protocol requires otherwise.
Q4: Is (5-(Thiophen-2-yl)pyridin-3-yl)methanol sensitive to light?
A4: Yes, both thiophene and pyridine moieties can be photosensitive. Thiophene-containing photosensitizers, for instance, are known to react with singlet oxygen upon light exposure[1]. Therefore, it is crucial to protect solutions from light by using amber vials or by wrapping the container with aluminum foil.
Q5: What are the recommended storage conditions for solutions of (5-(Thiophen-2-yl)pyridin-3-yl)methanol?
A5: For optimal stability, solutions should be stored at low temperatures (2-8°C is a good starting point), protected from light, and in tightly sealed containers to prevent solvent evaporation and exposure to air. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) and frozen at -20°C or below. The solid compound should be stored sealed in a dry, cool (2-8°C) environment[2].
Troubleshooting Guide: Common Stability Issues
This section provides a structured approach to troubleshooting common stability problems you might encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound. | 1. Confirm the identity of the new peaks using LC-MS if possible. 2. Review solution preparation and storage conditions (see protocols below). 3. Perform a forced degradation study to identify potential degradants. |
| Change in solution color (e.g., yellowing) | Oxidation or photodegradation. | 1. Prepare fresh solutions. 2. Store solutions protected from light. 3. Consider purging the solvent with an inert gas (nitrogen or argon) before preparing the solution to remove dissolved oxygen. |
| Inconsistent experimental results | Instability of the compound in the experimental medium. | 1. Evaluate the compatibility of the compound with your buffer and other reagents. 2. Prepare fresh solutions immediately before use. 3. Develop and validate a stability-indicating analytical method to monitor the compound's integrity throughout your experiment. |
Experimental Protocols
Protocol 1: Preparation and Handling of (5-(Thiophen-2-yl)pyridin-3-yl)methanol Solutions
This protocol outlines the best practices for preparing and handling solutions to minimize degradation.
Materials:
-
(5-(Thiophen-2-yl)pyridin-3-yl)methanol solid
-
High-purity solvent (e.g., DMSO, ethanol, or an appropriate buffer)
-
Inert gas (argon or nitrogen)
-
Amber glass vials or clear vials with aluminum foil
-
Calibrated balance and volumetric flasks
Procedure:
-
Solvent Preparation: If using an aqueous buffer, ensure it is freshly prepared and filtered. For organic solvents, use a high-purity grade. To minimize oxidation, purge the solvent with an inert gas for 15-20 minutes prior to use.
-
Weighing: Accurately weigh the required amount of solid (5-(Thiophen-2-yl)pyridin-3-yl)methanol in a clean, dry weighing boat.
-
Dissolution: Transfer the solid to a volumetric flask and add a small amount of the purged solvent to dissolve it completely. Once dissolved, bring the solution to the final volume with the purged solvent.
-
Storage: Immediately transfer the solution to an amber glass vial or a clear vial wrapped in aluminum foil. If storing for more than a few hours, flush the headspace of the vial with an inert gas before sealing. Store at the recommended temperature (2-8°C for short-term, -20°C or below for long-term).
Protocol 2: Forced Degradation Study
A forced degradation study is essential for understanding the stability of the molecule and for developing a stability-indicating analytical method.[3][4][5]
Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60-80°C for a specified period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature or gently heat for a specified period.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.
-
Thermal Degradation: Place a sample of the solid compound and a sample of the stock solution in an oven at a high temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the compound to a light source that produces combined visible and ultraviolet outputs. A control sample should be kept in the dark.
Analysis:
Analyze the stressed samples at various time points using a suitable analytical method (e.g., HPLC-UV). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the intact drug without interference from its degradation products, impurities, or excipients.
Method Development Strategy:
-
Column Selection: A C18 column is a good starting point for reverse-phase chromatography of this type of molecule.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.
-
Detection: UV detection is suitable for this compound due to the presence of chromophores. Select a wavelength that provides a good response for the parent compound and its potential degradants.
-
Method Validation: Once the method is developed, it must be validated according to ICH guidelines. This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the specificity of the method.
Visualizing Degradation and Workflows
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways of (5-(Thiophen-2-yl)pyridin-3-yl)methanol based on its chemical structure.
Caption: Potential degradation pathways for (5-(Thiophen-2-yl)pyridin-3-yl)methanol.
Troubleshooting Workflow for Stability Issues
This workflow provides a logical sequence of steps to diagnose and resolve stability problems.
Caption: A systematic workflow for troubleshooting stability issues.
References
-
Chhonker, Y. S., et al. (2016). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. MedCrave Online. [Link]
-
González-Lafont, À., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]
-
Kim, H., et al. (2021). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. PMC. [Link]
-
Kumar, V., & Kumar, S. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]
-
Li, X., et al. (2017). Thiophene-based pyridine derivatives: synthesis, crystal structures, two-photon absorption properties and bio-imaging applications in the near-IR region. New Journal of Chemistry. [Link]
-
Patel, P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Sahu, R., et al. (2018). Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. SciELO. [Link]
-
Shinde, S., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]
-
Singh, R., & Rehman, Z. U. (2013). Forced Degradation: An Essential Study to Establish the Stability of Drugs and Products. ResearchGate. [Link]
-
Wesołowska, O., et al. (2015). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. NIH. [Link]
-
Zhang, Y., et al. (2017). The Effect of H- and J-Aggregation on the Photophysical and Photovoltaic Properties of Small Thiophene-Pyridine-DPP Molecules for Bulk-Heterojunction Solar Cells. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimization of Reaction Conditions for Thienylpyridine Synthesis
Introduction
Thienylpyridines are a class of bicyclic heteroaromatic compounds that represent a cornerstone in medicinal chemistry and materials science. Their structural motif is present in numerous FDA-approved drugs and clinical candidates, where the unique electronic properties of the thiophene and pyridine rings contribute to potent and selective biological activity. However, the synthesis of these valuable scaffolds, particularly through cross-coupling methodologies, is often fraught with challenges. Issues such as low yields, catalyst deactivation, and competing side reactions are common hurdles that researchers face.
This technical support center is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides, answers to frequently asked questions, and optimized experimental protocols to empower you to overcome common obstacles and streamline the synthesis of thienylpyridine derivatives.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic choices in thienylpyridine synthesis.
Q1: What are the primary modern methods for synthesizing thienylpyridines?
A: The construction of the thienylpyridine core typically involves the formation of a C-C bond between a thiophene and a pyridine ring. The most prevalent and powerful methods are palladium-catalyzed cross-coupling reactions. The primary choices include:
-
Suzuki-Miyaura Coupling: This is the most widely used method, coupling a thienyl- or pyridyl-boronic acid (or its ester derivative) with a corresponding pyridyl- or thienyl-halide.[1][2][3] Its popularity stems from the commercial availability of a vast array of boronic acids and the generally lower toxicity of boron-containing reagents.
-
Stille Coupling: This reaction uses an organotin (stannane) reagent. It is known for its tolerance of a wide variety of functional groups and is often reliable when other methods fail.[4][5][6] However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[5][6][7]
-
Negishi Coupling: This method employs highly reactive organozinc reagents. While it can be very effective for difficult couplings, organozinc compounds are sensitive to air and moisture, requiring stringent anhydrous reaction conditions.[8][9][10]
-
Direct C-H Activation/Arylation: An emerging and more atom-economical strategy, this method involves the direct coupling of a C-H bond on one heterocycle with a halide on the other, avoiding the need to pre-functionalize one of the coupling partners.[11][12][13][14] While powerful, it can sometimes present challenges with regioselectivity.
Q2: How do I choose between Suzuki, Stille, and Negishi coupling for my specific thienylpyridine synthesis?
A: The choice of coupling reaction is a critical decision that depends on substrate scope, functional group tolerance, and laboratory capabilities. The following table provides a comparative overview to guide your selection.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Key Reagent | Organoboron (Boronic Acid/Ester) | Organotin (Stannane) | Organozinc |
| Pros | Lower toxicity, vast reagent availability, generally mild conditions.[15] | Excellent functional group tolerance, reagents are often stable to air and moisture.[5][6][7] | High reactivity, effective for sterically hindered substrates, good for challenging couplings.[9] |
| Cons | Heteroaryl boronic acids can be unstable (protodeboronation).[15][16] Pyridine nitrogen can inhibit the catalyst.[16][17] | High toxicity of tin reagents, difficult removal of tin byproducts.[4][5] | Reagents are highly sensitive to air and moisture, requiring strict inert techniques. |
| Best For... | General purpose C-C bond formation, early-stage discovery where diverse building blocks are needed. | Late-stage synthesis with complex, multi-functionalized molecules where reliability is paramount. | Cases where Suzuki or Stille couplings have failed, or for constructing highly hindered biaryl systems. |
Q3: What is catalyst poisoning in the context of thienylpyridine synthesis and how can it be mitigated?
A: Catalyst poisoning, or deactivation, is a primary cause of low yields in cross-coupling reactions involving nitrogen-containing heterocycles like pyridine. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes.[16][18] This effectively removes the catalyst from the reaction cycle.
Mitigation Strategies:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[17][19] These ligands stabilize the active Pd(0) species and sterically hinder the coordination of the pyridine nitrogen.
-
Substrate Choice: If possible, use a pyridine derivative where the nitrogen is sterically shielded or its basicity is reduced by electron-withdrawing groups.
-
Anhydrous Conditions: The presence of water can sometimes exacerbate catalyst deactivation pathways. Using anhydrous solvents and reagents can be beneficial.[20]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic, question-and-answer approach to resolving specific problems encountered during the synthesis of thienylpyridines, with a focus on the widely used Suzuki-Miyaura coupling.
Issue 1: Low or No Product Yield
Q: My Suzuki-Miyaura reaction is resulting in a very low yield or only starting material. What are the most likely causes and how can I fix it?
A: This is the most common issue and typically stems from one or more suboptimal parameters in the reaction setup. A systematic approach to troubleshooting is essential.
Caption: Troubleshooting workflow for low yield.
-
Catalyst and Ligand System: The choice of palladium source and ligand is paramount. Standard catalysts like Pd(PPh₃)₄ may be ineffective due to catalyst poisoning by the pyridine nitrogen.[16][18]
-
Expert Recommendation: Employ a more robust catalyst system. Screen bulky, electron-rich biarylphosphine ligands such as SPhos , XPhos , or RuPhos . These ligands promote the formation of a monoligated, highly active Pd(0) species and can overcome catalyst inhibition.[1][21] Alternatively, 1,1'-Bis(diphenylphosphino)ferrocene (dppf ) is a reliable, general-purpose ligand for many heteroaryl couplings.[1] Consider using pre-formed palladium pre-catalysts (e.g., XPhos-Pd-G3) for better reproducibility.[9]
-
-
Quality and Stability of the Boronic Acid: Heteroaryl boronic acids, especially those of thiophene, are susceptible to decomposition via protodeboronation , where the C-B bond is cleaved by trace amounts of water or acid, returning the parent heteroarene.[15][16]
-
Expert Recommendation: Use the corresponding boronic acid pinacol ester (Bpin) or potassium trifluoroborate salt . These derivatives are significantly more stable to storage and the reaction conditions, releasing the boronic acid in situ.[3] If using a boronic acid, ensure it is from a reliable supplier and has been stored properly.
-
-
Base Selection: The base is not merely a spectator; it is critical for activating the boronic acid to form a boronate complex, which is necessary for the transmetalation step.[15][22]
-
Expert Recommendation: For challenging heteroaryl couplings, stronger bases are often required. K₃PO₄ and Cs₂CO₃ are excellent first choices.[2][23] They are sufficiently basic to promote the reaction without causing significant degradation of sensitive substrates. Ensure the base is anhydrous and, if it's a solid, finely powdered to maximize surface area.
-
-
Solvent and Temperature: The solvent must fully dissolve all reactants at the reaction temperature to ensure efficient mixing and kinetics.[24] Inadequate temperature can lead to a sluggish or stalled reaction.
-
Expert Recommendation: A mixture of an organic solvent and water (e.g., Dioxane/H₂O , Toluene/H₂O , or 2-MeTHF/H₂O ) is standard.[18][23] Crucially, the solvent system must be rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) to remove dissolved oxygen, which can deactivate the catalyst.[25] Most Suzuki couplings for thienylpyridines require heating, typically between 80-110 °C .[26]
-
Issue 2: Significant Side Product Formation
Q: My reaction is working, but I am seeing a large amount of homocoupled biaryl/bithienyl byproduct. How can I suppress this?
A: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.
Caption: Suzuki-Miyaura cycle with homocoupling side reaction.
-
Causality: The desired catalytic cycle relies on Pd(0). If trace oxygen is present, it can oxidize Pd(0) to Pd(II) species. These Pd(II) salts can catalyze the oxidative homocoupling of two molecules of the boronic acid, consuming your starting material and generating difficult-to-remove impurities.[15][16]
-
Expert Recommendation:
-
Rigorous Inert Atmosphere: This is non-negotiable. Use Schlenk line techniques. Degas your solvent mixture thoroughly by bubbling an inert gas (argon or nitrogen) through it for at least 20-30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[27]
-
Catalyst Choice: Use a Pd(0) source like Pd₂(dba)₃ with a suitable ligand, or a pre-catalyst that cleanly generates the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, the in situ reduction to Pd(0) must be efficient.
-
Slow Addition: In some cases, slow addition of the boronic acid solution via syringe pump can maintain its low concentration, disfavoring the bimolecular homocoupling reaction.
-
Issue 3: Purification Challenges
Q: I have successfully synthesized my thienylpyridine, but I am struggling to remove residual palladium catalyst or tin byproducts from my final product. What are the best practices?
A: Post-reaction purification is critical, especially for pharmaceutical applications where metal residues are strictly regulated.
-
Palladium Removal:
-
Chromatography: Standard silica gel chromatography is often sufficient. Sometimes, adding 1-2% triethylamine to the eluent can help chelate and move residual palladium.
-
Scavengers: If chromatography is insufficient, stir the crude product in a solution with a palladium scavenger (e.g., thiol-functionalized silica gel, activated carbon) for several hours, then filter and concentrate.
-
Aqueous Wash: A wash with an aqueous solution of sodium thiocyanate or cysteine can sometimes help extract palladium salts.
-
-
Tin Removal (from Stille Coupling): This is a notorious challenge.
-
Fluoride Wash: The most common method is to wash the organic phase of the workup with a saturated aqueous solution of potassium fluoride (KF). The fluoride ion has a high affinity for tin, forming insoluble tributyltin fluoride which can often be filtered off.
-
Slurry/Recrystallization: A highly effective method for solid products is to slurry the crude material in a non-polar solvent like hexanes or methyl tert-butyl ether (MTBE).[4] The desired product often has lower solubility than the tin byproducts. After filtration, the product can be further purified by recrystallization.[4]
-
Optimized Experimental Protocols
The following protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction. Note: This is a general procedure and may require optimization for your specific substrates.
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes the coupling of a heteroaryl bromide (1.0 equiv) with a heteroaryl boronic acid pinacol ester (1.2 equiv).
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the heteroaryl bromide (e.g., 2-bromothiophene, 1.0 mmol), the heteroaryl boronic acid pinacol ester (e.g., pyridine-3-boronic acid pinacol ester, 1.2 mmol, 1.2 equiv), and finely powdered potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).
-
-
Catalyst and Ligand Addition:
-
In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%).
-
-
Solvent Addition and Degassing:
-
Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon or nitrogen through it for 30 minutes.
-
Via syringe, add the degassed solvent (e.g., 5 mL) to the Schlenk flask containing the solids.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure thienylpyridine product.
-
References
- The Stille Reaction - Chem 115 Myers. (n.d.).
- The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. (2018). MDPI.
- Stille Coupling. (n.d.). NROChemistry.
- Access to Thienopyridine and Thienoquinoline Derivatives via Site-Selective C–H Bond Functionalization and Annulation. (2021). ResearchGate.
- Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (2022). NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. (2020). ResearchGate.
- Technical Support Center: Optimizing Thiazole-Pyridine Coupling Reactions. (2025). Benchchem.
- Catalyst selection and optimization for thieno[3,2-b]pyridine synthesis. (2025). Benchchem.
- Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. (2025). Benchchem.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020). PMC.
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal.
- Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. (2018). ResearchGate.
- Stille reaction. (n.d.). Wikipedia.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (2025). Benchchem.
- Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI.
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. (2025). Benchchem.
- Efficient synthesis of 6-(hetero)arylthieno[3,2-b]pyridines by Suzuki-Miyaura coupling. Evaluation of growth inhibition on human tumor cell lines, SARs and effects on the cell cycle. (2010). PubMed.
- Stille Cross-Coupling Reaction. (n.d.). Thermo Fisher Scientific - US.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2019). PMC - NIH.
- Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. (2016). ResearchGate.
- Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications. (2023). NIH.
- Synthesis, photophysical properties and biological activities of some new thienylpyridines, thienylthieno[2.3‐ b ]pyridines and related fused heterocyclic compounds. (2022). ResearchGate.
- Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2021). ResearchGate.
- Technical Support Center: Thienylsilane Cross-Coupling Reactions. (2025). Benchchem.
- Nickel-Catalyzed Negishi Cross-Couplings of Secondary Nucleophiles with Secondary Propargylic Electrophiles at Room Temperature. (2009). PMC - NIH.
- Influence of the solvent on reaction yield. (2022). ResearchGate.
- Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions. (2025). Benchchem.
- Suzuki coupling reaction of thienyl halides with arylboronic acids. (n.d.). ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. (2021). MDPI.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2004). ResearchGate.
- 5-Methyl-2,2'-Bipyridine. (2002). Organic Syntheses Procedure.
- Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction. (2022). MDPI.
- Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. (2015). PMC - NIH.
- Application Notes and Protocols for 3-Thienylboronic Acid in Suzuki Coupling Reactions. (2025). Benchchem.
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Technical Support Center: Troubleshooting Low Bioactivity in Novel Thiophene-Based Drug Candidates
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with a logical, experience-driven framework for diagnosing and resolving issues of low bioactivity in your novel thiophene-based compounds. Thiophene and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2] However, their unique physicochemical and metabolic properties can present significant challenges.
This guide is structured as a troubleshooting workflow. We will begin with foundational checks and systematically progress to more complex mechanistic investigations.
Part 1: Foundational Assessment - Is the Issue with the Compound or the Assay?
Before delving into complex biological explanations, it's critical to rule out fundamental issues related to compound integrity and assay setup. An oversight in these initial steps can lead to weeks of unnecessary and costly experiments.
Q1: I've just received my synthesized thiophene compound, and the initial screening results are disappointing. Where do I start?
Start with the absolute basics: compound identity, purity, and solubility.
-
Identity & Purity Verification: Always confirm the structure and purity of each new batch of a compound via NMR and LC-MS. Impurities or degradation products can interfere with assays or misrepresent the concentration of the active compound.
-
Solubility in Assay Buffer: Poor solubility is a frequent culprit for low bioactivity, especially for planar aromatic systems like thiophenes.[3] A compound that has precipitated out of solution is not available to interact with its target.
Troubleshooting Checklist: Initial Compound & Assay Validation
| Parameter | Key Question | Recommended Action |
| Identity & Purity | Is the compound what you think it is, and is it pure? | Verify structure with ¹H NMR, ¹³C NMR. Confirm mass with HRMS. Assess purity with HPLC (>95% is standard). |
| Aqueous Solubility | Is the compound fully dissolved in your assay buffer at the tested concentrations? | Perform a kinetic or thermodynamic solubility assay in the exact assay buffer. Visually inspect solutions for precipitation. |
| Stock Solution Stability | Did the compound degrade in your DMSO stock? | Store stocks in small, single-use aliquots at -20°C or -80°C, protected from light. Re-analyze purity of a stock solution after a freeze-thaw cycle. |
| Assay Controls | Are your positive and negative controls behaving as expected? | Consistent control performance validates the assay's technical execution. If controls fail, troubleshoot the assay itself before evaluating your test compound. |
Part 2: Investigating Metabolic Liabilities of the Thiophene Ring
The thiophene ring is a known "structural alert," meaning it is susceptible to metabolic transformation into reactive species.[4][5][6] This bioactivation is a double-edged sword: it is required for the activity of some prodrugs like Clopidogrel, but it can also lead to rapid clearance, off-target effects, or toxicity for others.[4][7]
Q2: My compound is potent in a biochemical assay (with an isolated protein) but weak in a cell-based assay. What could be the cause?
This classic discrepancy often points toward issues within the biological environment of the cell, with metabolic instability being a primary suspect. The liver enzymes responsible for metabolism, particularly Cytochrome P450s (CYPs), are present in many cell lines and can rapidly modify your compound.[6][8]
The primary metabolic vulnerabilities of the thiophene ring are oxidation at the sulfur atom (S-oxidation) to form unstable thiophene-S-oxides, and oxidation of the ring carbons (epoxidation).[9][10] These reactive metabolites can be quickly detoxified and excreted, or they can covalently bind to cellular proteins, leading to toxicity.[4][11]
Q3: How can I experimentally test for metabolic instability?
You can use in vitro assays that model the metabolic activity of the liver.
-
Microsomal Stability Assay: This is the workhorse experiment. The compound is incubated with liver microsomes (which contain a high concentration of CYP enzymes) and a cofactor (NADPH). The disappearance of the parent compound over time is measured by LC-MS. A short half-life (<30 min) indicates high metabolic clearance.
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) provides a more complete picture, as it includes both Phase I (e.g., CYP oxidation) and Phase II (e.g., glucuronidation) metabolism, as well as cellular uptake.
Protocol: Rapid Microsomal Stability Assay
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer.
-
Initiation: Add your thiophene compound (e.g., at 1 µM final concentration) and split the mixture into two groups: one with the NADPH cofactor (+NADPH) and one without (-NADPH). The -NADPH group controls for non-enzymatic degradation.
-
Incubation: Incubate both groups at 37°C. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of your parent compound.
-
Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½).
Part 3: Verifying Target Engagement
If your compound is stable and soluble yet still inactive in cells, you must ask a critical question: is the compound actually binding to its intended target in the cellular environment? [12] A lack of target engagement renders a compound ineffective, regardless of its other properties.[13]
Q4: How can I confirm my compound is hitting its target inside the cell?
Directly measuring the interaction between a drug and its protein target in living cells is known as target engagement.[14] There are several excellent methods, broadly categorized as either direct binding assays or proximal pathway assays.[12][13]
Comparison of Common Target Engagement Methods
| Method | Principle | Pros | Cons |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against heat-induced denaturation. | Label-free; works with native protein. | Lower throughput; requires specific antibody for detection. |
| NanoBRET™ | Measures energy transfer between a NanoLuc®-tagged target and a fluorescent tracer when in close proximity.[14] | Live cells; real-time; quantitative. | Requires genetic modification of the target protein. |
| Proximal Biomarker | Measures a direct downstream consequence of target modulation (e.g., phosphorylation).[12] | Highly physiological; confirms functional modulation. | Can be affected by other pathways; not a direct measure of binding.[12] |
| Chemoproteomics | Uses chemical probes and mass spectrometry to identify protein targets across the proteome.[15] | Unbiased; can identify off-targets.[15] | Technically complex; requires specialized expertise. |
Choosing the right assay depends on your target class and available resources.[16] For a novel target, CETSA is an excellent starting point as it does not require specialized reagents beyond an antibody.
Part 4: Frequently Asked Questions (FAQs)
Q: Could my thiophene compound be an irreversible inhibitor? A: Yes. The reactive metabolites formed from thiophene oxidation (S-oxides, epoxides) are electrophilic and can form covalent bonds with nucleophilic residues (like cysteine) on a protein target.[4][8] This can be a desired mechanism of action or a source of toxicity. Assays like mass spectrometry of the intact protein after incubation with the compound can confirm covalent modification.
Q: My compound is metabolically stable and engages the target, but is still not active. What else could be wrong? A: Consider two other possibilities:
-
Cellular Efflux: The compound may be actively pumped out of the cell by efflux transporters (e.g., P-glycoprotein). This can be tested using assays with specific efflux pump inhibitors.
-
Prodrug Requirement: Some thiophene drugs require metabolic activation to exert their effect.[4] Your compound might be a prodrug that is not being efficiently activated in your specific cell line. Testing in a more metabolically competent system (like primary hepatocytes) could reveal activity.
Q: How can I improve the metabolic stability of my thiophene lead compound? A: This is a key medicinal chemistry challenge. Common strategies include:
-
Blocking Metabolic Sites: Introducing bulky substituents at the positions flanking the sulfur atom (2- and 5-positions) can sterically hinder the approach of P450 enzymes.[10][17]
-
Altering Electronics: Adding electron-withdrawing groups to the thiophene ring can decrease its electron density, making it less susceptible to oxidation.[18]
-
Bioisosteric Replacement: In some cases, the thiophene ring can be replaced with a more stable isostere (e.g., a phenyl or pyrazole ring), though this can significantly impact pharmacodynamics.[11]
References
-
Dalen, P., & Vree, T. B. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [Link]
-
Selvita. (n.d.). A Practical Guide to Target Engagement Assays. Selvita. [Link]
-
Serafim, R. A., et al. (2017). Determining target engagement in living systems. Nature Chemical Biology. [Link]
-
Concept Life Sciences. (n.d.). Target Engagement Assay Services. Concept Life Sciences. [Link]
-
Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
Selvita. (n.d.). Target Engagement. Selvita. [Link]
-
Valadon, P., et al. (2016). Reactive metabolites of thiophenic compounds: A new trapping method for thiophene sulfoxides. ResearchGate. [Link]
-
Request PDF. (n.d.). Bioactivation Potential of Thiophene-Containing Drugs. ResearchGate. [Link]
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Thakur, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]
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Jaladanki, C. K., et al. (2017). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ResearchGate. [Link]
-
Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal. [Link]
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Totah, R. A., & Rettie, A. E. (2010). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. National Institutes of Health. [Link]
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de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]
-
Bhilare, N. V., et al. (2021). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Ingenta Connect. [Link]
-
Bhilare, N. V., et al. (2021). Diverse Thiophenes as Scaffolds in Anti-cancer Drug Development: A Concise Review. Bentham Science. [Link]
-
Reynisson, J., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. National Institutes of Health. [Link]
-
MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]
-
American Chemical Society. (2014). Bioactivation Potential of Thiophene-Containing Drugs. ACS Publications. [Link]
-
PubMed. (2020). Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012-2020 literature. PubMed. [Link]
-
MDPI. (n.d.). Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI. [Link]
-
PubMed. (2014). Bioactivation potential of thiophene-containing drugs. PubMed. [Link]
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Wikipedia. (n.d.). Clopidogrel. Wikipedia. [Link]
-
International Journal of Novel Research and Development. (2024). THE SIGNIFICANCE OF HETEROCYCLIC COMPOUNDS IN BIOLOGICAL ACTIVITY AND MEDICINAL CHEMISTRY: A REVIEW STUDY. IJNRD. [Link]
-
International Journal of Novel Research and Development. (2024). A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]
-
YouTube. (2014). Enhancing Solubility Using Lipid-Based Formulation Technology. YouTube. [Link]
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International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. IJSRT. [Link]
-
Frontiers. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers. [Link]
-
de Oliveira, R., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. [Link]
-
Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. [Link]
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- 3. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Enhancing the Solubility of Thiophene-Pyridine Derivatives
Introduction: Thiophene-pyridine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their promising therapeutic potential is often hampered by poor aqueous solubility, a critical challenge in drug development that can lead to low bioavailability and erratic in vivo performance. This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting and overcoming solubility issues with this important class of compounds. Here, we synthesize field-proven insights and scientifically-grounded protocols to navigate the complexities of solubility enhancement.
Frequently Asked questions (FAQs)
Q1: My thiophene-pyridine derivative is highly soluble in DMSO but crashes out when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?
This is a common phenomenon known as "crashing out" and occurs when a compound's concentration exceeds its thermodynamic solubility in the final aqueous medium. The DMSO concentration, while necessary for initial dissolution, is often too low in the final dilution to maintain solubility.
Immediate Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that keeps your compound in solution without interfering with your assay (typically ≤0.5% for cell-based assays).
-
Employ a Stepwise Dilution: Instead of a single, large dilution, perform serial dilutions into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent immediate precipitation.
-
Check the pH of Your Buffer: The pyridine moiety in your compound is basic, meaning its solubility is likely pH-dependent. Ensure the pH of your buffer is in a range that promotes the ionized (and generally more soluble) form of the molecule.
-
Consider Warming the Solution: Gently warming the aqueous buffer before and during the addition of the DMSO stock can sometimes help maintain solubility, but be cautious of compound stability at elevated temperatures.
Q2: I've tried optimizing my dilution protocol, but my compound still isn't soluble enough for my in vivo studies. What are the main strategies I should consider?
When simple solvent-based approaches are insufficient, you should explore more robust methods to enhance solubility. The three primary strategies are:
-
Structural Modification: Chemically altering the molecule to introduce more polar, ionizable, or hydrogen-bonding groups.
-
Salt Formation: For ionizable compounds, forming a salt with a suitable counter-ion can dramatically increase aqueous solubility and dissolution rate.[2]
-
Formulation-Based Approaches: These methods alter the physical form of the drug without changing its chemical structure. Key techniques include:
The best strategy depends on the specific properties of your compound, the desired solubility increase, and the intended application.
Q3: How do I know whether to pursue salt formation or a formulation-based approach like a solid dispersion?
The decision often hinges on the physicochemical properties of your compound, particularly its pKa (acid/base dissociation constant).
-
For ionizable compounds (weakly basic due to the pyridine ring): Salt formation is often the most direct and effective first step. A general rule of thumb is that the pKa of the basic drug should be at least 2-3 units higher than the pKa of the acidic counter-ion to ensure stable salt formation.[5]
-
For non-ionizable or very weakly basic compounds: Formulation approaches like amorphous solid dispersions or cyclodextrin complexes are more suitable. These methods do not rely on ionization and can be applied to a broader range of molecules.[3][6]
Below is a decision-making workflow to guide your strategy:
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guide 1: Structural Modification
Altering the chemical structure is a powerful but complex approach. The goal is to introduce functional groups that increase polarity and/or hydrogen bonding capacity without negatively impacting the compound's biological activity (Structure-Activity Relationship, SAR).
Q: What types of solubilizing groups are effective for thiophene-pyridine derivatives?
A: The choice of solubilizing group depends on the parent scaffold and the target properties. Here are some commonly employed groups:
| Solubilizing Group | Rationale | Potential Impact on Activity |
| Morpholine | Introduces a polar, hydrogen-bond accepting group. | Can sometimes reduce cell permeability and activity.[7] |
| Piperazine | Offers a site for further functionalization and can be protonated to form a salt. | Can significantly alter the physicochemical properties and SAR. |
| Alcohols/Diols | Increases polarity and hydrogen-bonding potential. | Generally well-tolerated, but can be a site for metabolism. |
| Carboxylic Acids | Provides a strongly polar and ionizable group. | Can significantly alter the overall charge and binding profile of the molecule. |
| Sulfonamides | Introduces a polar, acidic group. | Can improve solubility and act as a hydrogen bond donor/acceptor. |
Q: Where on the thiophene-pyridine scaffold should I introduce a solubilizing group?
A: This is a critical question that requires careful consideration of the molecule's SAR. Ideally, modifications should be made at positions that are not essential for binding to the biological target. Computational modeling and analysis of existing SAR data are crucial. Often, solvent-exposed regions of the molecule when bound to its target are the most amenable to modification.
Workflow for Structure-Guided Solubility Enhancement:
Caption: Workflow for structure-guided solubility enhancement.
Troubleshooting Guide 2: Salt Formation
For thiophene-pyridine derivatives, the basic nitrogen on the pyridine ring is an ideal handle for salt formation. A successful salt can offer a significant increase in both solubility and dissolution rate.
Q: Which counter-ions should I screen for my basic thiophene-pyridine derivative?
A: It is best to start with a selection of pharmaceutically acceptable counter-ions with a range of pKa values and physicochemical properties.[8]
| Common Anionic Counter-ions for Basic Drugs |
| Inorganic Acids |
| Hydrochloride (HCl) |
| Sulfate (H₂SO₄) |
| Phosphate (H₃PO₄) |
| Organic Acids |
| Mesylate (Methanesulfonic acid) |
| Tosylate (p-Toluenesulfonic acid) |
| Maleate (Maleic acid) |
| Fumarate (Fumaric acid) |
| Citrate (Citric acid) |
| Tartrate (Tartaric acid) |
Experimental Protocol: Small-Scale Salt Screening
This protocol outlines a "cascade approach" to efficiently screen for viable salt forms.[9]
Materials:
-
Thiophene-pyridine derivative (free base)
-
Selected acidic counter-ions
-
A range of solvents (e.g., acetone, ethanol, isopropanol, acetonitrile, water)
-
96-well plates or small glass vials
-
Shaker/vortexer
-
Centrifuge
-
Analytical balance
-
Microscope (preferably with polarizing filters)
-
HPLC-UV or other quantitative analytical method
Step-by-Step Methodology:
-
Initial Solubility Assessment: Determine the approximate solubility of the free base in the selected solvents. This helps in choosing appropriate solvent systems for the screening.[9]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of your thiophene-pyridine derivative in a suitable solvent (e.g., 10 mg/mL in ethanol).
-
Prepare stock solutions of the acidic counter-ions (equimolar to the derivative) in the same or a miscible solvent.
-
-
Salt Formation Attempts:
-
In a 96-well plate or vials, add a fixed volume of the derivative stock solution.
-
Add an equimolar amount of each counter-ion stock solution to separate wells.
-
Include a control well with only the derivative stock solution.
-
Seal the plate/vials and allow to shake or stir at room temperature for 24-48 hours.
-
-
Initial Observation and Isolation:
-
Visually inspect each well for precipitation. The formation of a solid is an initial indication of successful salt formation.
-
If a precipitate has formed, centrifuge the plate/vials to pellet the solid.
-
Carefully remove the supernatant and wash the solid with a small amount of a solvent in which the salt is expected to be less soluble (e.g., a less polar solvent like diethyl ether) to remove any unreacted starting material.
-
Dry the isolated solids under vacuum.
-
-
Characterization of Hits:
-
Visual and Microscopic Examination: Examine the solids under a microscope. Crystalline solids are generally preferred over amorphous ones for their stability.
-
Solubility Assessment: Perform a kinetic or thermodynamic solubility measurement on the promising salt forms in an aqueous buffer (e.g., pH 7.4 PBS).
-
Further Characterization: For the most promising salts, further characterization using techniques like Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Thermogravimetric Analysis (TGA) is recommended to assess crystallinity, melting point, and stability.
-
Troubleshooting Guide 3: Formulation-Based Approaches
Amorphous Solid Dispersions (ASDs)
ASDs improve solubility by converting the crystalline drug into a higher-energy amorphous state, molecularly dispersed within a polymer matrix. This can lead to a state of "supersaturation" upon dissolution, significantly increasing bioavailability.[10]
Q: Which polymer should I choose for my solid dispersion?
A: Polymer selection is critical and depends on the properties of your drug and the desired release profile.[11]
| Common Polymers for ASDs | Key Properties |
| Polyvinylpyrrolidone (PVP) | High glass transition temperature (Tg), good solubilizing capacity. |
| Copovidone (PVP/VA) | Lower Tg than PVP, good for melt extrusion. |
| Hydroxypropyl Methylcellulose (HPMC) | Can inhibit drug recrystallization. |
| HPMC Acetate Succinate (HPMCAS) | pH-dependent solubility, useful for enteric delivery. |
| Soluplus® | Amphiphilic nature, good for both solubilization and stabilization. |
Experimental Protocol: Preparing an ASD by Rotary Evaporation
Materials:
-
Thiophene-pyridine derivative
-
Selected polymer (e.g., PVP K30)
-
A volatile solvent in which both the drug and polymer are soluble (e.g., methanol, acetone)[12]
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Methodology:
-
Dissolution: Dissolve the thiophene-pyridine derivative and the polymer in the chosen solvent in the desired ratio (e.g., 1:1, 1:3, 1:5 by weight). Ensure a clear solution is formed.[13]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C).
-
Drying: A solid film will form on the inside of the flask. Further dry this film in a vacuum oven at a controlled temperature to remove all residual solvent.
-
Milling: Scrape the dried film from the flask and gently mill it to obtain a fine powder.
-
Characterization: Confirm the amorphous nature of the dispersion using XRPD (absence of sharp peaks) and DSC (single glass transition temperature).
-
Performance Testing: Evaluate the dissolution profile of the ASD powder compared to the crystalline drug in a relevant aqueous buffer.
Cyclodextrin Inclusion Complexes
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, like many thiophene-pyridine derivatives, forming a complex with enhanced aqueous solubility.[4][14]
Q: Which cyclodextrin should I use?
A: The choice depends on the size and shape of your drug molecule.
| Type of Cyclodextrin | Cavity Size | Common Derivatives |
| α-Cyclodextrin | Small | - |
| β-Cyclodextrin | Medium | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| γ-Cyclodextrin | Large | - |
For many drug molecules, β-cyclodextrin and its more soluble derivatives (HP-β-CD, SBE-β-CD) are a good starting point.[15]
Experimental Protocol: Preparing an Inclusion Complex by the Kneading Method
This method is effective for poorly water-soluble drugs and is economical.[15]
Materials:
-
Thiophene-pyridine derivative
-
β-Cyclodextrin (or a derivative like HP-β-CD)
-
Mortar and pestle
-
Water/ethanol mixture
Step-by-Step Methodology:
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of the water/ethanol mixture to form a paste.
-
Kneading: Slowly add the thiophene-pyridine derivative to the paste while continuously triturating. Knead the mixture for a specified time (e.g., 30-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to ensure uniformity.
-
Characterization: Confirm the formation of the inclusion complex using techniques like DSC, FTIR, and 1H NMR.[16] In the 1H NMR spectrum, a shift in the chemical shifts of the inner protons of the cyclodextrin (H-3 and H-5) upon addition of the drug is a strong indication of inclusion.[4]
-
Performance Testing: Measure the aqueous solubility and dissolution rate of the complex and compare it to the free drug.
References
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- Malviya, A., Yadav, S., & Srivastava, A. K. (2010). Characterization of Cyclodextrin Inclusion Complexes – A Review.
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- Bighash, M., et al. (2019).
- Patel, M. M., & Patel, J. K. (2012). Formulation and Characterization of Solid Dispersion Prepared by Hot Melt Mixing: A Fast Screening Approach for Polymer Selection. Scientia Pharmaceutica, 80(4), 959-974.
- Jermain, S. (2016). Solid Dispersions. Contract Pharma.
- Kumar, L. (2015). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. Indo American Journal of Pharmaceutical Research.
- Miller, D. A., et al. (2015). Preparation of amorphous solid dispersions by rotary evaporation and KinetiSol Dispersing: approaches to enhance solubility of a poorly water-soluble gum extract. Drug Development and Industrial Pharmacy, 41(3), 382-397.
- Kumar, S., & Singh, S. (2020). Review on Manufacturing Methods of Solid Dispersion Technology for Enhancing the Solubility of Poorly Water. International Journal of Pharmaceutical Sciences and Research, 11(5), 2097-2108.
- Asano, M., et al. (2012). Synthesis and SAR of 1,3-thiazolyl thiophene and pyridine derivatives as potent, orally active and S1P₃-sparing S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 22(9), 3083-3088.
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- Technobis. (2023). How to salt screen using the Crystal 16. Technobis.
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- Miller, D. A., et al. (2015). Preparation of amorphous solid dispersions by rotary evaporation and KinetiSol Dispersing: Approaches to enhance solubility of a poorly water-soluble gum extract.
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- El-Sayed, N. N. E., et al. (2021). Synthesis, Biological Evaluation, and Docking Study of a New Series of Thiophene Derivatives Based on 3‐Oxobutanamidothiophene as an Anticancer Agent. ChemistrySelect, 6(32), 8251-8262.
- Peters, S. (2015). Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
- Jaladanki, C. K., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1693-1723.
- de Araujo, D. R., et al. (2022). General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry.
- Li, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4051-4074.
- Abdel-Wahab, B. F., et al. (2022).
- BenchChem. (2025). Thiophene-Pyridine Derivatives: A Comprehensive Technical Guide to Their Biological Activities. BenchChem.
- Mennini, N., et al. (2016). Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement. AAPS PharmSciTech, 17(4), 903-914.
- Gabriele, B., et al. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 23(11), 2843.
- Rasool, A. A., Hussain, A. A., & Dittert, L. W. (2003). Solubility enhancement of COX-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33.
- Sysoiev, D., et al. (2021). Thiophene-based water-soluble C70 fullerene derivatives as novel antioxidant agents. RSC Advances, 11(52), 32961-32969.
- Rasool, A. A., Hussain, A. A., & Dittert, L. W. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33.
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Preventing degradation of (5-(Thiophen-2-yl)pyridin-3-yl)methanol during storage
Data Interpretation: Calculate purity using the area normalization method. The percent purity is the peak area of the main component divided by the total area of all peaks in the chromatogram. [14]
Data Summary Table
| Parameter | Solid Compound | In Solution | Rationale |
| Temperature | 2–8°C | 2–8°C | Slows kinetic rate of degradation. [18] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Inert Gas (Nitrogen/Argon) | Prevents oxidation of the benzylic alcohol and thiophene ring. [3][15] |
| Light | Protect from Light (Amber Vial) | Protect from Light (Amber Vial) | Prevents photo-degradation of the thiophene moiety. [6] |
| Container | Tightly Sealed Glass Vial | Vial with PTFE-lined Septum Cap | Prevents ingress of moisture and atmospheric oxygen. |
| Recommended Solvents | N/A | Anhydrous DMSO, DMF, Acetonitrile | Aprotic solvents are less reactive and offer good solubility. [9][10] |
References
-
MDPI. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]
- PMC. (2022). Synthesis of Thiophenes from Pyridines Using Elemental Sulfur.
- Wikipedia. (n.d.). Pyridine. Wikipedia.
- Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Reddit.
- NIH. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes.
- PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
- MDPI. (2024).
-
Spex. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Spex. [Link]
- NY.Gov. (2016).
- ResearchGate. (2014). Pyridine as a compound solvent - any thoughts?.
- Beilstein Archives. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. Beilstein Archives.
- PubMed. (2023). Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response.
- Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- RSC Publishing. (2007). The photochemistry of thiophene S-oxides. Royal Society of Chemistry.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry.
-
U.S. Chemical Storage. (2020). How to Safely Store Bulk Ethanol and Other Chemicals Used in Making Hand Sanitizer. U.S. Chemical Storage. [Link]
- ACS Publications. (2022).
- MDPI. (2022).
- ResearchGate. (2022). Influence of Alcohol Content and Storage Conditions on the Physicochemical Stability of Spirit Drinks.
- ResearchGate. (2022). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride).
- ACS Publications. (2019).
- Quora. (2016). Why is Pyridine a weak base?. Quora.
- MDPI. (2021). Cycloruthenated Imines: A Step into the Nanomolar Region. MDPI.
- MDPI. (2021).
-
NCERT. (n.d.). Amines. National Council of Educational Research and Training. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Organic Chemistry Portal. [Link]
- PubChem. (n.d.). 2-Thiophenemethanol.
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Technical Support Center: Catalyst Optimization for Thiophene C-C Bond Formation
Introduction for the Modern Heterocyclic Chemist
Welcome to the Technical Support Center for optimizing C-C bond formation in thiophene synthesis. Thiophene moieties are critical pharmacophores and functional components in materials science, making their efficient synthesis paramount in research and development.[1] However, the unique electronic properties of the thiophene ring—its electron-rich nature and the potential for the sulfur atom to interact with metal catalysts—present distinct challenges not always encountered with simple aryl systems.[]
This guide is structured to function as a direct line to a seasoned application scientist. It moves beyond simple protocols to address the causality behind common experimental failures. Here, you will find troubleshooting guides for the most prevalent cross-coupling reactions, answers to frequently asked questions, and robust, field-tested protocols to guide your experimental design.
Part 1: Catalyst & Reaction Selection Guide
Choosing the correct catalytic system from the outset is the most critical step for success. The flowchart below provides a logical starting point for selecting a reaction based on your available starting materials.
Caption: Initial decision workflow for selecting a C-C coupling strategy.
Part 2: Troubleshooting Guides by Reaction Type
This section addresses specific, common failures encountered during the synthesis of functionalized thiophenes.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki coupling is a powerful tool for forming C(sp²)-C(sp²) bonds, but with thiophene substrates, it has a notorious failure mode.[3]
Question: My Suzuki reaction has very low yield, and I see a lot of my starting thiophene boronic acid has been converted back to unfunctionalized thiophene. What is happening?
Answer: You are observing protodeboronation, the most common side reaction and failure point for Suzuki couplings involving thiophene boronic acids.[4] The carbon-boron bond is cleaved by a proton source (often water) before the desired cross-coupling can occur. The key to success is to ensure the rate of catalytic turnover significantly outpaces the rate of protodeboronation.
Troubleshooting Steps:
-
Re-evaluate Your Base: Strong bases (NaOH, KOH) and high pH (>10) are known to accelerate protodeboronation.[4]
-
Solution: Switch to a milder inorganic base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices that often suppress this side reaction.[4]
-
-
Lower the Reaction Temperature: High temperatures increase the rate of all reactions, including the undesired protodeboronation.[4]
-
Solution: Operate at the lowest effective temperature. Many modern catalyst systems are highly active at temperatures between 60-80 °C, which can dramatically slow the decomposition of the boronic acid.[4]
-
-
Boost Catalytic Activity: A slow catalyst gives the sensitive boronic acid more time to decompose.
Visualizing the Competing Pathways: The following diagram illustrates the desired catalytic cycle versus the destructive protodeboronation pathway.
Caption: Competing Suzuki-Miyaura cycle and protodeboronation pathway.
Guide 2: Stille Coupling
A robust alternative when Suzuki reactions fail, but it comes with its own set of challenges, primarily related to the reagents.[6]
Question: My Stille coupling worked, but I am struggling to purify my product away from tin-containing byproducts. What are the best practices?
Answer: The primary drawback of Stille coupling is the toxicity and purification difficulty associated with organotin reagents.[7][8] The byproduct, typically a trialkyltin halide (e.g., Bu₃SnBr), can be difficult to separate from the desired product due to similar polarity.
Troubleshooting & Optimization:
-
Stoichiometry is Key: Use of a large excess of the organostannane reagent should be avoided. Use as close to stoichiometric amounts (1.05-1.2 equivalents) as possible to minimize residual tin.
-
Aqueous KF Workup: This is the most common and effective method. Potassium fluoride reacts with residual organotin compounds to form insoluble, easily filterable trialkyltin fluoride salts.
-
Oxidative Workup: In some cases, treatment with an oxidizing agent like hydrogen peroxide can convert tin residues into more polar and easily separable species.
-
Chromatography Considerations: If column chromatography is necessary, sometimes switching to a different stationary phase (e.g., alumina) or using a solvent system with a small amount of an amine (like triethylamine) can help chelate and retain tin impurities on the column.
Table 1: Comparison of Common Palladium-Catalyzed Reactions for Thiophene Functionalization
| Reaction Type | Typical Catalyst | Advantages | Common Challenges | Key Optimization Tip |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂[9] | Commercially available reagents, non-toxic boron compounds.[9] | Protodeboronation of thiophene boronic acids.[4] | Use K₃PO₄ base, lower temperature.[4] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃[10] | Mild conditions, excellent functional group tolerance.[7] | Toxicity of tin reagents, difficult purification.[8] | Perform an aqueous KF workup to remove tin byproducts. |
| Heck | Pd(OAc)₂, PdCl₂[11] | Atom-economical, avoids pre-functionalized organometallics.[7] | Regioselectivity can be poor without directing groups.[7] | Use electron-withdrawing groups on thiophene to direct substitution. |
| Direct C-H Arylation | Pd(OAc)₂[12] | Highest atom economy, reduces synthetic steps.[7] | Requires specific directing groups for high regioselectivity.[11] | Employ a removable directing group if regioselectivity is low.[13] |
Guide 3: Heck Reaction & Direct C-H Arylation
These methods are highly appealing for their atom economy but present challenges in controlling where the new C-C bond forms on the thiophene ring.
Question: My Heck (or C-H arylation) reaction is giving me a mixture of 2- and 5-substituted products on my 3-substituted thiophene. How can I improve the regioselectivity?
Answer: The regioselectivity of these reactions on thiophene is a classic challenge governed by both electronic and steric effects. The C2 position of thiophene is generally the most electronically favored for electrophilic attack, but it is also more sterically hindered than the C5 position.[14]
Troubleshooting Steps:
-
Analyze Substrate Electronics: The electronic nature of the substituent already on the thiophene ring has a profound influence.
-
Modify the Catalyst/Ligand: The steric bulk of the catalyst's ligand can be used to control the site of the reaction.
-
Solution: A bulkier ligand on the palladium catalyst will be more sensitive to steric hindrance and can favor substitution at the less-hindered C5 position, even if C2 is electronically preferred.
-
-
Employ a Directing Group (for C-H Arylation): For ultimate control, especially for forming sterically disfavored products, a removable directing group is the most reliable strategy.[13] Groups like amides or pyridyls can be installed on the thiophene, which then coordinate to the metal center and deliver the catalyst to a specific C-H bond for activation.
Part 3: General FAQs & Experimental Protocols
Q1: What are the first things to check when any cross-coupling reaction fails? A1: Before complex optimization, always verify the fundamentals.[15]
-
Inert Atmosphere: Ensure your reaction was properly degassed and maintained under a positive pressure of argon or nitrogen. Oxygen can rapidly deactivate Pd(0) catalysts.[15]
-
Reagent & Solvent Purity: Use anhydrous, degassed solvents. Ensure your starting materials are pure and free of potential catalyst poisons.[15]
Q2: My reaction solution turned black immediately. Is the catalyst dead? A2: Not necessarily. The formation of black palladium metal ("palladium black") is common, especially with highly active catalysts or at higher temperatures.[16] While it indicates some catalyst decomposition, it doesn't always mean the reaction has failed. However, if it forms instantly upon heating and no product is observed, it suggests rapid catalyst death, likely due to oxygen contamination or an incompatible substrate.
Q3: Can I use Nickel or Copper catalysts instead of Palladium? A3: Absolutely. Nickel and copper catalysts are gaining popularity as they are more earth-abundant and cost-effective.
-
Nickel Catalysis: Nickel is particularly effective for coupling sterically hindered substrates and can catalyze C-S bond cleavage/functionalization pathways.[17][18]
-
Copper Catalysis: Copper catalysts, such as copper(I) thiophene-2-carboxylate (CuTC), are excellent for Ullmann-type couplings and various multicomponent reactions that can build the thiophene ring itself.[19][20][21]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Protodeboronation Suppression
This protocol provides a robust starting point for the coupling of a halothiophene with an arylboronic acid, incorporating best practices to minimize common failure modes.
Reaction: 2-Bromothiophene with Phenylboronic Acid
-
Reagent Preparation & Setup:
-
To a flame-dried Schlenk flask, add 2-bromothiophene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and finely ground potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 eq).
-
Add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%) and ligand (if not part of a precatalyst).
-
Seal the flask with a rubber septum.
-
-
Establishing Inert Atmosphere:
-
Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition & Degassing:
-
Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Bubble argon through the stirred reaction mixture for an additional 15 minutes to ensure the solvent is fully degassed.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 80 °C.
-
Stir the reaction vigorously. Monitor progress by TLC or GC-MS by periodically taking small aliquots via syringe.
-
-
Work-up:
-
Once the reaction is complete (typically 4-12 hours), cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-phenylthiophene.
-
Troubleshooting Flowchart for General Low Yield Issues
Caption: A systematic workflow for diagnosing failed cross-coupling reactions.
References
- Strategies to avoid deborylation in Suzuki reactions with thiophene boronic acids. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhMu-791XORKJwyu7A__tz04eIS1KAuLbRq9k1jsgpfw2mr08G0_FD2YTOwkM--kU2XLL2R2rtKgoGdSVicHWu3N0p1SyqOrig1xxoXacy6srnqdXwKcdUoy45_BHLkdR6qg3ljkMkoYO9QXREEE_rEpr18_RgMcSSqW7gUZuPUsRGWCKH0HyIgaZ_p1SHIVtCMtDmYC4pvepRSWV8yMmkckzjnm_3FKRek_jqj_g=]
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- Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5b03592]
- Nickel Catalyzed C–S Cross Coupling of Sterically Hindered Aryl Triflates with Alkyl Thiols. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64356a524672652627b0b680]
- Technical Support Center: Refinement of Experimental Conditions for C-C Bond Formation. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUCdkclAz7-tyRxkmhjh6O1fXkBUVhagEYpLk4anmkny7Q8yGs34NCc0huUwHzBw-5pWzLLnnlvF21d6TO9zOdAdPzFRcK-hY2vYtembq38nZ7PPJvP8mAMvRlYNuh2sGU6VhNRUQrzmHQNuGR5ePoR2VJKx104hapj8uMebo2oaj_HBpR91iuj4ulvClRI_QQygplm7OzU5xR8GN0bnLUPadZ_DfCEIr1ouZUQXS6thh9]
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- Thiophene Synthesis Services. BOC Sciences. [URL: https://www.bocsci.com/thiophene-synthesis-services.html]
- Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5001859/]
- Copper(I)-Catalyzed Multicomponent Reaction Providing a New Access to Fully Substituted Thiophene Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ol501659v]
- Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob01477h]
- Stille reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Stille_reaction]
- Copper-Catalyzed Annulative Coupling of S,S-Disubstituted Enones with Diazo Compounds to Access Highly Functionalized Thiophene Derivatives. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b02700]
- Failed suzuki coupling, any suggenstions? Reddit. [URL: https://www.reddit.com/r/Chempros/comments/n0htc9/failed_suzuki_coupling_any_suggenstions/]
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- Heck reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Pd-Catalyzed thiophene directed regioselective functionalization of arenes: a direct approach to multiply-substituted benzyl amines. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/qo/c7qo00446a]
- Scope of the Palladium catalyst for the synthesis of biaryl ketone a. ResearchGate. [URL: https://www.researchgate.net/figure/Scope-of-the-Palladium-catalyst-for-the-synthesis-of-biaryl-ketone-a_tbl2_334469719]
- Extension of the Heck Reaction to the Arylation of Activated Thiophenes. ResearchGate. [URL: https://www.researchgate.
- 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/py/d2py00115a]
- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527815565.ch1]
- Copper(I) Thiophene-2-carboxylate (CuTC). SciSpace. [URL: https://typeset.
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Technical Support Center: Overcoming Poor Cell Permeability of Thiophene-Containing Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and address challenges related to the poor cell permeability of your thiophene-containing inhibitors. As Senior Application Scientists, we have structured this resource to provide not just protocols, but a deep, mechanistic understanding to guide your experimental decisions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that often arise when a potent compound fails in a cellular context.
Q1: My thiophene-containing inhibitor is highly potent in my biochemical/enzymatic assay, but its activity drops significantly in cell-based assays. What is the likely cause?
A: This is a classic and common challenge in drug discovery. A significant drop in potency when moving from a purified target (biochemical) to a whole-cell environment strongly suggests a problem with cell permeability . The cell's plasma membrane is a formidable lipid bilayer that separates the exterior from the interior (cytosol). For an inhibitor to reach an intracellular target, it must first successfully cross this barrier.[1][2] While your compound may bind its target with high affinity in a test tube, if it cannot accumulate to a sufficient concentration inside the cell, it will appear inactive or significantly less potent. The aromatic and hydrophobic nature of the thiophene ring can contribute favorably to membrane permeability, but the overall properties of the entire molecule dictate its ability to passively diffuse across the cell membrane.[3]
Q2: What are the critical physicochemical properties that govern a compound's ability to passively cross the cell membrane?
A: The passive diffusion of a small molecule across a lipid membrane is primarily governed by a balance of its properties. There are several key parameters, often summarized in frameworks like Lipinski's "Rule of 5", which predict that poor absorption or permeation is more likely when a compound violates these rules.[4]
-
Lipophilicity (logP): This measures a compound's affinity for a fatty (lipid-like) environment versus an aqueous one. A molecule must be lipophilic enough to enter the lipid bilayer, but not so lipophilic that it gets stuck.[5][] An optimal logP is generally considered to be in the range of 1-3.
-
Molecular Weight (MW): Smaller molecules generally diffuse more rapidly across membranes.[7][8] While not a strict rule, compounds with a molecular weight under 500 Daltons are more likely to be permeable.[9]
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. High PSA is associated with poor permeability because it increases the energy penalty required to shed water molecules (desolvation) before entering the hydrophobic membrane core. A PSA of less than 140 Ų is often targeted for general permeability, and less than 90 Ų for brain penetration.[7]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) is critical.[10] These groups increase a molecule's polarity and interaction with water, making it more difficult to cross the lipid membrane. Lipinski's rules suggest no more than 5 HBDs and 10 HBAs.[4]
These properties are interrelated and must be optimized collectively to achieve good cell permeability.
Q3: Are there any specific structural features of the thiophene ring itself that I should consider regarding permeability?
A: The thiophene ring is a "privileged pharmacophore" found in many FDA-approved drugs.[3][11] Its sulfur atom and aromatic nature confer specific properties:
-
Bioisostere: Thiophene is often used as a bioisosteric replacement for a phenyl ring. This can alter the molecule's metabolic stability and binding affinity, sometimes favorably. The sulfur atom can also participate in hydrogen bonding, which may influence drug-receptor interactions.[3]
-
Lipophilicity Contribution: The thiophene ring itself is hydrophobic and generally enhances a molecule's lipophilicity, which can be beneficial for membrane permeability.[3]
-
Metabolic Activation: It is important to be aware that the thiophene ring can be metabolically activated by liver enzymes (cytochrome P450s).[12] While this is more of a concern for in vivo toxicity, it is a factor to consider in the overall drug development profile.
Ultimately, the substituents attached to the thiophene ring will have the most significant impact on the overall molecule's permeability.
Part 2: Troubleshooting Guide for Poor Cellular Activity
This guide provides a systematic workflow for diagnosing and solving permeability issues with your thiophene inhibitor.
Caption: A workflow for diagnosing and addressing poor cell permeability.
Step 1: Confirming and Quantifying the Permeability Problem
Q: How can I definitively prove that poor permeability, and not something else like target engagement in the cellular environment, is the problem?
A: You must perform a direct measurement of your compound's ability to cross a membrane or a cell monolayer. There are several standard assays for this, each providing slightly different information.
| Assay Type | Model System | What It Measures | Throughput | Complexity |
| PAMPA (Parallel Artificial Membrane Permeability Assay) | Artificial lipid membrane | Passive diffusion only | High | Low |
| Caco-2 Assay | Human colon carcinoma cell monolayer | Passive diffusion & active transport | Medium | High |
| MDCK-MDR1 Assay | Dog kidney cells overexpressing P-gp transporter | Passive diffusion & active efflux | Medium | High |
-
Recommendation: Start with the PAMPA assay. It is fast, cost-effective, and specifically isolates passive permeability, which is the most common route for small molecules.[1][13] If your compound fails the PAMPA, you have a clear permeability problem.
-
Causality: The Caco-2 and MDCK assays use actual cell monolayers that form tight junctions and express efflux transporters (like P-glycoprotein), which actively pump compounds out of the cell.[14][15] If your compound is permeable in PAMPA but not in a Caco-2 assay, it may be a substrate for an efflux transporter.
Step 2: Analyzing the Physicochemical Profile of Your Inhibitor
Q: My inhibitor's permeability is confirmed to be low. How do I analyze its structure to find the specific features that are causing the problem?
A: This is where you connect the experimental data to the molecule's structure. You need to calculate the key physicochemical properties and see how they stack up against the desired ranges for good permeability. Many chemistry software packages can calculate these values.
Table of Ideal Physicochemical Properties for Oral Bioavailability
| Property | Ideal Range | Rationale |
|---|---|---|
| logP | 1 - 3 | Balances solubility and lipid partitioning[] |
| MW (Da) | < 500 | Smaller size facilitates faster diffusion[8] |
| PSA (Ų) | < 90 | Minimizes the energy cost of desolvation[7] |
| HBD | ≤ 5 | Reduces strong interactions with water[4] |
| HBA | ≤ 10 | Reduces strong interactions with water[4] |
| Rotatable Bonds | ≤ 10 | Increased rigidity can improve permeability[4] |
Action: Calculate these properties for your thiophene inhibitor. Does it have too many hydrogen bond donors? Is the Polar Surface Area too high? Is it excessively lipophilic (logP > 5) or too polar (logP < 0)? The answer will point you toward a specific modification strategy.
Step 3: Implementing Structural Modification Strategies
Q: I've identified the likely structural liabilities. What specific, rational chemical modifications can I make to my thiophene inhibitor to improve its permeability?
A: This is the core of medicinal chemistry optimization. The goal is to make targeted changes that improve permeability without destroying the compound's binding affinity for its target (the pharmacophore).
Strategy 1: Modulate Lipophilicity (logP)
-
The Problem: Your inhibitor's logP is too high (>5) or too low (<0).
-
The Science: You need to strike a balance. Too lipophilic, and the compound may precipitate or get stuck in the membrane.[] Too hydrophilic, and it won't want to enter the membrane at all.
-
The Solution:
-
To decrease logP: Replace lipophilic groups (e.g., -CF3, -t-butyl) with smaller alkyl groups or polar groups (e.g., -OH, -OMe) at positions not critical for target binding.
-
To increase logP: Add small, non-polar groups like a methyl or chloro group to a solvent-exposed part of the molecule.
-
Strategy 2: Reduce Polar Surface Area (PSA) and Hydrogen Bonding
-
The Problem: Your inhibitor has a high PSA (>90 Ų) or too many H-bond donors/acceptors.
-
The Science: Each exposed polar group and hydrogen bond requires a significant amount of energy to be stripped of its hydrating water molecules before it can enter the lipid bilayer.[10] Reducing this energy penalty is key.
-
The Solution:
-
Masking Polarity: Replace polar functional groups with less polar bioisosteres (e.g., replace a carboxylic acid with a tetrazole).
-
Intramolecular Hydrogen Bonding: This is an elegant strategy where you introduce groups that can form a hydrogen bond within the molecule itself. This "internal" bond effectively masks the polar groups from the solvent, reducing the effective PSA and making the molecule behave as if it were less polar.[10][16]
-
Caption: Intramolecular hydrogen bonds can mask polarity and improve permeability.
Strategy 3: The Prodrug Approach
-
The Problem: Your inhibitor has an essential polar group (like a phosphate, carboxylate, or hydroxyl) that is required for target binding but kills permeability.
-
The Science: A prodrug is an inactive or less active derivative of your compound that is designed to be cleaved by enzymes inside the cell to release the active drug.[17] This strategy involves temporarily masking the problematic polar group with a lipophilic, cleavable moiety.[18][19]
-
The Solution:
-
For a carboxylic acid or phosphate, you can create an ester (e.g., an ethyl ester or an acyloxymethyl ester). These are often readily cleaved by esterase enzymes that are abundant inside cells.[20]
-
This is a powerful technique that has been used to get many polar drugs into cells effectively.[21][22]
-
Caption: A prodrug strategy masks polar groups to enable cell entry.
Part 3: Key Experimental Protocols
A self-validating system is crucial for trustworthy results. This protocol for the PAMPA assay includes the necessary controls to ensure your assay is performing correctly.
Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the rate of passive diffusion of a compound from a donor well, through an artificial lipid membrane, into an acceptor well.
1. Materials & Reagents
-
PAMPA plate system (e.g., Corning Gentest, Millipore MultiScreen)
-
PVA (polyvinylidene difluoride) 96-well donor plate
-
96-well acceptor plate
-
Lipid solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (10 mM stock in DMSO)
-
High Permeability Control: Caffeine
-
Low Permeability Control: Mannitol
-
Plate reader capable of UV-Vis or LC-MS/MS for quantification
2. Assay Procedure
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Allow the lipid to impregnate the membrane for 5 minutes.
-
Prepare Donor Solutions:
-
Dilute the 10 mM stock solutions of your thiophene inhibitors and control compounds into PBS to a final concentration of 100 µM (the final DMSO concentration should be ≤1%).
-
Vortex thoroughly.
-
-
Load Donor Plate: Add 200 µL of the prepared donor solutions to each well of the lipid-coated donor plate.
-
Assemble PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.
-
Incubation: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for concentration analysis. Also, take a sample of the initial donor solution (T0 concentration).
3. Data Analysis & Interpretation
-
Quantification: Determine the concentration of the compound in the donor (C_D(t)), acceptor (C_A(t)), and initial donor solution (C_D(0)) using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation: Pe = [ -ln(1 - C_A(t) / C_equilibrium) ] / [ A * t * (1/V_D + 1/V_A) ] Where:
-
C_equilibrium = (C_D(t) * V_D + C_A(t) * V_A) / (V_D + V_A)
-
A = Area of the membrane
-
t = Incubation time
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
-
Validate the Assay:
-
Your high permeability control (Caffeine) should show a high Pe value.
-
Your low permeability control (Mannitol) should show a very low or undetectable Pe value.
-
If the controls do not perform as expected, the assay is invalid and must be repeated.
-
-
Classify Your Compound:
-
High Permeability: Pe > 1.5 x 10⁻⁶ cm/s
-
Low Permeability: Pe < 1.0 x 10⁻⁶ cm/s
-
This validated data will give you a trustworthy, quantitative measure of your compound's intrinsic passive permeability, guiding your subsequent optimization strategy.
References
- Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central.
- Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. MDPI.
- In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed Central.
- Predicting Skin Permeability by Means of Computational Approaches: Reliability and Caveats in Pharmaceutical Studies. American Chemical Society.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. MDPI.
- Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PubMed Central.
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
- Physicochemical properties of drugs and membrane permeability. Sabinet African Journals.
- Bioavailability Enhancement: Drug Permeability Enhancement. JoVE.
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With In Vitro Permeability Assay Data.
- Factors Affecting Drug Distribution: Tissue Permeability. JoVE.
- Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay D
- In Vitro Methods for Measuring the Permeability of Cell Monolayers. PubMed.
- In Vitro Methods for Measuring the Permeability of Cell Monolayers. Semantic Scholar.
- Cell Permeability Assay. BioIVT.
- Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science.
- (PDF) In Vitro Methods for Measuring the Permeability of Cell Monolayers.
- What are the physicochemical properties affecting drug distribution?
- Controlling cellular distribution of drugs with permeability modifying moieties. PubMed Central.
- Factors Affecting Cell Membrane Permeability and Fluidity. Conduct Science.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- The influence of lipophilicity in drug discovery and design.
- The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. PubMed Central.
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.
- Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. MDPI.
- Hydrogen Bond Contribution to Drug Bioavailability: Cheminformatics Approach. Biomedical Chemistry: Research and Methods.
- Prodrug Approach as a Strategy to Enhance Drug Permeability.
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed.
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. MDPI.
- Lipophilicity of Drug. BOC Sciences.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
- Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. PubMed Central.
- Effects of intramolecular hydrogen bonds on lipophilicity.
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
- Thiophene-Based Compounds with Potential Anti-Inflamm
- Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line.
- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
- (PDF) Unlocking Antibacterial Potential: Thiophene-2-carbaldehyde Modification of Acertannin from African Leaves as MurA Enzyme Inhibitors.
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Validation & Comparative
A Tale of Two Heterocycles: A Senior Application Scientist's Guide to the Biological Activity of Thiophene vs. Furan Analogs
In the landscape of medicinal chemistry, the five-membered aromatic heterocycles, furan and thiophene, are foundational scaffolds in the design of novel therapeutics.[1] Their structural similarity, differing only by the heteroatom—oxygen in furan and sulfur in thiophene—belies a fascinating divergence in their physicochemical properties, metabolic fates, and, consequently, their biological activities.[1] As bioisosteres, the substitution of one for the other is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic profiles.[2][3] This guide provides an in-depth, data-driven comparison of furan and thiophene analogs across key therapeutic areas, offering insights to inform rational drug design and development for researchers, scientists, and drug development professionals.
The Foundational Differences: Physicochemical Properties
The choice between a furan and a thiophene core is a nuanced decision that begins with understanding their fundamental physicochemical differences. These distinctions have a cascading effect on a molecule's interaction with biological targets and its overall drug-like properties.
| Property | Furan | Thiophene | Significance in Drug Design |
| Heteroatom | Oxygen | Sulfur | The larger size and lower electronegativity of sulfur compared to oxygen influence aromaticity, polarity, and reactivity.[1] |
| Aromaticity | Lower | Higher | Thiophene's greater aromaticity generally leads to more metabolically stable compounds.[1][2] |
| Polarity | More Polar | Less Polar | Furan's higher polarity can influence solubility and interactions with polar residues in a binding pocket.[2] |
| Hydrogen Bonding | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. | The hydrogen bonding capability of furan can be crucial for target engagement.[1] |
| Metabolic Stability | Generally considered less stable. | Generally considered more stable. | Furan can be metabolized to reactive intermediates, a key consideration in toxicity assessment.[2] |
A Head-to-Head Comparison in Key Therapeutic Areas
The subtle yet significant differences in the physicochemical properties of furan and thiophene translate into distinct biological activity profiles. Here, we present a comparative analysis of their performance in anticancer, antimicrobial, and anti-inflammatory applications, supported by experimental data.
Anticancer Activity: A Battle of Potency
Both furan and thiophene moieties have been extensively incorporated into molecules with cytotoxic effects against various cancer cell lines.[4][5]
Comparative Anticancer Activity (IC50 in µM)
| Compound Scaffold | Furan Analog IC50 (µM) | Thiophene Analog IC50 (µM) | Cancer Cell Line | Reference |
| Chalcone Derivatives | >100 | 1.98 | MCF-7 | [6] |
| Chalcone Derivatives | >100 | 2.45 | HeLa | [6] |
| Pyrazole Hybrids | 5.21 | 1.89 | A549 | [1] |
| Pyrazole Hybrids | 6.34 | 2.11 | HepG2 | [1] |
From the presented data, it is evident that in these specific scaffolds, the thiophene analogs exhibit significantly greater anticancer potency compared to their furan counterparts. This suggests that for these particular molecular frameworks, the thiophene ring may contribute more favorably to the interactions with the biological targets responsible for the cytotoxic effects.[1][6]
Antimicrobial Efficacy: Thiophene Takes the Lead
In the realm of antimicrobial drug discovery, both heterocycles have been utilized to develop agents against a range of pathogens.
Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound Scaffold | Furan Analog MIC (µg/mL) | Thiophene Analog MIC (µg/mL) | Microorganism | Reference |
| Pyrazoline Derivatives | 125 | 62.5 | S. aureus | [2] |
| Pyrazoline Derivatives | 250 | 125 | E. coli | [2] |
| Thiophene-carboxamides | Not Reported | 16-32 | Colistin-Resistant A. baumannii | [7] |
| Thiophene-carboxamides | Not Reported | 8-32 | Colistin-Resistant E. coli | [7] |
The available data indicates that thiophene analogs tend to demonstrate superior antimicrobial activity, with lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive and Gram-negative bacteria.[2][7] This enhanced potency may be attributed to the increased lipophilicity of the thiophene ring, facilitating better penetration through bacterial cell membranes.
Anti-inflammatory Action: A More Complex Picture
The cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Both furan and thiophene have been incorporated into selective COX-2 inhibitors.
Comparative COX-2 Inhibition (IC50 in µM)
| Compound Scaffold | Furan Analog IC50 (µM) | Thiophene Analog IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Diaryl Heterocycles | 0.04 (Rofecoxib) | Not Directly Compared | >250 | [2] |
| 2,3,4-Trisubstituted Thiophenes | Not Applicable | 5.45 | 8.37 | [8] |
| 2-Benzamido-thiophene-3-carboxamides | Not Applicable | 0.29 | 67.24 | [9] |
While direct head-to-head comparisons are limited, the data reveals that both scaffolds can be effectively utilized to design potent and selective COX-2 inhibitors.[2][8][9] The furan-containing drug, Rofecoxib, was a highly selective COX-2 inhibitor before its withdrawal from the market due to cardiovascular side effects.[2] Thiophene-based compounds have also demonstrated excellent potency and selectivity.[8][9] The choice between the two heterocycles in this context will likely be driven by the desired selectivity profile and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule.
Metabolic Stability and Toxicity: A Critical Divide
A crucial point of differentiation between furan and thiophene analogs lies in their metabolic fate. The greater aromaticity of thiophene generally imparts enhanced metabolic stability.[1] Furan, on the other hand, is more susceptible to metabolic activation, which can lead to the formation of reactive metabolites and potential toxicity.[1]
Caption: Comparative metabolic pathways of furan and thiophene.
This metabolic instability of the furan ring is a significant consideration for drug developers and often necessitates strategies to mitigate this liability, such as the introduction of blocking groups at metabolically labile positions.
Experimental Protocols: Ensuring Self-Validating Systems
To provide a practical framework for the comparative evaluation of furan and thiophene analogs, we present detailed, step-by-step methodologies for key in vitro assays.
In Vitro Cytotoxicity: The MTT Assay
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[10]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds (furan and thiophene analogs) in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound that prevents the visible growth of a microorganism.
Principle: The broth microdilution method involves challenging a standardized inoculum of a microorganism with serial dilutions of an antimicrobial agent in a liquid medium.[12]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.
In Vitro COX Inhibition Assay
Objective: To determine the IC50 of a compound against COX-1 and COX-2 enzymes.
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes and serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate) and a colorimetric substrate (e.g., TMPD).
-
Absorbance Measurement: Measure the absorbance at 595 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion: A Strategic Choice in Drug Design
The decision to employ a furan or a thiophene scaffold in a drug discovery program is a strategic one, with significant implications for the biological and pharmacological profile of the resulting compound. Thiophene's greater aromaticity often translates to enhanced metabolic stability and, in many cases, superior potency in anticancer and antimicrobial applications.[1][2][6] Conversely, the more polar and hydrogen-bonding-capable furan ring can offer advantages in specific target interactions, as exemplified by potent and selective COX-2 inhibitors.[2] However, the potential for metabolic activation of the furan ring remains a critical consideration that must be addressed through careful molecular design.[1]
By leveraging a deep understanding of their comparative properties and employing robust, self-validating experimental protocols, researchers can harness the unique attributes of both furan and thiophene to design the next generation of innovative and effective therapeutics.
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A Comparative Guide to Thiophene-Pyridine Based EGFR Inhibitors for Cancer Research
In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target. The development of small molecule tyrosine kinase inhibitors (TKIs) has revolutionized treatment for many cancers, particularly non-small cell lung cancer (NSCLC). While the quinazoline scaffold has historically dominated the field of EGFR inhibitors, researchers are increasingly exploring alternative heterocyclic systems to overcome acquired resistance and improve selectivity. This guide provides a comparative analysis of a promising class of these next-generation compounds: EGFR inhibitors built upon a thiophene-pyridine scaffold.
This document is intended for researchers, scientists, and drug development professionals. We will delve into the rationale for targeting EGFR, the specific advantages of the thiophene-pyridine scaffold, a quantitative comparison of representative inhibitors, and detailed experimental protocols for their evaluation.
The Rationale: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival.[1] In many cancer types, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled signaling and tumor progression.[1] The binding of ligands like EGF to the receptor's extracellular domain triggers its dimerization and the autophosphorylation of key tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation and survival.[2] Small molecule TKIs are designed to compete with ATP at the kinase domain's binding site, thereby preventing this initial autophosphorylation and blocking the entire downstream signaling cascade.
Caption: EGFR signaling pathway and the point of inhibition by thiophene-pyridine TKIs.
The Thiophene-Pyridine Scaffold: A Promising Alternative
The thienopyrimidine core, a fusion of thiophene and pyrimidine rings, and related thiophene-pyridine structures, have emerged as attractive scaffolds for kinase inhibitors.[3][4] This is due to several key features:
-
Bioisosteric Replacement: The thienopyrimidine scaffold can be considered a bioisostere of the widely used quinazoline ring system found in first-generation inhibitors like gefitinib and erlotinib.[5] This allows it to mimic the binding interactions of these established drugs while offering a novel chemical space for optimization.
-
Versatile Substitution: The thiophene and pyridine rings offer multiple positions for chemical modification, allowing for fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.[6]
-
Overcoming Resistance: A significant challenge in EGFR-targeted therapy is the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation. The unique structural features of the thiophene-pyridine scaffold can be exploited to design inhibitors that are effective against these mutant forms of EGFR.[7]
Comparative Performance of Thiophene-Pyridine Based EGFR Inhibitors
The following tables summarize the in vitro performance of several representative EGFR inhibitors featuring a thiophene-pyridine or related thienopyrimidine scaffold, based on data from published literature. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound ID | Scaffold Type | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | Reference |
| Compound B1 | Thieno[3,2-d]pyrimidine | >1000 | 13 | [7] |
| Compound 5a | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | 36.7 | Not Reported | [8] |
| Compound 9a | Pyrido[3′,2′:4,5]thieno[2,3-d]pyrimidine | 21 | 81 | [9] |
| Compound 21a | Thieno[2,3-d][1][2][3]triazine | 0.47 | Not Reported | [10][11] |
| Erlotinib | Quinazoline | 2 | >500 | [9] |
Table 2: Anti-proliferative Activity (GI50/IC50)
| Compound ID | Cell Line | EGFR Status | GI50/IC50 (µM) | Reference |
| Compound B1 | H1975 | L858R/T790M | 0.087 | [7] |
| Compound 5a | NCI-H460 (NSCLC) | Wild-Type | ~0.01 | [8] |
| Compound 9a | HepG-2 (Hepatocellular Carcinoma) | Wild-Type | 1.27 | [9] |
| Compound 9a | MCF-7 (Breast Cancer) | Wild-Type | 10.80 | [9] |
| Compound 21a | H1299 (NSCLC) | High EGFR/HER2 | 0.012-0.054 | [10][11] |
| Erlotinib | H1975 | L858R/T790M | >10 | [7] |
Analysis of Performance Data:
The data clearly demonstrates the potential of the thiophene-pyridine scaffold. For instance, Compound B1 exhibits remarkable selectivity for the drug-resistant EGFR L858R/T790M mutant over the wild-type enzyme, a highly desirable characteristic for modern EGFR inhibitors.[7] Compound 5a and Compound 21a show potent anti-proliferative activity in the nanomolar range against cancer cell lines that overexpress EGFR.[8][10][11] Notably, the 4-aminopyrazolone analogue Compound 9a not only shows potent inhibition of wild-type EGFR but also maintains significant activity against the T790M mutant, outperforming the first-generation inhibitor erlotinib in this regard.[9]
Experimental Protocols for Inhibitor Evaluation
To ensure the scientific integrity and reproducibility of findings, standardized and well-validated experimental protocols are essential. The following are detailed, step-by-step methodologies for the key assays used to characterize EGFR inhibitors.
Workflow for Evaluating Thiophene-Pyridine EGFR Inhibitors
Caption: A general experimental workflow for the evaluation of EGFR inhibitors.
EGFR Kinase Inhibition Assay (Biochemical)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase.
Principle: The assay quantifies the amount of ATP consumed or ADP produced during the phosphorylation of a synthetic peptide substrate by the EGFR kinase. A luminescent signal is typically generated, which is inversely proportional to the kinase activity.
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., 10 mM in 100% DMSO).
-
Dilute the recombinant EGFR enzyme and the peptide substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the diluted test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Prepare a master mix containing ATP and the peptide substrate in the kinase assay buffer.
-
Add the master mix to each well.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the diluted EGFR enzyme to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and add a detection reagent (e.g., ADP-Glo™ reagent) that converts the generated ADP to ATP and produces a luminescent signal.[8]
-
Incubate at room temperature as per the manufacturer's instructions.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Subtract the background signal (negative control) from all readings.
-
Calculate the percent inhibition relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Causality Behind Experimental Choices: The use of a purified recombinant enzyme allows for the direct assessment of the inhibitor's effect on the target kinase without the complexity of a cellular environment. The IC50 value generated is a critical parameter for comparing the potency of different inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the effect of the inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of viable cells.[10][12]
Step-by-Step Protocol: [10][12][13][14]
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549, H1975) in a 96-well plate at a predetermined density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in the cell culture medium.
-
Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization:
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 or IC50 value (the concentration that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the inhibitor concentration.
-
Causality Behind Experimental Choices: This cell-based assay provides crucial information on the inhibitor's efficacy in a more biologically relevant context. The choice of cell lines with different EGFR mutation statuses (e.g., wild-type vs. T790M) is critical for assessing the inhibitor's selectivity.
Western Blot Analysis for Target Engagement
This technique is used to verify that the inhibitor is hitting its intended target (EGFR) within the cell and to assess the impact on downstream signaling.
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By using antibodies that recognize the phosphorylated form of EGFR (p-EGFR) and total EGFR, one can directly observe the inhibitory effect of the compound on EGFR autophosphorylation.[3][15][16]
Step-by-Step Protocol: [2][3][6][15]
-
Cell Lysis:
-
Treat cancer cells with the test inhibitor for a specified time, followed by stimulation with EGF to induce EGFR phosphorylation.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the protein phosphorylation status.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-EGFR.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and reprobed with an antibody against total EGFR and a loading control (e.g., actin).[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry. The ratio of p-EGFR to total EGFR provides a measure of target inhibition.
-
Causality Behind Experimental Choices: This protocol provides a self-validating system. By comparing the levels of p-EGFR in treated versus untreated cells, researchers can confirm that the observed reduction in cell viability is indeed due to the inhibition of the EGFR signaling pathway. The use of a total EGFR antibody ensures that the observed decrease in p-EGFR is not due to a decrease in the total amount of the receptor protein.
Conclusion
The thiophene-pyridine scaffold represents a versatile and potent platform for the development of novel EGFR inhibitors. The compounds highlighted in this guide demonstrate significant advantages over earlier generations of inhibitors, particularly in their ability to target clinically relevant resistance mutations. The detailed experimental protocols provided herein offer a robust framework for the rigorous evaluation and comparison of these and other emerging EGFR-targeted therapies. As the field continues to evolve, the exploration of novel heterocyclic scaffolds like thiophene-pyridine will be crucial in the ongoing effort to develop more effective and durable cancer treatments.
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Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). National Institutes of Health. [Link]
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Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. (n.d.). PubMed. [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. [Link]
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RSC Publishing. (n.d.). Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent. [Link]
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Analyzing expression and phosphorylation of the EGF receptor in HNSCC. (2019). National Institutes of Health. [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. (2023). National Institutes of Health. [Link]
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Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. (2025). PubMed. [Link]
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Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2 - RSC Publishing. (2023). RSC Publishing. [Link]
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Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. (2020). PubMed Central. [Link]
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The Evolving Landscape of Thienylpyridine Derivatives: A Comparative Guide to Structure-Activity Relationships
Thienylpyridine derivatives, a versatile class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. Their unique structural framework, combining the electron-rich thiophene ring with the electron-deficient pyridine ring, provides a fertile ground for structural modifications to modulate their therapeutic properties. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of various thienylpyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of the key structural determinants for their biological function in different therapeutic areas. We will delve into their applications as anticancer, anti-inflammatory, and antiplatelet agents, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Multiple Pathways
Thienylpyridine derivatives have emerged as promising scaffolds for the development of novel anticancer agents, exhibiting inhibitory activity against various kinases and cancer cell lines.[1] The SAR of these compounds is often intricate, with subtle structural changes leading to significant shifts in potency and selectivity.
Kinase Inhibitors: Targeting VEGFR-2 and EGFR
Novel classes of thienopyrimidines and thienopyridines have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase, a key mediator of angiogenesis.[2] Efforts have also been made to diminish the associated Epidermal Growth Factor Receptor (EGFR) activity to enhance selectivity.[2]
A series of 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives were designed as dual EGFR and VEGFR-2 inhibitors.[3] Notably, compounds with a pyrazole or pyridine core linked to a thiophene moiety demonstrated significant anticancer activity against HepG-2 and MCF-7 cancer cell lines.[3] For instance, derivatives 10b and 2a exhibited superior dual EGFR/VEGFR-2 inhibition with IC50 values in the sub-micromolar range.[3]
Cytotoxic Agents: Structure-Function Analysis
In a study of 2-thienyl-4-furyl-6-aryl pyridine derivatives, Density Functional Theory (DFT) calculations were employed to elucidate the SAR for their anticancer activity.[4][5] The study revealed that the presence of an electron-withdrawing group like chlorine or an electron-donating group like a methyl group at the para-position of the phenyl ring enhanced biological activity.[4][5] Furthermore, the positioning of the thiophene ring (2-yl or 3-yl) also influenced the cytotoxic effect.[4]
Table 1: Comparative Anticancer Activity of Thienylpyridine Derivatives
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |
| 2a | EGFR/VEGFR-2 | HepG-2 / MCF-7 | 0.209 / 0.195 | [3] |
| 10b | EGFR/VEGFR-2 | HepG-2 / MCF-7 | 0.161 / 0.141 | [3] |
| Compound 22 | FGFR2, FGFR3, EGFR, Janus kinase, RON | HepG-2 / WSU-DLCL2 | 2.98 / 4.34 | [6] |
| 1f | Nitric Oxide Production | - | 3.30 | [7] |
| 1o | Nitric Oxide Production | - | 3.24 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of newly synthesized thienylpyridine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of DMSO to each well.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for evaluating cytotoxicity.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Chronic inflammation is a hallmark of many diseases, and the inhibition of pro-inflammatory mediators like nitric oxide (NO) is a key therapeutic strategy. Certain 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have demonstrated potent anti-inflammatory activities by inhibiting NO production.[7]
SAR of Thieno[2,3-b]pyridine Derivatives
A study on a series of 6-aryl-3-amino-thieno[2,3-b]pyridine analogues revealed key structural features for anti-inflammatory activity. The most potent compounds, 1f and 1o , were identified as strong inhibitors of NO production with IC50 values of 3.30 µM and 3.24 µM, respectively.[7] The SAR studies indicated that the nature and position of the substituent on the 6-aryl ring significantly influenced the inhibitory potency.
Antiplatelet Activity: Targeting the P2Y12 Receptor
Thienopyridine derivatives are a cornerstone of antiplatelet therapy, primarily acting as antagonists of the P2Y12 adenosine diphosphate (ADP) receptor.[8][9] This inhibition prevents platelet activation and aggregation, which are crucial events in thrombosis.[10][11]
Clinically Used Thienopyridines: Ticlopidine, Clopidogrel, and Prasugrel
Ticlopidine, clopidogrel, and prasugrel are prodrugs that require metabolic activation in the liver to exert their antiplatelet effects.[8][9][12] Their active metabolites irreversibly bind to the P2Y12 receptor, leading to sustained inhibition of platelet function for the lifespan of the platelet.[9] While effective, these drugs have limitations, including delayed onset of action and inter-individual variability in response, partly due to genetic variations in cytochrome P450 enzymes responsible for their metabolism.[13]
Novel Thieno[2,3-b]pyridine Derivatives as P2Y12 Inhibitors
Research into novel thienopyridine scaffolds continues to seek compounds with improved pharmacological profiles. A study on six thieno[2,3-b]pyridine derivatives demonstrated their ability to inhibit both platelet activation and aggregation, with some compounds showing greater in vitro activity than clopidogrel.[10] These compounds also exhibited a synergistic effect with aspirin, a common co-administered antiplatelet agent.[10]
Caption: Simplified pathway of P2Y12 receptor inhibition by thienopyridine derivatives.
Experimental Protocol: Platelet Aggregation Assay
Light transmission aggregometry (LTA) is the gold standard for assessing platelet aggregation.
Step-by-Step Methodology:
-
Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
-
Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain platelet-rich plasma (PRP). Platelet-poor plasma (PPP) is obtained by further high-speed centrifugation.
-
Baseline Adjustment: The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
Incubation with Inhibitor: PRP is incubated with the thienylpyridine derivative or control at 37°C.
-
Induction of Aggregation: A platelet agonist, such as ADP, is added to the PRP to induce aggregation.
-
Measurement: The change in light transmission through the sample is recorded over time as platelets aggregate.
-
Data Analysis: The maximum percentage of aggregation is determined and compared between the treated and control samples.
Other Therapeutic Applications
The versatility of the thienylpyridine scaffold extends beyond the aforementioned areas. Derivatives have been investigated for a range of other biological activities:
-
Antimicrobial Agents: Some pyridine and thienopyridine derivatives have shown significant antimicrobial activity.[14][15]
-
Factor Xa Inhibitors: Thienopyridine sulfonamide pyrrolidinones have been identified as potent and selective inhibitors of the coagulation enzyme factor Xa.[16]
-
Hepatic Gluconeogenesis Inhibitors: Thieno[2,3-b]pyridine analogues have been discovered as inhibitors of hepatic gluconeogenesis, suggesting potential for the treatment of type 2 diabetes.[17]
-
Antimalarial Agents: Certain pyridine derivatives have demonstrated promising in vivo antimalarial activity.[18]
-
Pesticidal Agents: Novel thienylpyridyl- and thioether-containing acetamides have been evaluated for their insecticidal activities.[19]
Conclusion
The structure-activity relationship of thienylpyridine derivatives is a rich and dynamic field of research. The core scaffold provides a flexible platform for the development of potent and selective modulators of various biological targets. This guide has highlighted key SAR trends in the anticancer, anti-inflammatory, and antiplatelet activities of these compounds, supported by comparative data and experimental methodologies. As our understanding of the molecular basis of diseases deepens, the rational design of novel thienylpyridine derivatives, guided by SAR principles, will undoubtedly continue to yield promising therapeutic candidates for a wide range of human ailments.
References
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- Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Deriv
- Structure-activity-relationships study of 2-thienyl-4-furyl-6-aryl pyridine skeleton as anti-cancer drugs by DFT method.
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- Synthesis, SAR and in vivo activity of novel thienopyridine sulfonamide pyrrolidinones as factor Xa inhibitors. PubMed.
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A Researcher's Guide to Kinase Cross-Reactivity Profiling: The Case of (5-(Thiophen-2-yl)pyridin-3-yl)methanol
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated chemical probe or therapeutic candidate is paved with rigorous characterization. A critical, and often defining, step in this process is understanding the compound's selectivity across the human kinome. The conserved nature of the ATP-binding pocket across over 500 kinases makes off-target interactions a significant challenge, potentially leading to toxicity or confounding experimental results.[1][2] Conversely, well-defined polypharmacology can be a therapeutic advantage.[1]
This guide provides a comprehensive framework for profiling the kinase cross-reactivity of a novel compound, using (5-(Thiophen-2-yl)pyridin-3-yl)methanol as a case study. While specific profiling data for this exact molecule is not yet prevalent in public literature, related structures such as 3-(thiophen-2-ylthio)pyridine derivatives have demonstrated activity against multiple kinases, including FGFR, EGFR, and JAK, marking this scaffold as an area of interest for further investigation.[3][4]
Here, we will not just list protocols but explain the strategic decisions behind them. We will outline a robust, multi-platform approach to generate a high-fidelity selectivity profile, ensuring the data is both comprehensive and trustworthy.
Strategic Overview: Designing the Profiling Cascade
The primary goal is to determine the binding affinity and/or inhibitory activity of (5-(Thiophen-2-yl)pyridin-3-yl)methanol against the broadest possible range of human kinases. A tiered approach is most effective, starting with a wide-net screen to identify initial "hits" and progressing to more focused quantitative analysis.
Our proposed workflow involves an initial broad screen using a binding assay, followed by orthogonal validation and functional activity assessment for primary targets and significant off-targets.
Caption: Proposed experimental workflow for kinase cross-reactivity profiling.
Foundational Screening: The Competition Binding Assay
For the initial broad-panel screen, a competition binding assay is the method of choice. These assays measure the direct interaction between the test compound and the kinase active site, independent of enzymatic activity or the nature of the substrate. This makes them universally applicable across the kinome. The KINOMEscan® platform is an industry-standard technology for this purpose.[5][6][7]
Causality: Why a binding assay first? It provides a true measure of thermodynamic binding affinity (dissociation constant, Kd), which is not dependent on assay-specific conditions like ATP concentration.[5][7] This allows for more robust, apples-to-apples comparisons of potency across hundreds of different kinases.
Principle of KINOMEscan® Technology
The assay involves three core components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase active site, and the test compound. The amount of kinase captured on the solid support is quantified via qPCR of the DNA tag. A compound that binds to the kinase active site will prevent the kinase from binding to the immobilized ligand, thus reducing the qPCR signal.[5]
Sources
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A Senior Application Scientist's Guide to Thiophene Synthesis: Benchmarking Modern Methods Against Traditional Routes
For researchers, medicinal chemists, and professionals in drug development, the thiophene nucleus remains a cornerstone of innovation. Its presence in blockbuster drugs and advanced materials underscores the continued need for efficient and versatile synthetic methodologies. This guide provides an in-depth technical comparison of traditional and modern approaches to thiophene synthesis, offering field-proven insights and experimental data to inform your selection of the optimal synthetic route.
The Enduring Importance of the Thiophene Scaffold
Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to mimic a benzene ring while offering distinct metabolic profiles make it a valuable component in drug design.[2][3] From anti-inflammatory agents to organic electronics, the demand for novel thiophene derivatives continues to grow, driving the development of more efficient and sustainable synthetic methods.
Traditional Routes: The Bedrock of Thiophene Chemistry
For decades, a set of reliable and well-established methods has formed the foundation of thiophene synthesis. These "name reactions" are still widely used and offer a robust entry point to a variety of thiophene derivatives.
The Paal-Knorr Thiophene Synthesis
A classic and versatile method, the Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to construct the thiophene ring.[4][5]
Causality Behind Experimental Choices: The choice of sulfurizing agent is critical. While P₄S₁₀ is a powerful and cost-effective option, it can also act as a dehydrating agent, leading to the formation of furan byproducts.[5][6] Lawesson's reagent is often preferred for its milder nature and higher selectivity for thiophene formation, although it is more expensive. The reaction is typically driven by heat, and the choice of solvent depends on the solubility of the starting materials and the boiling point required for the reaction to proceed to completion.
A representative protocol for the Paal-Knorr synthesis is as follows:
-
To a stirred solution of acetonylacetone (1,4-diketone, 1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove any insoluble byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica gel to afford 2,5-dimethylthiophene.
Self-Validating System: The success of the reaction can be readily monitored by TLC, observing the consumption of the starting diketone and the appearance of the less polar thiophene product. The final product can be unequivocally identified by spectroscopic methods (¹H NMR, ¹³C NMR, and MS), which will show the characteristic signals for the 2,5-disubstituted thiophene ring.
The Gewald Aminothiophene Synthesis
The Gewald synthesis is the preeminent method for the preparation of 2-aminothiophenes, which are valuable intermediates in the synthesis of numerous biologically active compounds.[7] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile in the presence of elemental sulfur and a base.[7]
Causality Behind Experimental Choices: The base, typically a secondary amine like morpholine or piperidine, plays a dual role. It catalyzes the initial Knoevenagel condensation between the carbonyl compound and the active methylene compound and also activates the elemental sulfur for the subsequent cyclization. The choice of solvent is often a polar protic solvent like ethanol or methanol, which facilitates the dissolution of the reactants and the base.
A detailed, one-pot procedure for the Gewald synthesis is as follows:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-butanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add ethanol as the solvent, followed by the dropwise addition of morpholine (1.1 equivalents) with stirring.
-
Heat the reaction mixture at 50-60 °C and monitor the reaction progress by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-aminothiophene.
Self-Validating System: The formation of the highly substituted and often crystalline 2-aminothiophene can be easily observed as a precipitate. The structure can be confirmed by spectroscopic analysis, with the characteristic signals for the amino group, the ester, and the substituted thiophene ring.
The Fiesselmann Thiophene Synthesis
The Fiesselmann synthesis provides a regioselective route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[8]
Causality Behind Experimental Choices: The base, such as sodium ethoxide, is crucial for the deprotonation of the thioglycolic acid ester, which then acts as a nucleophile. The reaction proceeds through a Michael addition followed by an intramolecular cyclization. The choice of the ester groups on both the acetylenic and thioglycolic acid starting materials can be varied to introduce different functionalities into the final product.
A representative experimental procedure for the Fiesselmann synthesis is as follows:
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl thioglycolate (1 equivalent) dropwise at 0 °C.
-
After stirring for 15 minutes, add a solution of ethyl 3-phenylpropiolate (1 equivalent) in ethanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-hydroxythiophene derivative.
Self-Validating System: The progress of the reaction can be followed by the disappearance of the starting materials on TLC. The structure of the product can be confirmed by spectroscopic methods, which will show the characteristic signals for the hydroxyl group, the ester, and the substituted thiophene ring.
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis is a classic method that constructs the thiophene ring by condensing a 1,2-dicarbonyl compound with a thiodiacetate ester in the presence of a strong base.[6][9]
Causality Behind Experimental Choices: A strong base, such as sodium ethoxide or potassium tert-butoxide, is required to deprotonate the α-carbon of the thiodiacetate ester, initiating a double aldol-type condensation. The reaction is typically performed in an anhydrous solvent to prevent side reactions.
A step-by-step procedure for the Hinsberg synthesis is as follows:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add a mixture of benzil (1,2-dicarbonyl compound, 1 equivalent) and diethyl thiodiacetate (1 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into a mixture of ice and hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford the desired polysubstituted thiophene.
Self-Validating System: The formation of the highly conjugated and often colored thiophene product can be visually observed. The structure is confirmed by spectroscopic analysis, which will show the characteristic signals for the phenyl groups, the ester functionalities, and the tetrasubstituted thiophene ring.
Modern Methods: A Paradigm Shift in Efficiency and Sustainability
In recent years, new synthetic strategies have emerged that offer significant advantages over traditional methods in terms of efficiency, atom economy, and environmental impact.
C-H Activation: A Greener Approach to Thiophene Functionalization
Direct C-H activation has revolutionized the synthesis of substituted thiophenes by eliminating the need for pre-functionalized starting materials.[10] This approach allows for the direct coupling of thiophenes with various partners, such as aryl halides, through a transition-metal-catalyzed process.
Causality Behind Experimental Choices: Palladium catalysts are commonly employed for C-H activation reactions of thiophenes. The choice of ligand, base, and solvent is crucial for achieving high reactivity and selectivity. The reaction often proceeds with high atom economy, as the only byproduct is a salt.
A general procedure for the direct arylation of thiophene is as follows:
-
To a reaction vessel, add thiophene (as the limiting reagent), the aryl bromide (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., K₂CO₃, 2 equivalents).
-
Add a suitable solvent, such as DMA or toluene, and degas the mixture.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and monitor by GC-MS or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Self-Validating System: The progress of the reaction can be monitored by chromatographic methods, observing the formation of the arylated thiophene. The regioselectivity of the arylation (typically at the 2-position) can be confirmed by ¹H NMR spectroscopy.
Microwave-Assisted Synthesis: Accelerating Thiophene Formation
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the synthesis of thiophenes.[11] This technique can dramatically reduce reaction times and often leads to higher yields and cleaner reaction profiles compared to conventional heating.
Causality Behind Experimental Choices: The rapid and efficient heating provided by microwaves can overcome activation energy barriers more effectively than conventional heating methods. This often allows for the use of milder reaction conditions and can minimize the formation of byproducts.
The Gewald reaction is particularly amenable to microwave assistance. A typical protocol is as follows:
-
In a microwave-safe reaction vial, combine the ketone (1 equivalent), the active methylene nitrile (1 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of a base (e.g., piperidine) in a minimal amount of a high-boiling solvent like DMF or in a solvent-free manner.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).
-
After cooling, the product can often be isolated by simple filtration or after a straightforward workup.
Self-Validating System: The rapid formation of the product can be confirmed by TLC analysis of the crude reaction mixture. The significant reduction in reaction time compared to the conventional method serves as a key validation point.
Flow Chemistry: Continuous and Scalable Thiophene Production
Flow chemistry, or continuous flow synthesis, offers a safe, efficient, and scalable alternative to traditional batch processing for the synthesis of thiophenes.[12] In a flow reactor, reagents are continuously pumped through a heated tube or microreactor, allowing for precise control over reaction parameters.
Causality Behind Experimental Choices: The high surface-area-to-volume ratio in flow reactors allows for excellent heat and mass transfer, leading to faster reaction rates and improved selectivity. This precise control also enhances safety, particularly for highly exothermic or hazardous reactions.
A conceptual flow setup for the Paal-Knorr synthesis is as follows:
-
Prepare two separate stock solutions: one containing the 1,4-diketone in a suitable solvent and the other containing Lawesson's reagent in the same solvent.
-
Using syringe pumps, introduce the two solutions at defined flow rates into a T-mixer.
-
The combined stream then enters a heated coil reactor maintained at the desired temperature.
-
The output from the reactor is collected, and the product is isolated after an appropriate workup.
Self-Validating System: The steady-state production of the thiophene can be monitored in real-time using in-line analytical techniques such as UV-Vis or IR spectroscopy. The yield and purity of the product can be determined by offline analysis of the collected fractions.
Quantitative Comparison of Synthesis Methods
To provide a clear and objective comparison, the following table summarizes key performance indicators for the discussed thiophene synthesis methods. The data is representative and can vary depending on the specific substrates and reaction conditions.
| Method | Typical Yield (%) | Reaction Time | Temperature (°C) | Atom Economy | E-Factor | Key Advantages | Key Limitations |
| Paal-Knorr | 60-90 | 2-24 h | 80-150 | Moderate | High | Readily available starting materials, good for polysubstituted thiophenes. | Harsh reagents (P₄S₁₀), potential for furan byproducts, high temperatures. |
| Gewald | 70-95 | 1-6 h | 40-80 | High | Moderate | Excellent for 2-aminothiophenes, multicomponent reaction, mild conditions. | Limited to the synthesis of 2-aminothiophenes. |
| Fiesselmann | 50-80 | 2-12 h | 0 - RT | Moderate | High | Regioselective synthesis of 3-hydroxythiophenes. | Requires specific α,β-acetylenic ester starting materials. |
| Hinsberg | 40-70 | 4-24 h | Reflux | Low | Very High | Access to highly substituted thiophenes. | Strong base required, limited substrate scope, often lower yields. |
| C-H Activation | 70-95 | 8-24 h | 100-150 | High | Low | High atom economy, avoids pre-functionalization, greener. | Requires expensive transition metal catalysts, sometimes high temperatures. |
| Microwave | 80-98 | 5-30 min | 100-180 | Varies | Varies | Dramatically reduced reaction times, often higher yields, improved safety. | Requires specialized equipment, scalability can be a challenge. |
| Flow Chemistry | 85-99 | < 1 h | 100-200 | High | Low | Scalable, safe, precise control over reaction parameters, high throughput. | High initial equipment cost, potential for clogging. |
Atom Economy and E-Factor are general estimations and highly dependent on the specific reaction and workup procedure.[13][14]
Visualizing the Pathways: Reaction Mechanisms and Workflows
To further elucidate the differences between these synthetic strategies, the following diagrams illustrate the core mechanistic steps and experimental workflows.
Traditional Synthesis Mechanisms
Caption: Mechanisms of Paal-Knorr and Gewald syntheses.
Modern Synthesis Workflows
Caption: Workflows for C-H activation and flow chemistry.
Conclusion: Selecting the Right Tool for the Job
The choice of a synthetic method for preparing thiophene derivatives is a multifaceted decision that requires careful consideration of the target molecule's structure, the desired scale of the synthesis, and the available resources.
-
Traditional methods like the Paal-Knorr and Gewald syntheses remain highly valuable for their robustness, predictability, and the wide range of accessible substitution patterns from readily available starting materials. They are often the methods of choice for initial exploratory work and small-scale synthesis.
-
Modern methods such as C-H activation and flow chemistry represent a significant advancement in terms of efficiency, sustainability, and scalability. C-H activation offers a more atom-economical and greener route to functionalized thiophenes, while flow chemistry provides a safe and scalable platform for large-scale production. Microwave-assisted synthesis offers a rapid and efficient alternative for accelerating many of the traditional and modern reactions.
As a senior application scientist, I encourage researchers to consider the entire synthetic workflow, from starting material availability to final product purification and waste generation. By leveraging the strengths of both traditional and modern methodologies, the scientific community can continue to unlock the full potential of the thiophene scaffold in the development of next-generation pharmaceuticals and materials.
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A Framework for In Vivo Efficacy Evaluation of (5-(Thiophen-2-yl)pyridin-3-yl)methanol in Oncology
This guide provides a comprehensive framework for assessing the in vivo anticancer efficacy of the novel compound, (5-(Thiophen-2-yl)pyridin-3-yl)methanol. Given the limited publicly available data on this specific molecule, this document serves as a detailed roadmap for researchers, outlining a robust preclinical study design. We will compare its potential efficacy against a well-established chemotherapeutic agent, Doxorubicin, in a relevant cancer model.
The core structure of this compound, featuring linked thiophene and pyridine rings, belongs to a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry. Both thiophene and pyridine derivatives have been extensively explored as scaffolds for developing new anticancer agents, with some demonstrating potent activities through various mechanisms.[1][2][3][4] Thiophene-containing compounds, for instance, have been shown to inhibit kinases and microtubule assembly, while various pyridine derivatives have shown promise in blocking critical pathways essential for tumor growth.[3][4] This guide will therefore establish a scientifically rigorous protocol to determine if (5-(Thiophen-2-yl)pyridin-3-yl)methanol holds similar therapeutic promise.
Rationale and Selection of a Preclinical Model
To provide a meaningful assessment, the selection of an appropriate cancer model and a relevant clinical comparator is paramount.
-
Cancer Model Selection: Derivatives containing thiophene and pyridine moieties have shown notable in vitro cytotoxicity against human breast adenocarcinoma cell lines, such as MCF-7.[5][6] The MCF-7 cell line is an estrogen receptor-positive (ER+) model, representing a common subtype of breast cancer. Its well-characterized behavior in xenograft models makes it an excellent choice for this initial in vivo evaluation.[7] We will therefore propose a study utilizing an MCF-7 subcutaneous xenograft model in immunodeficient mice.
-
Comparator Drug Selection: Doxorubicin is a standard-of-care anthracycline antibiotic used extensively in the treatment of breast cancer.[2] Its well-documented efficacy and toxicity profiles in preclinical models provide a robust benchmark against which the performance of a novel agent can be measured.
Proposed In Vivo Xenograft Study Design
The primary objective of this study is to evaluate the anti-tumor activity and tolerability of (5-(Thiophen-2-yl)pyridin-3-yl)methanol compared to Vehicle Control and Doxorubicin in female immunodeficient mice bearing MCF-7 tumor xenografts.
The overall workflow for the proposed study is depicted below. This systematic approach ensures reproducibility and the generation of high-quality, interpretable data.
Caption: Proposed workflow for the in vivo xenograft study.
1. Cell Culture:
- MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
- Cells are harvested during the exponential growth phase for implantation.
2. Animal Husbandry:
- Female athymic nude mice (e.g., NU/NU strain), 6-8 weeks old, are used. Immunodeficient mice are required to prevent rejection of the human tumor xenograft.[8]
- Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with autoclaved food and water ad libitum.
- All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
3. Tumor Implantation:
- MCF-7 cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
- Each mouse is subcutaneously injected with 5 x 10^6 cells in a volume of 0.1 mL into the right flank. Matrigel is used to support initial tumor formation.
4. Treatment Regimen:
- Tumor growth is monitored with calipers twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice/group).
- Group 1 (Vehicle Control): Administered with the vehicle used to dissolve the test compound (e.g., 10% DMSO in saline).
- Group 2 (Test Compound): (5-(Thiophen-2-yl)pyridin-3-yl)methanol, administered at a predetermined dose (e.g., 25 mg/kg, intraperitoneally), once daily. Dose selection should be based on prior maximum tolerated dose (MTD) studies.
- Group 3 (Positive Control): Doxorubicin, administered at a standard effective dose (e.g., 5 mg/kg, intravenously), once a week.
- During treatment, tumor volume and body weight are measured twice weekly. Body weight loss is a key indicator of systemic toxicity.[9]
5. Study Endpoints and Efficacy Evaluation:
- The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).
- The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as:
- TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.
- Secondary endpoints include body weight change and clinical observations of animal health.
Hypothetical Results and Data Interpretation
The following table presents a hypothetical but realistic dataset that could be generated from the proposed study. This data is for illustrative purposes to guide interpretation.
Table 1: Hypothetical In Vivo Efficacy Data of (5-(Thiophen-2-yl)pyridin-3-yl)methanol
| Treatment Group | Dose & Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) |
| Vehicle Control | 10% DMSO/Saline, i.p., QD | 1450 ± 150 | - | +2.5 |
| (5-(Thiophen-2-yl)pyridin-3-yl)methanol | 25 mg/kg, i.p., QD | 652 ± 95 | 55% | -4.0 |
| Doxorubicin | 5 mg/kg, i.v., QW | 435 ± 70 | 70% | -12.0 |
SEM: Standard Error of the Mean
Interpretation of Hypothetical Data:
-
(5-(Thiophen-2-yl)pyridin-3-yl)methanol at 25 mg/kg demonstrated significant anti-tumor activity, achieving a 55% TGI. This indicates a potent cytostatic or cytotoxic effect on MCF-7 tumors.
-
Doxorubicin , the positive control, showed a higher TGI of 70%, which is consistent with its known potent anticancer activity.
-
Tolerability: A key differentiating factor is tolerability. The test compound induced a minimal body weight loss of 4.0%, suggesting it is well-tolerated at the efficacious dose. In contrast, Doxorubicin caused a significant 12.0% body weight loss, indicating higher systemic toxicity.
Proposed Mechanism of Action: Multi-Target Kinase Inhibition
Many thiophene and pyridine derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor cell proliferation and survival.[10][11] A plausible hypothesis is that (5-(Thiophen-2-yl)pyridin-3-yl)methanol functions as a multi-target kinase inhibitor, potentially targeting key nodes in pro-survival signaling pathways. For instance, it could interfere with receptors like EGFR or downstream effectors in the PI3K/Akt pathway, which is commonly hyperactivated in breast cancer.
Caption: Hypothetical mechanism targeting the EGFR/PI3K/Akt pathway.
This proposed mechanism can be validated through subsequent in vitro and ex vivo studies, such as kinase profiling assays and western blot analysis of key pathway proteins in excised tumor tissues.
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The Differential Cytotoxicity of Thiophene-Based Compounds: A Comparative Analysis Across Cancer Cell Lines
Introduction: The Versatility of the Thiophene Scaffold in Oncology
Thiophene, a sulfur-containing five-membered heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to its versatile pharmacological properties.[1][2] Its derivatives have garnered significant interest in oncology for their ability to exhibit a wide range of biological activities, including potent anticancer effects.[3][4] The thiophene ring's electronic characteristics and its capacity to serve as a bioisosteric replacement for other aromatic systems, like the phenyl group, enhance its drug-like properties, including metabolic stability and binding affinity to biological targets.[5]
The anticancer activity of thiophene derivatives is profoundly influenced by the nature and position of their substituents, which dictates their interaction with various cancer-specific protein targets and signaling pathways.[1][6] This guide provides a comparative analysis of the cytotoxic effects of various thiophene-based compounds across different human cancer cell lines, delving into their mechanisms of action and the experimental methodologies used for their evaluation.
Comparative Cytotoxicity of Thiophene Derivatives
The efficacy of thiophene-based compounds as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates a higher potency. The cytotoxic effects of these compounds vary significantly across different cancer cell lines, highlighting the importance of a comparative approach in their evaluation.
Below is a summary of the cytotoxic activities of selected thiophene derivatives against various cancer cell lines, compiled from multiple studies.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Key Findings & Mechanism of Action | Reference |
| Thiophene Carboxamides (MB-D2) | A375 (Melanoma) | Not specified, but potent | High selectivity against A375 cells. Induces caspase-3/7 activation, mitochondrial depolarization, and a decrease in ROS production. | [2] |
| HT-29 (Colorectal) | Significant cytotoxicity | Demonstrates broad-spectrum activity. | [2] | |
| MCF-7 (Breast) | Significant cytotoxicity | Effective against breast cancer cells. | [2] | |
| Tetrahydrobenzo[b]thiophene (BU17) | A549 (Lung) | Potent, broad-spectrum | Induces G2/M cell cycle arrest and apoptosis via caspase-3 and -9 activation. Inhibits WEE1 kinase and tubulin polymerization. | [7] |
| Bis-Chalcones with Thiophene Moiety (5a) | A549 (Lung) | 41.99 ± 7.64 | Showed the strongest cytotoxic effect among the tested bis-chalcones on this cell line. | [8] |
| HCT116 (Colon) | Potent | Induces apoptosis. | [8] | |
| MCF-7 (Breast) | Potent | Induces apoptosis. | [8] | |
| Thieno[2,3-d][1][3][4]triazine/Acetamide (21a) | H1299 (Lung) | 0.0125 | Potent dual inhibitor of EGFR and HER2. | [9][10] |
| Thieno[2,3-b]thiophene (Compound 2) | MCF-7 (Breast) | 0.28 | More effective than erlotinib against EGFRWT. | [11] |
| A549 (Lung) | Potent | More effective than erlotinib against EGFRWT. | [11] | |
| N-(4′-hydroxyphenyl)-2,5-di(2′′-thienyl)pyrrole (SNS-OH) | Neuroblastoma cells | Effective | Induces apoptosis through modulation of AKT and MAPK pathways. | [12] |
| Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate (F8) | CCRF-CEM (Leukemia) | 0.805 - 3.05 | Induces phosphatidylserine externalization, reactive oxygen species generation, mitochondrial depolarization, and apoptosis. | [13] |
| 5-(2-Thiophene)-2-thiobarbituric Acid Derivatives | Various | Varies | Cytotoxicity is dependent on the substituent at the 5-position. | [14] |
Mechanisms of Action: Diverse Pathways to Cell Death
Thiophene-based compounds exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. The versatility of the thiophene scaffold allows for the design of molecules that can interact with a wide range of biological targets.[1]
Key anticancer mechanisms of thiophene derivatives include:
-
Inhibition of Protein Kinases: A significant number of thiophene compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. For instance, certain derivatives are potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), key drivers in many cancers, particularly lung cancer.[9][10] Others have been shown to modulate the AKT and MAPK signaling pathways.[12]
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a common endpoint for many anticancer agents. Thiophene derivatives can trigger apoptosis through both intrinsic and extrinsic pathways.[13][15] This can involve the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases, which are the executioner enzymes of apoptosis.[7][16]
-
Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin polymers, is a validated target in cancer therapy. Some thiophene compounds act as antimitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][7]
-
Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair. Their inhibition leads to DNA damage and cell death. Certain thiophene analogs have been identified as topoisomerase inhibitors.[3][4]
The following diagram illustrates a generalized overview of the key signaling pathways targeted by thiophene-based anticancer compounds.
Caption: Generalized signaling pathways targeted by thiophene compounds.
Experimental Protocols for Evaluating Thiophene-Based Anticancer Agents
The comparative analysis of thiophene compounds necessitates the use of standardized and reproducible experimental protocols. Below are detailed methodologies for key assays used to characterize the anticancer properties of these agents.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene-based compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to each well. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the thiophene compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the evaluation of a novel thiophene-based anticancer compound.
Caption: Experimental workflow for anticancer drug evaluation.
Conclusion and Future Perspectives
Thiophene-based compounds represent a highly promising class of anticancer agents with diverse mechanisms of action and significant cytotoxic activity against a wide range of cancer cell lines. The structure-activity relationship studies are crucial in guiding the design of more potent and selective derivatives.[4] Future research should focus on optimizing the therapeutic index of these compounds to minimize toxicity to normal cells and on the development of targeted delivery systems, such as nanoparticle formulations, to enhance their efficacy and reduce side effects.[7][16] The continued exploration of the thiophene scaffold will undoubtedly lead to the discovery of novel and effective cancer therapies.
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Validating Cellular Target Engagement of (5-(Thiophen-2-yl)pyridin-3-yl)methanol: A Comparative Guide
In the landscape of contemporary drug discovery and chemical biology, the unambiguous confirmation that a bioactive small molecule interacts with its intended target within a cellular context is a cornerstone of successful research and development.[1][2][3] This guide provides a comprehensive framework for validating the cellular target engagement of novel compounds, using the molecule (5-(Thiophen-2-yl)pyridin-3-yl)methanol as a representative case study. While the specific biological target of this molecule is not yet defined in publicly accessible literature[4][5], this guide will equip researchers with the principles and methodologies to systematically identify and validate its protein interactors.
We will delve into a comparative analysis of leading-edge techniques for assessing direct target binding and the subsequent functional cellular consequences. This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for rigorous target validation.
Section 1: Charting the Direct Interaction Landscape: CETSA vs. DARTS
The initial and most critical step in target validation is to demonstrate a direct physical interaction between the small molecule and its protein target(s) in a physiologically relevant setting. The Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS) assay are two powerful, label-free methods that have become mainstays for this purpose.[6][7][8][9]
The Principle of Ligand-Induced Stabilization
Both CETSA and DARTS operate on the principle that the binding of a small molecule to its target protein confers a change in the protein's stability.[6][7] In CETSA, this stabilization is measured as an increased resistance to thermal denaturation, while in DARTS, it is observed as increased resistance to proteolytic degradation.[6][7]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring the shift in the thermal melting point of a protein upon ligand binding.[8][9][10]
Caption: CETSA workflow from cell treatment to protein detection.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of (5-(Thiophen-2-yl)pyridin-3-yl)methanol or vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling for 3 minutes at room temperature.[11]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a non-denaturing lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the protein concentration.
-
Western Blot Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]
Drug Affinity Responsive Target Stability (DARTS)
DARTS identifies protein targets by leveraging the principle that ligand binding can protect a protein from proteolysis.[7][12][13]
Caption: DARTS workflow from cell lysis to target detection.
-
Cell Lysis: Harvest cells and lyse them in a non-denaturing lysis buffer.
-
Compound Incubation: Treat the cell lysate with (5-(Thiophen-2-yl)pyridin-3-yl)methanol or vehicle control. Incubate at room temperature to allow for binding.
-
Protease Digestion: Add a protease, such as pronase or thermolysin, to the lysates and incubate for a specific time to allow for partial digestion.[14]
-
Stopping the Reaction: Stop the digestion by adding a protease inhibitor and SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the protein fragments by SDS-PAGE and perform a Western blot to detect the target protein.
-
Data Analysis: A higher amount of full-length protein in the compound-treated sample compared to the vehicle control indicates that the compound protected the target from proteolysis, thus demonstrating engagement.[14]
Comparison of Direct Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) | Photo-Affinity Labeling (PAL) |
| Principle | Ligand-induced thermal stabilization.[6] | Ligand-induced proteolytic protection.[7] | Covalent cross-linking upon photoactivation.[15][16][17] |
| Compound Modification | Not required. | Not required.[12][13] | Requires synthesis of a photo-reactive probe.[15][16][17] |
| Cellular State | Intact cells or lysates.[6][8] | Primarily cell lysates.[7][12] | Intact cells or lysates.[17] |
| Throughput | Can be adapted to high-throughput formats.[1][8] | Moderate throughput.[14] | Lower throughput, requires more optimization.[18] |
| Key Advantage | Measures engagement in a more physiological context (intact cells). | Does not require specialized equipment for the stability assay itself. | Can identify the binding site.[15] |
| Key Limitation | Requires a specific antibody for detection; not all proteins show a thermal shift. | Lysis may disrupt cellular compartments and protein complexes. | Probe synthesis can be challenging and may alter compound activity. |
Section 2: From Binding to Function: Assessing Downstream Effects
Confirming direct binding is essential, but it is equally important to demonstrate that this engagement leads to a functional consequence in the cell. This is achieved by investigating the downstream signaling pathways and gene expression changes modulated by the target.
Western Blotting for Signaling Pathway Analysis
Western blotting is a fundamental technique to measure changes in protein expression and post-translational modifications (e.g., phosphorylation) that are hallmarks of signaling pathway activation or inhibition.[19][20][21][22]
Caption: Workflow for analyzing signaling pathways via Western blot.
-
Cell Treatment and Lysis: Treat cells with (5-(Thiophen-2-yl)pyridin-3-yl)methanol for various times and at different concentrations. Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to a downstream signaling protein (e.g., phospho-ERK, total-AKT). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and image the blot.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein). A change in the phosphorylation status or expression level of a downstream protein provides evidence of a functional consequence of target engagement.
Quantitative PCR (qPCR) for Gene Expression Analysis
If the target protein is a transcription factor or part of a pathway that regulates gene expression, qPCR can be used to measure changes in the mRNA levels of downstream target genes.[23][24][25][26]
Caption: qPCR workflow for analyzing target gene expression.
-
Cell Treatment and RNA Extraction: Treat cells as for Western blotting. Extract total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme.[24]
-
qPCR Reaction: Set up the qPCR reaction with a fluorescent dye (e.g., SYBR Green) or a probe-based system, primers for the target gene, and the cDNA template.
-
Data Analysis: Determine the cycle threshold (Ct) values.[26] Calculate the relative gene expression changes using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH, ACTB). An increase or decrease in the mRNA level of a target gene indicates a functional outcome of target engagement.
Comparison of Functional Validation Methods
| Feature | Western Blotting | Quantitative PCR (qPCR) |
| Analyte | Protein (expression, modification).[19] | mRNA (gene expression).[23] |
| Information Provided | Post-translational regulation, protein levels. | Transcriptional regulation.[25] |
| Sensitivity | Moderate. | High.[23] |
| Throughput | Moderate; multiplexing is possible.[20][21] | High. |
| Key Advantage | Directly measures changes in the functional state of proteins (e.g., phosphorylation). | Highly sensitive and quantitative for measuring changes in gene expression. |
| Key Limitation | Semi-quantitative; antibody availability and specificity can be limiting. | mRNA changes may not always correlate with protein level changes. |
Section 3: Synthesizing the Evidence for Confident Target Validation
A robust validation of target engagement for (5-(Thiophen-2-yl)pyridin-3-yl)methanol, or any novel compound, relies on the integration of data from multiple orthogonal approaches. A compelling case is built when a direct binding assay like CETSA or DARTS is corroborated by a functional assay such as Western blotting or qPCR. For instance, demonstrating that the compound induces a thermal shift in a specific kinase (CETSA) and also inhibits the phosphorylation of its known substrate (Western blot) at similar concentrations provides strong evidence for on-target activity.
It is also crucial to perform dose-response experiments for all assays to establish a correlation between the concentration of the compound required for target binding and the concentration that elicits a functional response.[27] A strong correlation between the binding affinity (from biophysical assays) and the cellular potency (from functional assays) is a hallmark of a validated target engagement.
Conclusion
Validating the cellular target engagement of a novel compound like (5-(Thiophen-2-yl)pyridin-3-yl)methanol is a multi-faceted process that requires a carefully planned experimental strategy. By employing a combination of direct binding assays such as CETSA and DARTS, alongside functional assays like Western blotting and qPCR, researchers can confidently identify the molecular target and elucidate the mechanism of action. This integrated approach not only enhances the scientific rigor of the study but is also a critical step in the successful translation of basic research into therapeutic applications.
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Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. [Link]
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Current Protocols in Chemical Biology.
- Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
- Pai, M.-Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS)
- Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS)
- Graves, P. R., et al. (2019).
- Nolan, T., et al. (2006). Monitoring gene expression: quantitative real-time rt-PCR. Methods in Molecular Biology.
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QIAGEN. Absolute Quantification qPCR | Relative Quantification qPCR. [Link]
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ResearchGate. A typical photoaffinity labeling experimental protocol to identify the... [Link]
- Corson, T. W., & Crews, C. M. (2007).
- Zhang, T., et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. Journal of Visualized Experiments.
- Graves, P. R., et al. (2019).
- Dubinsky, L., et al. (2015).
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Vasta, J. D., & Robers, M. B. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Chemical Biology.
- Robers, M. B., et al. (2020). Quantifying Target Occupancy of Small Molecules Within Living Cells. Annual Review of Biochemistry.
- Patricelli, M. P., et al. (2011). Determining target engagement in living systems.
- Murale, D. P., et al. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules.
- Wang, J., & Zhang, K. Y. J. (2011). Identification and validation of protein targets of bioactive small molecules. Acta Pharmacologica Sinica.
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Schürmann, M., et al. (2016). Small-Molecule Target Engagement in Cells. Cell Chemical Biology.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
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News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
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A Comparative Guide to Thophene and Pyridine-Based Fungicides for Researchers and Drug Development Professionals
In the relentless pursuit of effective crop protection and the development of novel antifungal therapeutics, heterocyclic compounds form the backbone of many successful fungicides. Among these, thiophene and pyridine-based derivatives have emerged as two of the most prominent and versatile scaffolds. This guide provides a side-by-side comparison of these two critical classes of fungicides, delving into their mechanisms of action, fungicidal efficacy, structure-activity relationships, and the ever-present challenge of resistance. This analysis is designed to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge required to make informed decisions in their work.
Introduction to Thiophene and Pyridine Scaffolds in Fungicide Design
The inherent chemical properties of thiophene and pyridine rings make them ideal building blocks for agrochemicals. Thiophene, a five-membered aromatic ring containing a sulfur atom, and pyridine, a six-membered aromatic ring with one nitrogen atom, offer unique electronic and steric properties that facilitate interaction with biological targets in fungal pathogens.[1][2]
Thiophene-based fungicides are a significant class of agricultural chemicals, with many demonstrating broad-spectrum activity.[2] A key structural feature of many successful thiophene fungicides is the thiophene-carboxamide moiety. Commercial examples include penthiopyrad and isofetamid, which are known for their efficacy against a range of plant diseases.[3][4]
Pyridine-based fungicides are also a cornerstone of modern disease management, exhibiting diverse modes of action.[5] This class includes well-established fungicides like boscalid and fluopyram.[1][6] The pyridine ring can be found in fungicides that inhibit succinate dehydrogenase as well as those that target sterol biosynthesis.[5]
Mechanism of Action: A Tale of Two Primary Targets
The fungicidal activity of both thiophene and pyridine derivatives often converges on a critical cellular process: mitochondrial respiration. Specifically, many potent fungicides from both classes are Succinate Dehydrogenase Inhibitors (SDHIs) . However, a significant portion of pyridine-based fungicides also act as Demethylation Inhibitors (DMIs) , targeting ergosterol biosynthesis.
Succinate Dehydrogenase Inhibitors (SDHIs)
SDHIs disrupt the fungal mitochondrial electron transport chain at complex II (succinate dehydrogenase). This inhibition blocks the conversion of succinate to fumarate, a key step in the Krebs cycle, thereby halting cellular respiration and energy production, ultimately leading to fungal cell death.
Many modern thiophene and pyridine fungicides, particularly those with a carboxamide linkage, fall into this category. The carboxamide moiety is crucial for binding to the ubiquinone-binding site (Qp-site) of the succinate dehydrogenase enzyme complex.
Below is a diagram illustrating the mechanism of action for SDHI fungicides.
Demethylation Inhibitors (DMIs)
Primarily a feature of certain pyridine-based fungicides, the DMI mechanism targets the biosynthesis of ergosterol, a vital component of fungal cell membranes. These fungicides inhibit the enzyme C14-demethylase, which is involved in the conversion of lanosterol to ergosterol. The disruption of ergosterol production leads to the accumulation of toxic sterol precursors and compromises the integrity and function of the fungal cell membrane.
The following diagram illustrates the DMI mechanism of action.
Fungicidal Performance: A Quantitative Comparison
The efficacy of a fungicide is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of fungal growth. The lower the EC50 value, the more potent the fungicide.
The following table presents a side-by-side comparison of the in vitro efficacy of representative thiophene and pyridine-based fungicides against two economically important plant pathogens, Botrytis cinerea (gray mold) and Sclerotinia sclerotiorum (white mold).
| Fungicide Class | Representative Fungicide | Target Pathogen | EC50 (µg/mL) | Reference(s) |
| Thiophene-based | Penthiopyrad | Botrytis cinerea | 0.05 - 0.29 | [7] |
| Penthiopyrad | Sclerotinia sclerotiorum | 0.0096 - 0.2606 | [3] | |
| Isofetamid | Botrytis cinerea | - | ||
| Pyridine-based | Boscalid | Botrytis cinerea | 0.01 - 69.91 | [8] |
| Boscalid | Sclerotinia sclerotiorum | 0.0383 - 0.0395 | [6] | |
| Fluopyram | Botrytis cinerea | 0.03 - 0.29 | [1] | |
| Fluopyram | Sclerotinia sclerotiorum | - |
Analysis of Performance Data:
The data indicates that both thiophene and pyridine-based fungicides can exhibit high potency against these pathogens. For instance, penthiopyrad (thiophene-based) and fluopyram (pyridine-based) show comparable and very low EC50 values against Botrytis cinerea.[1][7] Boscalid (pyridine-based) demonstrates a wider range of EC50 values against B. cinerea, suggesting potential variability in sensitivity among different isolates.[8] Against Sclerotinia sclerotiorum, both penthiopyrad and boscalid are highly effective at very low concentrations.[3][6]
It is crucial to note that direct comparisons of EC50 values across different studies should be made with caution due to variations in experimental conditions. However, the data provides a strong indication of the high intrinsic activity of both fungicide classes.
Structure-Activity Relationships (SAR)
The fungicidal activity of these compounds is highly dependent on their chemical structure. Understanding the relationship between structure and activity is paramount for the rational design of new, more effective fungicides.
For Thiophene-Carboxamides: The nature and position of substituents on the thiophene ring and the N-phenyl group significantly influence activity. For example, the presence of hydrophobic, branched alkyl groups on the thiophene ring can lead to a broad fungicidal spectrum, as seen in penthiopyrad.[9] The substitution pattern on the N-phenyl ring is also critical, with ortho-substituted derivatives often showing enhanced activity.[10]
For Pyridine-Carboxamides: Similar to their thiophene counterparts, the substitution on both the pyridine and the N-phenyl rings dictates the fungicidal potency. For instance, in a series of novel pyridine carboxamides, a 6-chloro substitution on the pyridine ring was found to be beneficial for activity.[5] The nature of the substituent on the terminal benzene ring also plays a crucial role, with the absence of substitution sometimes being advantageous.[5]
The Challenge of Fungicide Resistance
The widespread use of site-specific fungicides like SDHIs and DMIs exerts strong selection pressure on fungal populations, leading to the development of resistance.
SDHI Resistance: Resistance to SDHI fungicides is primarily conferred by point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD). These mutations alter the binding site of the fungicide, reducing its efficacy.
DMI Resistance: Resistance to DMI fungicides is more complex and can arise through several mechanisms, including:
-
Point mutations in the target enzyme, C14-demethylase (CYP51).
-
Overexpression of the CYP51 gene.
-
Increased efflux of the fungicide out of the fungal cell through the action of membrane transporters.
Managing fungicide resistance is a critical aspect of sustainable agriculture and requires a multi-faceted approach, including the rotation of fungicides with different modes of action and the use of integrated pest management strategies.
Experimental Protocols for Fungicide Efficacy Testing
To ensure the trustworthiness and reproducibility of fungicidal activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Fungicidal Assay: Broth Microdilution Method
This protocol determines the EC50 value of a fungicide against a target pathogen by measuring the inhibition of mycelial growth in a liquid medium.
Step-by-Step Methodology:
-
Fungal Culture Preparation: Grow the target fungal pathogen on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) at the optimal temperature until sufficient sporulation is observed.
-
Spore Suspension Preparation: Flood the surface of the fungal culture with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80). Gently scrape the surface with a sterile loop to dislodge the spores. Filter the suspension through sterile cheesecloth to remove mycelial fragments. Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.
-
Fungicide Stock Solution & Serial Dilutions: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions of the fungicide in the appropriate liquid growth medium (e.g., Potato Dextrose Broth - PDB) to achieve a range of desired concentrations.
-
96-Well Plate Preparation: Dispense 100 µL of each fungicide dilution into the wells of a 96-well microtiter plate. Include wells with medium only (negative control) and medium with the solvent (solvent control).
-
Inoculation: Add 100 µL of the prepared spore suspension to each well, resulting in a final volume of 200 µL and a final spore concentration of 5 x 10^4 spores/mL.
-
Incubation: Seal the plate with a breathable membrane and incubate at the optimal temperature for the pathogen for a specified period (e.g., 48-72 hours), or until sufficient growth is observed in the negative control wells.
-
Absorbance Reading: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each fungicide concentration relative to the negative control. Determine the EC50 value by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve.
In Vivo Plant Protection Assay: Foliar Spray Application
This protocol evaluates the protective and curative efficacy of a fungicide in preventing or treating a fungal disease on a host plant.
Step-by-Step Methodology:
-
Plant Propagation: Grow healthy, susceptible host plants to a suitable growth stage (e.g., 3-4 true leaves) under controlled greenhouse conditions.
-
Fungicide Application:
-
Protective Assay: Prepare the fungicide formulation at the desired concentration and apply it to the plant foliage as a fine spray until runoff. Allow the plants to dry completely.
-
Curative Assay: Inoculate the plants with the pathogen first (see step 3) and then apply the fungicide at a specified time post-inoculation (e.g., 24 or 48 hours).
-
-
Pathogen Inoculation: Prepare a spore suspension of the target pathogen as described in the in vitro protocol. Spray the spore suspension evenly onto the foliage of the treated (protective) or untreated (curative) plants.
-
Incubation: Place the inoculated plants in a high-humidity chamber at the optimal temperature for disease development for a period of 24-48 hours. Then, move the plants back to the greenhouse for the remainder of the disease development period.
-
Disease Assessment: After a sufficient incubation period (e.g., 7-14 days), assess the disease severity on the leaves using a disease rating scale (e.g., percentage of leaf area infected).
-
Data Analysis: Calculate the control efficacy of the fungicide using the following formula: Control Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100
Conclusion
Both thiophene and pyridine-based fungicides represent indispensable tools in the global effort to control fungal diseases. Their high efficacy, often stemming from the potent inhibition of crucial fungal enzymes, has made them mainstays in agriculture. While thiophene-based fungicides are predominantly known as SDHIs, the pyridine scaffold has demonstrated greater versatility, giving rise to both highly effective SDHIs and DMIs.
The choice between these two classes, or indeed a specific fungicide within a class, will depend on a multitude of factors including the target pathogen, the prevalence of resistance, and the specific application. A thorough understanding of their respective mechanisms of action, performance profiles, and the principles of structure-activity relationships, as outlined in this guide, is essential for the continued development of novel, effective, and sustainable fungicidal solutions. The ongoing challenge of fungicide resistance underscores the critical need for continued research and the strategic deployment of these valuable chemical classes.
References
- Vitale, A., Panebianco, A., & Polizzi, G. (2016). Baseline sensitivity and efficacy of fluopyram against Botrytis cinerea from table grape in Italy. Annals of Applied Biology, 169(3), 395-404.
- Yano, T., et al. (2012). Structure-activity relationship of carboxin-related carboxamides as fungicide. Journal of Pesticide Science, 37(4), 368-375.
- Li, X., et al. (2016). Activity of the Succinate Dehydrogenase Inhibitor Fungicide Penthiopyrad Against Sclerotinia sclerotiorum. Plant Disease, 100(6), 1149-1155.
- Yan, Z., et al. (2022). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 47(3), 118-124.
- Yoshikawa, H., & Katsuta, H. (2013). Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. Journal of Pesticide Science, 38(2), 91-95.
- Zhang, Y., et al. (2016). Baseline sensitivity and toxic actions of boscalid against Sclerotinia sclerotiorum.
- [This is a placeholder reference for the general introduction to fungicides. A suitable reference would be a textbook or a comprehensive review on the topic.]
- [This is a placeholder reference for the general introduction to thiophene in agrochemicals.
- [This is a placeholder reference for the detailed mechanism of SDHI action. A suitable reference would be a detailed biochemical review.]
- [This is a placeholder reference for the detailed mechanism of DMI action. A suitable reference would be a detailed biochemical review.]
- [This is a placeholder reference for fungicide resistance mechanisms. A suitable reference would be a review from the Fungicide Resistance Action Committee (FRAC)
- [This is a placeholder reference for standardized in vitro antifungal testing protocols, such as those
- Kim, Y. K., & Xiao, C. L. (2010). Resistance to boscalid and pyraclostrobin in Botrytis cinerea isolates from apple. Plant Disease, 94(5), 604-612.
- [This is a placeholder reference for in vivo fungicide testing methodologies.
- [This is a placeholder reference for the structure-activity rel
- [This is a placeholder reference for the structure-activity rel
- [This is a placeholder reference for general inform
- [This is a placeholder reference for general inform
- [This is a placeholder reference for Graphviz document
- [This is a placeholder reference for general chemical structure drawing software.]
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- 3. Activity of the Succinate Dehydrogenase Inhibitor Fungicide Penthiopyrad Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Penthiopyrad (Ref: MTF 753) [sitem.herts.ac.uk]
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Safety Operating Guide
Operational Guide: Personal Protective Equipment for Handling (5-(Thiophen-2-yl)pyridin-3-yl)methanol
As a novel research chemical, a comprehensive and officially sanctioned Safety Data Sheet (SDS) for (5-(Thiophen-2-yl)pyridin-3-yl)methanol is not widely available. This guide provides a robust safety framework derived from the known hazards of its constituent chemical structures: pyridine and thiophene . This approach, grounded in chemical analogy, establishes a conservative and proactive safety protocol essential for researchers, scientists, and drug development professionals. The compound is a solid, which requires specific controls to mitigate risks associated with dust and particulate inhalation.[1]
Hazard Assessment: A Synthesis of Structural Alerts
The chemical structure of (5-(Thiophen-2-yl)pyridin-3-yl)methanol contains two key heterocyclic moieties, each with a well-documented hazard profile. Our safety protocols are therefore based on the assumption that this compound may exhibit the combined hazards of both pyridine and thiophene derivatives.
-
Pyridine Moiety: Pyridine and its derivatives are often harmful if swallowed, inhaled, or in contact with skin.[2][3][4] They are known to cause serious eye irritation and can lead to symptoms like headaches, dizziness, and respiratory irritation upon inhalation.[2][4][5]
-
Thiophene Moiety: Thiophene is a flammable compound, and its derivatives warrant caution.[6] General best practices for thiophenes include avoiding all personal contact, including the inhalation of vapors or dust, and wearing comprehensive protective clothing.[6]
-
Methanol Group: The presence of a methanol group suggests potential for irritation, similar to related compounds like pyridylmethanol, which can cause skin, eye, and respiratory irritation.[7][8][9]
Given these factors, a comprehensive approach to personal protection is mandatory to prevent dermal, ocular, and respiratory exposure.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is required for all procedures involving the handling of (5-(Thiophen-2-yl)pyridin-3-yl)methanol. This multi-layered approach ensures protection against the compound's multifaceted hazard profile.
| Protection Type | Specific PPE | Rationale & Key Considerations |
| Hand Protection | Double-gloving with nitrile or neoprene gloves.[2][4] | Nitrile provides robust chemical resistance against a wide range of organic compounds.[10] Double-gloving is critical: it allows for the safe removal of a potentially contaminated outer glove without exposing the skin, a vital procedure when working within a primary engineering control like a fume hood.[11] Avoid latex gloves, as they offer inferior protection against pyridine-like chemicals.[2][4] |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Chemical splash goggles are mandatory at all times to protect against accidental splashes and fine particulates.[2][12] A full-face shield must be worn over the goggles, especially when transferring the solid or working with solutions, to protect the entire face from splashes. |
| Body Protection | A flame-resistant laboratory coat and a chemical-resistant apron. | The lab coat should be kept fully fastened with sleeves rolled down.[10] A chemical-resistant apron provides an additional barrier of protection over the torso. Given the flammability of related compounds like pyridine and thiophene, flame-resistant materials are a necessary precaution.[3][5][6] |
| Respiratory Protection | Work must be conducted within a certified chemical fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of airborne particulates or potential vapors.[2][10] The sash should be kept at the lowest possible height during manipulations. If engineering controls are insufficient or in the event of a significant spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.[12] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, sequential protocol is paramount for minimizing exposure and ensuring procedural safety.
Preparation and Engineering Controls
-
Fume Hood Verification: Before beginning any work, ensure the designated chemical fume hood is operational and the certification is current. Check the airflow monitor to confirm it is functioning correctly.
-
Area Designation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) and have them inside the fume hood before introducing the compound. This minimizes the time the container is open and reduces air turbulence.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are unobstructed and have been recently tested.[3][12]
Weighing and Transfer Protocol (Solid Compound)
-
Don PPE: Before handling the primary container, don all required PPE as specified in the table above.
-
Static Control: Take precautionary measures against static discharge, which can cause fine powders to disperse.[3] This can be achieved by using anti-static weigh boats or grounding equipment where appropriate.
-
Transfer: Carefully open the container inside the fume hood. Use a dedicated spatula to transfer the required amount of solid (5-(Thiophen-2-yl)pyridin-3-yl)methanol to a tared weigh boat or directly into the reaction vessel.
-
Minimize Dust: Perform all transfers slowly and deliberately to minimize the generation of airborne dust.
-
Secure Container: Immediately and securely close the primary container after dispensing.[2][3]
Post-Handling and Decontamination
-
Surface Cleaning: Wipe down the designated work area, spatula, and any other equipment that may have come into contact with the compound using a suitable solvent (e.g., 70% ethanol) and disposable towels.
-
Waste Segregation: All contaminated disposable materials (gloves, bench paper, weigh boats, paper towels) must be placed in a designated hazardous waste container.[10]
-
PPE Removal: Doff PPE in the correct order to prevent cross-contamination. Typically, this involves removing the outer gloves first, followed by the apron, face shield, and lab coat. The inner gloves should be the last item removed.
-
Hand Washing: Immediately after removing all PPE, wash hands thoroughly with soap and water.
Emergency Response Plan
Rapid and correct response to an exposure or spill is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Flush eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Spill Response: Evacuate the immediate area.[3] If the spill is large or outside of a fume hood, alert others and evacuate the laboratory. For small spills within a fume hood, cover the spill with an inert absorbent material (e.g., sand, vermiculite), sweep it up carefully without creating dust, and place it into a sealed, labeled hazardous waste container.
Disposal Plan
All waste contaminated with (5-(Thiophen-2-yl)pyridin-3-yl)methanol is considered hazardous waste.
-
Solid Waste: Collect all contaminated solid materials, including used PPE and disposable labware, in a dedicated, clearly labeled, and sealed hazardous waste container.[10][13]
-
Liquid Waste: Any solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
-
Disposal Route: All waste must be disposed of through your institution's approved hazardous waste management program.[7] Do not discharge any material into the environment or down the drain.[3]
Visual Workflow for Safe Handling
Caption: A logical workflow for the safe handling of (5-(Thiophen-2-yl)pyridin-3-yl)methanol.
References
-
Handling Pyridine: Best Practices and Precautions . (2024). Post Apple Scientific. [Link]
-
Pyridine ACS Safety Data Sheet . (2024). Jubilant Ingrevia Limited. [Link]
-
Hazard Summary: Pyridine . New Jersey Department of Health. [Link]
-
Material Safety Data Sheet - Pyridine-N-oxide, 98% . Cole-Parmer. [Link]
-
Safety Data Sheet - Pyridine Standard . (2025). Agilent. [Link]
-
Safety Data Sheet - Pyridine-3-methanol . (2025). Thermo Fisher Scientific. [Link]
-
Safety Data Sheet - Pyridine-4-methanol . (2025). Thermo Fisher Scientific. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Pharmacy Purchasing & Products. [Link]
Sources
- 1. (5-(Thiophen-2-yl)pyridin-3-yl)methanol | 393861-00-2 [sigmaaldrich.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
